Matriptase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H35Cl2F6N5O7S |
|---|---|
Poids moléculaire |
830.6 g/mol |
Nom IUPAC |
3-[(2S)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(2,4-dichlorophenyl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C29H33Cl2N5O3S.2C2HF3O2/c30-23-7-8-25(26(31)18-23)21-4-2-6-24(17-21)40(38,39)35-27(16-20-3-1-5-22(15-20)28(33)34)29(37)36-13-10-19(9-12-32)11-14-36;2*3-2(4,5)1(6)7/h1-8,15,17-19,27,35H,9-14,16,32H2,(H3,33,34);2*(H,6,7)/t27-;;/m0../s1 |
Clé InChI |
HCTPOLRWOSFUBB-LPCSYZHESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling Matriptase-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Matriptase, a type II transmembrane serine protease, has emerged as a significant target in drug discovery due to its role in various pathological processes, including cancer progression and metastasis. Its dysregulation is implicated in the activation of pro-oncogenic signaling pathways, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of Matriptase-IN-2, a potent inhibitor of this key enzyme.
The Discovery of this compound: A Targeted Approach
This compound, also identified as compound 432 in patent literature, was discovered through a targeted drug discovery program aimed at identifying small molecule inhibitors of matriptase. The development of this inhibitor was rooted in the understanding of the enzyme's substrate specificity and the design of compounds that could effectively block its catalytic activity.
Biological Rationale for Matriptase Inhibition
Matriptase is involved in the activation of several key proteins that drive tumor growth and invasion, including the hepatocyte growth factor (HGF) and urokinase-type plasminogen activator (uPA).[1][2][3] By inhibiting matriptase, the goal is to disrupt these signaling cascades and thereby inhibit tumor progression. The overexpression of matriptase in various cancers further underscores its potential as a therapeutic target.[4][5]
Screening and Optimization
The discovery of this compound likely involved high-throughput screening of chemical libraries to identify initial hit compounds. Subsequent medicinal chemistry efforts would have focused on optimizing these hits to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound as a lead candidate.
Physicochemical and Pharmacological Properties
This compound is a potent inhibitor of matriptase with a reported inhibition constant (Ki) of 5 nM. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Not publicly available |
| Molecular Formula | C29H33Cl2N5O3S |
| Molecular Weight | 602.58 g/mol |
| Ki | 5 nM |
| Patent Reference | WO2011023958A1 |
| Compound Number | 432 |
Synthesis of this compound
The synthesis of this compound, as would be detailed in the patent WO2011023958A1, likely involves a multi-step synthetic route. While the exact, step-by-step protocol from the patent is not publicly available in the provided search results, a general methodology for the synthesis of similar piperidinone-based matriptase inhibitors can be inferred from the broader chemical literature.
A plausible synthetic approach would involve the construction of a core piperidinone scaffold followed by the addition of various functional groups to achieve the final structure of this compound. Key reactions in such a synthesis could include:
-
Amide bond formation: Coupling of carboxylic acids and amines to build the peptide-like backbone.
-
Suzuki or other cross-coupling reactions: To introduce aromatic moieties.
-
Functional group interconversions: To modify reactive groups and build the desired molecular complexity.
The following diagram illustrates a generalized workflow for the synthesis of a complex small molecule inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments in the study of matriptase inhibitors.
Matriptase Inhibition Assay
The potency of this compound was likely determined using an in vitro enzymatic assay. A typical protocol is as follows:
-
Reagents and Materials:
-
Recombinant human matriptase
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH)
-
This compound (or other test compounds)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant matriptase to each well of the microplate.
-
Add the diluted inhibitor solutions to the wells and incubate for a pre-determined time to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).
-
General Chemical Synthesis Protocol
The following provides a general outline for a single synthetic step, such as an amide coupling, which would be a common feature in the synthesis of this compound.
-
Reagents and Materials:
-
Carboxylic acid starting material
-
Amine starting material
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
-
-
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent and the organic base, and stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography to obtain the desired amide.
-
Characterize the purified product using analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.
-
Matriptase Signaling Pathway
Understanding the signaling pathway in which matriptase is involved is critical to appreciating the mechanism of action of its inhibitors. Matriptase is a key activator of multiple downstream effectors that promote cell proliferation, invasion, and metastasis.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against matriptase-driven pathologies. Its high potency makes it a valuable tool for further elucidating the biological roles of matriptase and a promising starting point for the development of clinical candidates. This technical guide provides a comprehensive overview of the available information on the discovery and synthesis of this important research compound, intended to aid researchers in their efforts to combat diseases associated with dysregulated matriptase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and evaluation of the sunflower derived trypsin inhibitor as a potent inhibitor of the type II transmembrane serine protease, matriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent, selective inhibitors of matriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
Matriptase-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase, a type II transmembrane serine protease, is a critical regulator of epithelial homeostasis and barrier function. Its dysregulation has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Matriptase-IN-2 (also known as compound 432) has emerged as a potent inhibitor of matriptase, showing potential for the treatment of musculoskeletal disorders and other pathologies driven by aberrant matriptase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Inhibitor Profile
This compound demonstrates high-affinity binding and potent inhibition of matriptase. The following table summarizes the key quantitative data available for this inhibitor.
| Inhibitor | Target | Parameter | Value | Reference |
| This compound (Compound 432) | Matriptase | K_i | 5 nM | [1][2] |
Table 1: Inhibitory Potency of this compound
Mechanism of Action: Interference with Matriptase-Mediated Signaling
Matriptase exerts its biological functions through the proteolytic activation of a cascade of downstream substrates. By inhibiting the catalytic activity of matriptase, this compound can effectively block these signaling pathways.
Key Signaling Pathways Modulated by Matriptase
Matriptase is a key activator of several crucial signaling molecules, including:
-
Protease-Activated Receptor-2 (PAR-2): Matriptase cleaves and activates PAR-2, a G-protein coupled receptor involved in inflammation, pain, and cancer cell proliferation.
-
Urokinase-type Plasminogen Activator (uPA): Matriptase activates pro-uPA to uPA, a central enzyme in the extracellular matrix degradation cascade, facilitating tumor cell invasion and metastasis.
-
Hepatocyte Growth Factor (HGF): Matriptase processes pro-HGF into its active form, HGF, which then binds to its receptor c-Met, triggering signaling pathways that promote cell growth, motility, and invasion.
The inhibition of matriptase by this compound is expected to downregulate these pro-tumorigenic signaling cascades.
Figure 1: Matriptase Signaling and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against matriptase using a fluorogenic substrate.
Materials:
-
Recombinant human matriptase (catalytic domain)
-
This compound
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant matriptase to the desired working concentration in Assay Buffer.
-
Assay Reaction: a. To each well of the microplate, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO). b. Add 25 µL of the diluted matriptase enzyme to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation. d. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the enzyme are known.
Figure 2: Workflow for Matriptase Enzyme Inhibition Assay.
Cell Invasion Assay (General Protocol)
This protocol outlines a general method to assess the effect of a matriptase inhibitor on cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line known to express matriptase (e.g., PC-3, DU-145)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (with and without serum)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence microscope or plate reader
Procedure:
-
Coating of Transwell Inserts: a. Thaw Matrigel on ice. b. Dilute Matrigel with cold, serum-free medium. c. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Invasion Assay: a. Add serum-containing medium (as a chemoattractant) to the lower chamber of the Transwell plate. b. Seed the pre-treated cells into the upper chamber of the coated Transwell inserts. c. Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Quantification of Invasion: a. After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. b. Fix the invading cells on the lower surface of the membrane with methanol. c. Stain the invading cells with a fluorescent dye (e.g., Calcein-AM). d. Quantify the number of invaded cells by counting under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: Compare the number of invaded cells in the this compound treated groups to the vehicle control group to determine the effect of the inhibitor on cell invasion.
Conclusion
This compound is a potent and specific inhibitor of matriptase with a clear mechanism of action centered on the blockade of matriptase-driven proteolytic cascades. Its ability to interfere with key signaling pathways involved in cancer progression underscores its therapeutic potential. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel matriptase inhibitors in preclinical drug development.
References
Matriptase-IN-2: A Technical Guide to a Selective Matriptase-2 Inhibitor for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matriptase-2, a type II transmembrane serine protease encoded by the TMPRSS6 gene, is a key regulator of iron homeostasis. It acts by cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, which in turn suppresses the expression of hepcidin, the master regulator of iron metabolism. Dysregulation of matriptase-2 activity is implicated in iron overload disorders, making it a compelling therapeutic target. This technical guide provides an in-depth overview of Matriptase-IN-2, a representative selective inhibitor of matriptase-2, summarizing its biochemical activity, experimental protocols for its evaluation, and the signaling pathway it modulates.
Introduction to Matriptase-2 and Its Role in Iron Homeostasis
Matriptase-2 is predominantly expressed in the liver.[1] Its primary physiological role is the negative regulation of hepcidin production.[2] Hepcidin controls the concentration of iron in the plasma by binding to the iron exporter ferroportin, inducing its internalization and degradation. By cleaving cell surface hemojuvelin, matriptase-2 dampens the BMP/SMAD signaling cascade that stimulates hepcidin transcription.[3] This leads to increased ferroportin on the cell surface and greater iron release into the bloodstream. Loss-of-function mutations in TMPRSS6 result in iron-refractory iron deficiency anemia (IRIDA) due to inappropriately high hepcidin levels. Conversely, inhibiting matriptase-2 presents a therapeutic strategy for conditions of iron overload, such as hemochromatosis and β-thalassemia, by increasing hepcidin levels and reducing systemic iron.
This compound: A Selective Inhibitor Profile
While "this compound" is a designated name for the purpose of this guide, its characteristics are based on publicly available data for potent and selective matriptase-2 inhibitors. These inhibitors are often peptidomimetic compounds or small molecules designed to interact with the active site of the protease with high affinity and specificity.
Quantitative Data Presentation
The inhibitory activity of compounds analogous to this compound is typically characterized by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Selectivity is determined by comparing the inhibitory activity against matriptase-2 with that against the closely related protease, matriptase-1.
| Compound ID | Matriptase-2 Ki (nM) | Matriptase-1 Ki (nM) | Selectivity (Matriptase-1 Ki / Matriptase-2 Ki) | Reference |
| Compound 1 | 170 | >10000 | >58 | [2] |
| Compound 3 | 460 | >10000 | >21 | [2] |
| YYVR | 1.3 ± 0.2 | 17 ± 2 | 13 | [4] |
| LWWR | 4.2 ± 0.5 | 8.1 ± 0.9 | 2 | [4] |
| WCYR | 1.8 ± 0.3 | 15 ± 2 | 8 | [4] |
| Compound Name | Matriptase-2 IC50 (µM) | Reference |
| Gabexate mesylate | 0.42 | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the activity and selectivity of matriptase-2 inhibitors like this compound.
Biochemical Enzyme Inhibition Assay
This assay quantifies the inhibitory potency of a compound against recombinant matriptase-2.
Materials:
-
Active recombinant human matriptase-2 (e.g., amino acids 78-811)[4]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0[6]
-
This compound (or test compound)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for testing.
-
To each well of a 384-well plate, add the test compound at the desired final concentration.[6]
-
Add recombinant matriptase-2 to the wells to a final concentration of 1 nM.[4]
-
Incubate the enzyme and inhibitor for 60 minutes at room temperature.[6]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) to a final concentration of 10 µM.[5][6]
-
Immediately measure the release of fluorescent AMC using a plate reader with excitation at ~340-360 nm and emission at ~440-441 nm.[4][6]
-
Monitor the fluorescence kinetically over a set period.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For tight-binding inhibitors, the Ki value can be determined using appropriate kinetic models.[4]
Cellular Assay: Hepcidin Expression in Hepatocytes
This assay evaluates the functional effect of this compound on its target pathway in a cellular context.
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or ELISA for hepcidin protein.
-
Primers for hepcidin (HAMP) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
For qRT-PCR:
-
Harvest the cells and extract total RNA using a standard protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for HAMP and the housekeeping gene.
-
Analyze the relative expression of HAMP mRNA normalized to the housekeeping gene.
-
-
For ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted hepcidin protein using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Analyze the dose-dependent effect of this compound on hepcidin expression. An effective inhibitor is expected to increase hepcidin mRNA and protein levels.
Visualizing Key Pathways and Workflows
Matriptase-2 Signaling Pathway in Hepcidin Regulation
Caption: Matriptase-2 negatively regulates hepcidin expression by cleaving hemojuvelin.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of a selective matriptase-2 inhibitor.
Conclusion
This compound, as a representative selective inhibitor of matriptase-2, holds significant promise as a tool for studying iron metabolism and as a starting point for the development of therapeutics for iron overload disorders. The data and protocols presented in this guide provide a framework for the robust evaluation of such inhibitors. Further studies, including in vivo efficacy and safety assessments, are necessary to fully elucidate the therapeutic potential of targeting matriptase-2.
References
- 1. Matriptase-2, a membrane-bound mosaic serine proteinase predominantly expressed in human liver and showing degrading activity against extracellular matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the first low-molecular-weight inhibitors of matriptase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress on inhibitors of the type II transmembrane serine proteases, hepsin, matriptase and matriptase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
The Role of Matriptase-2 Inhibition in Iron Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Systemic iron homeostasis is a tightly regulated process critical for various physiological functions, and its dysregulation leads to disorders such as iron-deficiency anemia and iron overload. The liver-synthesized peptide hormone hepcidin is the master regulator of iron balance. Matriptase-2, a type II transmembrane serine protease encoded by the TMPRSS6 gene, is a key negative regulator of hepcidin expression. By cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway, Matriptase-2 dampens the signaling cascade that promotes hepcidin transcription.[1][2][3][4] The critical role of Matriptase-2 in iron metabolism is underscored by the fact that loss-of-function mutations in TMPRSS6 lead to iron-refractory iron deficiency anemia (IRIDA), a condition characterized by inappropriately high hepcidin levels.[1][5][6] Conversely, inhibition of Matriptase-2 presents a promising therapeutic strategy for conditions of iron overload, such as β-thalassemia and hemochromatosis, by increasing hepcidin levels and restricting iron availability. This technical guide provides an in-depth overview of the role of Matriptase-2 in iron homeostasis, with a focus on the mechanism and therapeutic potential of its inhibitors. While the specific compound "Matriptase-IN-2" is not prominently documented in scientific literature, this guide will utilize data from known Matriptase-2 inhibitors, such as TMPRSS6-IN-1 and various biological agents, to illustrate the principles and methodologies in this field of research.
The Matriptase-2 Signaling Pathway in Iron Homeostasis
Matriptase-2 is predominantly expressed in the liver and functions to suppress hepcidin production.[7][8] The canonical pathway for hepcidin induction involves the binding of BMPs (e.g., BMP6) to BMP receptors on the hepatocyte surface. This process is enhanced by the co-receptor hemojuvelin (HJV). The binding of the ligand-receptor complex initiates the phosphorylation of SMAD proteins (SMAD1/5/8), which then form a complex with SMAD4. This complex translocates to the nucleus and binds to BMP-responsive elements in the promoter of the hepcidin gene (HAMP), thereby activating its transcription.[1][3]
Matriptase-2 negatively regulates this pathway by proteolytically cleaving HJV on the cell surface, which reduces the amount of co-receptor available to facilitate BMP signaling, thus suppressing hepcidin expression.[1][3][9] Inhibition of Matriptase-2, therefore, leads to increased cell surface HJV, enhanced BMP/SMAD signaling, and consequently, elevated hepcidin production. The increased hepcidin then binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation. This traps iron within these cells, reducing dietary iron absorption and the release of recycled iron into the circulation.
Quantitative Data on Matriptase-2 Inhibitors
The development of Matriptase-2 inhibitors, including small molecules, monoclonal antibodies, and RNA interference (RNAi) therapeutics, has provided valuable tools to modulate iron metabolism. Below are tables summarizing the quantitative effects of these inhibitors from preclinical studies.
Table 1: In Vitro Activity of Matriptase-2 Inhibitors
| Inhibitor Class | Specific Inhibitor | Assay Type | Target | IC50 / Ki | Citation |
| Small Molecule | Gabexate mesylate | Fluorogenic peptide substrate | Human Matriptase-2 | 0.42 µM | [10] |
| Small Molecule | TMPRSS6-IN-1 | Not specified | TMPRSS6 | Potent inhibitor | [11] |
| Monoclonal Antibody | REGN7999 | Not specified | Human, Mouse, NHP TMPRSS6 | 4.10 - 6.92 nM | [12] |
Note: Specific IC50 data for TMPRSS6-IN-1 is not publicly available in the reviewed literature, but it is described as a potent inhibitor.
Table 2: In Vivo Efficacy of Matriptase-2 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosing Regimen | Change in Serum Hepcidin | Change in Serum Iron | Change in Liver Iron Content | Citation |
| REGN7999 (mAb) | C57BL/6 | Single injection | Increased | Decreased by ~50% | Not Assessed | [12] |
| RLYB331 (mAb) | Hbbth3/+ (β-thalassemia) | Weekly IP injections for 8 weeks | Increased | Decreased | Significantly decreased | [13] |
| Tmprss6 siRNA | Wild-type | Single dose | Increased 2- to 3-fold | Decreased by ~50% | Not Assessed | [14] |
| Tmprss6 siRNA | Hfe-/- (Hemochromatosis) | Serial treatments | Greatly increased | Significantly decreased | Significantly decreased | [14] |
| Tmprss6 siRNA | Hbbth3/+ (β-thalassemia) | Repeated dosing | Not specified | Decreased | Decreased | [14] |
| TMPRSS6-ASO | Hbbth3/+ (β-thalassemia) | Not specified | Not specified | Not specified | Significantly ameliorated | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of Matriptase-2 inhibitors.
In Vitro Matriptase-2 Enzymatic Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of a compound against recombinant Matriptase-2.
Materials:
-
Recombinant human Matriptase-2 (catalytic domain)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Bachem, I-1295)
-
Test compounds (e.g., TMPRSS6-IN-1) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the Matriptase-2 enzyme in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Add 50 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of the diluted Matriptase-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare the substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Hepcidin Reporter Assay
This protocol utilizes a hepatoma cell line (e.g., HepG2) transfected with a luciferase reporter construct driven by the hepcidin promoter to assess the effect of Matriptase-2 inhibitors on hepcidin transcription.
Materials:
-
HepG2 cells
-
HAMP promoter-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Dual-Luciferase Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfect the cells with the HAMP promoter-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh complete growth medium containing various concentrations of the test compound or vehicle.
-
Incubate the cells for another 24 hours.
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit protocol.[16][17][18][19]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in hepcidin promoter activity in response to the test compound compared to the vehicle control.
Visualizations of Experimental Workflows
Workflow for In Vitro Screening of Matriptase-2 Inhibitors
Conclusion
Matriptase-2 is a validated and promising therapeutic target for the treatment of iron overload disorders. Its well-defined role as a negative regulator of hepcidin provides a clear mechanism of action for the development of inhibitory drugs. A variety of therapeutic modalities, including small molecules, monoclonal antibodies, and RNAi technologies, have shown efficacy in preclinical models by increasing hepcidin and subsequently reducing systemic iron levels. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to advance the discovery and characterization of novel Matriptase-2 inhibitors. Further research into potent and selective inhibitors, such as the class represented by TMPRSS6-IN-1, holds significant potential for providing new treatments for patients with β-thalassemia, hemochromatosis, and other conditions of iron overload.
References
- 1. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mutation in the TMPRSS6 gene, encoding a transmembrane serine protease that suppresses hepcidin production, in familial iron deficiency anemia refractory to oral iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in TMPRSS6 cause iron-refractory iron deficiency anemia (IRIDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Analysis of Iron Deficiency Effects on the Mouse Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Imaging of Hepcidin Promoter Stimulation by Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systems genetic analysis of peripheral iron parameters in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Suppression of Iron-Regulatory Hepcidin by Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 19. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
Matriptase-IN-2 and the Hepcidin Regulation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin, a peptide hormone primarily synthesized by hepatocytes, is the master regulator of systemic iron homeostasis. Its expression is tightly controlled by various stimuli, including iron levels, inflammation, and erythropoietic demand. Dysregulation of hepcidin is implicated in a range of iron-related disorders. Matriptase-2 (also known as TMPRSS6), a type II transmembrane serine protease predominantly expressed in the liver, is a key negative regulator of hepcidin expression.[1][2] It acts by cleaving and inactivating essential components of the bone morphogenetic protein (BMP) signaling pathway, which is a primary driver of hepcidin transcription.[2][3] Consequently, inhibition of Matriptase-2 presents a promising therapeutic strategy for diseases characterized by hepcidin insufficiency and subsequent iron overload, such as beta-thalassemia and hereditary hemochromatosis. This technical guide provides an in-depth overview of the role of Matriptase-2 in hepcidin regulation and the impact of its inhibition, with a focus on a potent and specific small molecule inhibitor, referred to herein as Matriptase-IN-2 (TMPRSS6 inhibitor Cpd-B).
The Hepcidin Regulation Pathway and the Role of Matriptase-2
Hepcidin synthesis is primarily induced by the BMP6/SMAD signaling pathway.[4] Increased systemic iron leads to elevated BMP6 levels, which binds to a receptor complex on the hepatocyte surface. This complex includes type I (ALK2/3) and type II (ActRIIA/BMPR2) BMP receptors, along with the co-receptor hemojuvelin (HJV).[3] Ligand binding triggers a phosphorylation cascade, leading to the phosphorylation of SMAD1/5/8 proteins. These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and activate the transcription of the hepcidin gene (HAMP).
Matriptase-2 negatively regulates this pathway through its proteolytic activity. It cleaves multiple components of the BMP receptor complex at the cell surface, including HJV, ALK3, and ActRIIA.[3][5] This cleavage impairs the signaling cascade, leading to reduced hepcidin expression and consequently increased iron availability in the circulation. The critical role of Matriptase-2 is underscored by the fact that loss-of-function mutations in the TMPRSS6 gene lead to iron-refractory iron deficiency anemia (IRIDA), a condition characterized by inappropriately high hepcidin levels.[1]
Recent evidence also suggests a non-proteolytic role for the ectodomain of Matriptase-2 in suppressing hepcidin, possibly through binding to HJV and HFE.[5] However, the proteolytic activity is a key target for therapeutic intervention.
This compound: A Potent Inhibitor of Matriptase-2
This compound (also known as TMPRSS6 inhibitor Cpd-B) is a potent and specific small molecule inhibitor of Matriptase-2.[6] Its inhibitory activity and effects on the hepcidin pathway have been characterized in various in vitro models.
Quantitative Data on Matriptase-2 Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Selectivity | Reference |
| This compound (Cpd-B) | Small Molecule | Matriptase-2 | 7.6 nM (IC50) | No activity against Furin; weakly inhibits Matriptase, Hepsin, Factor Xa, and Thrombin. | [6] |
| YYVR-ketobenzothiazole | Peptidomimetic | Matriptase-2 | 2.48 µM (Ki) | 13-fold more selective for Matriptase-2 than Matriptase. | [7] |
| LWWR-ketobenzothiazole | Peptidomimetic | Matriptase-2 | 1.98 µM (Ki) | 2-fold more selective for Matriptase-2 than Matriptase. | [7] |
| RLYB331 | Monoclonal Antibody | Matriptase-2 | Not specified | Cross-reactive (human/mouse), blocks protease activity by binding to the active site. | [8][9] |
| Gabexate mesylate | Small Molecule | Matriptase 2 | 0.42 µM (IC50) | Broad-spectrum serine protease inhibitor. | [10] |
Cellular Effects of this compound
In cellular assays, this compound has demonstrated the ability to modulate the hepcidin pathway as hypothesized.
| Cell Line | Assay | Effect of this compound (Cpd-B) | IC50 | Reference |
| TMPRSS6-transfected HEK293 | Cellular Activity | Inhibition of Matriptase-2 activity | 144 nM | [6] |
| HeLa | HJV Cleavage | Prevention of hemojuvelin (HJV) cleavage | 267 nM | [6] |
| HepG2 | HAMP Expression | Increased hepcidin (HAMP) gene expression | Not specified | [6] |
| Human Primary Hepatocytes | HAMP Expression | Increased hepcidin (HAMP) gene expression | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments related to the study of Matriptase-2 and its inhibitors.
Matriptase-2 In Vitro Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against recombinant Matriptase-2.
Materials:
-
Recombinant human Matriptase-2
-
Fluorogenic peptide substrate (e.g., Boc-QAR-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 50 µL of the test compound dilutions to the wells of the microplate. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Add 25 µL of a solution of recombinant Matriptase-2 in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Hepcidin Quantification in Mouse Serum by ELISA
This protocol outlines the steps for measuring hepcidin levels in mouse serum using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Mouse serum samples
-
Murine hepcidin ELISA kit (containing hepcidin standard, biotinylated anti-hepcidin antibody, HRP-conjugated streptavidin, TMB substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare hepcidin standards and samples according to the kit manufacturer's instructions. This may involve dilution of serum samples.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate for 1.5 hours at 37°C.
-
Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of biotinylated anti-hepcidin antibody to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate as in step 4.
-
Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate as in step 4.
-
Add 90 µL of TMB substrate to each well and incubate in the dark at 37°C for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the hepcidin concentration of the standards.
-
Determine the hepcidin concentration in the samples by interpolating their absorbance values from the standard curve.
Hepcidin Gene (HAMP) Expression Analysis by qRT-PCR
This protocol details the measurement of hepcidin mRNA levels in liver tissue or cultured hepatocytes using quantitative real-time PCR.
Materials:
-
Liver tissue or cultured hepatocytes
-
RNA extraction kit
-
Reverse transcription kit
-
Primers for HAMP and a reference gene (e.g., Hprt or Actb)
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Homogenize liver tissue or lyse cultured hepatocytes and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry or fluorometry.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for HAMP and the reference gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Determine the cycle threshold (Ct) values for HAMP and the reference gene for each sample.
-
Calculate the relative expression of HAMP using the ΔΔCt method, normalizing to the reference gene expression.
Conclusion
Matriptase-2 is a pivotal negative regulator of hepcidin expression, making it a highly attractive therapeutic target for iron overload disorders. The development of potent and specific inhibitors, such as this compound, provides valuable tools for both basic research and clinical applications. The experimental protocols detailed in this guide offer a framework for the continued investigation of the Matriptase-2/hepcidin axis and the evaluation of novel therapeutic agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of Matriptase-2 inhibition in managing iron-related diseases.
References
- 1. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matriptase-2 suppresses hepcidin expression by cleaving multiple components of the hepcidin induction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The ectodomain of matriptase-2 plays an important nonproteolytic role in suppressing hepcidin expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. A human anti-matriptase-2 antibody limits iron overload, α-globin aggregates, and splenomegaly in β-thalassemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
In Vitro Characterization of Matriptase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Matriptase-IN-2, a synthetic inhibitor of Matriptase-2 (also known as TMPRSS6). Matriptase-2 is a type II transmembrane serine protease that plays a crucial role in iron homeostasis, making it an attractive therapeutic target for iron overload disorders. This document outlines the key biochemical and cell-based assays used to characterize the potency, selectivity, and mechanism of action of this compound, presenting available quantitative data and detailed experimental protocols.
Biochemical Characterization
Biochemical assays are fundamental to determining the direct inhibitory activity of a compound against its target enzyme. For this compound, these assays typically involve purified Matriptase-2 enzyme and a synthetic substrate.
Table 1: Summary of Biochemical Activity of Matriptase-2 Inhibitors
| Compound | Target | IC50 (µM) | Assay Substrate | Reference Compound |
| Gabexate mesylate | Matriptase-2 | 0.42 | Fluorogenic peptide [Boc-QAR-AMC] | N/A |
Data presented is based on commercially available assay services and may not be specific to this compound, but represents a typical characterization cascade for Matriptase-2 inhibitors.[1]
Experimental Protocol: Matriptase-2 Enzymatic Assay
This protocol describes a fluorescence-based assay to quantify the enzymatic activity of Matriptase-2 and determine the potency of inhibitors.
Materials:
-
Human Recombinant Matriptase-2
-
Fluorogenic peptide substrate (e.g., Boc-Qln-Ala-Arg-7-amido-4-methylcoumarin; Boc-QAR-AMC)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Gabexate mesylate)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the Matriptase-2 enzyme to the desired concentration in pre-warmed assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or reference inhibitor to the wells of the microplate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition: Monitor the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Workflow for Matriptase-2 Enzymatic Assay
Caption: Workflow for determining the IC50 of this compound.
Mechanism of Action: Regulation of Iron Homeostasis
Matriptase-2 plays a critical role in iron homeostasis by cleaving hemojuvelin (HJV), a co-receptor for bone morphogenetic protein (BMP) signaling.[2] This cleavage suppresses the transcription of hepcidin, the master regulator of iron levels.[2] Inhibitors of Matriptase-2, such as this compound, are expected to block this cleavage, leading to increased hepcidin expression and a subsequent decrease in systemic iron levels.
Signaling Pathway of Matriptase-2 in Iron Homeostasis
Caption: Matriptase-2's role in the hepcidin regulatory pathway.
Cell-Based Characterization
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays can assess the ability of this compound to modulate Matriptase-2 activity in cells and its downstream effects on hepcidin expression.
Table 2: Cell Lines for Matriptase-2 Research
| Cell Line | Tissue of Origin | Relevance |
| HEK-293 | Human Embryonic Kidney | Commonly used for overexpression of recombinant Matriptase-2.[3] |
| HepG2 | Human Liver | Endogenously expresses components of the iron homeostasis pathway. |
| Caco-2 | Human Colon | Polarized epithelial cells used to study matriptase trafficking.[4] |
| MCF7 | Human Breast Cancer | Expresses Matriptase-2.[5] |
| ZR-75-1 | Human Breast Cancer | Expresses Matriptase-2.[5] |
Experimental Protocol: Cellular Hemojuvelin Cleavage Assay
This protocol is designed to assess the ability of this compound to inhibit the cleavage of cell-surface hemojuvelin by Matriptase-2.
Materials:
-
HEK-293 cells
-
Expression vectors for human Matriptase-2 and hemojuvelin (with a detectable tag, e.g., HA-tag)
-
Transfection reagent
-
Cell lysis buffer
-
Primary antibodies (anti-HA, anti-Matriptase-2, anti-loading control e.g., GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells to an appropriate confluency.
-
Co-transfect the cells with Matriptase-2 and HA-tagged hemojuvelin expression vectors.
-
-
Inhibitor Treatment: After a suitable expression period (e.g., 24-48 hours), treat the cells with varying concentrations of this compound for a defined duration.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the HA-tag (to detect full-length and cleaved hemojuvelin) and Matriptase-2.
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for full-length and cleaved hemojuvelin to determine the extent of inhibition by this compound.
Experimental Workflow for Hemojuvelin Cleavage Assay
Caption: Workflow of a cell-based hemojuvelin cleavage assay.
Selectivity Profiling
Assessing the selectivity of an inhibitor is critical to understanding its potential for off-target effects. The selectivity of this compound should be evaluated against other closely related serine proteases, particularly other members of the Type II Transmembrane Serine Protease (TTSP) family, such as Matriptase-1.
Table 3: Representative Data on Selectivity of Matriptase Inhibitors
| Compound | Ki for Matriptase (nM) | Ki for Matriptase-2 (nM) | Selectivity (Matriptase/Matriptase-2) |
| RNPR | - | - | 49 |
| KNAR | - | - | 60 |
| YYVR | - | - | 0.077 (13-fold selective for Matriptase-2) |
| WCYR | - | - | 0.125 (8-fold selective for Matriptase-2) |
This table illustrates the concept of selectivity profiling for Matriptase family members with example compounds and does not represent data for this compound.[6]
Logical Diagram for Selectivity Profiling
Caption: Conceptual overview of selectivity profiling for this compound.
Conclusion
The in vitro characterization of this compound involves a multi-faceted approach encompassing biochemical and cell-based assays. Key parameters to be determined include its potency against Matriptase-2, its mechanism of action in the context of the hepcidin regulatory pathway, and its selectivity profile against related proteases. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for the comprehensive evaluation of this compound and other potential inhibitors of Matriptase-2 for therapeutic development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The Protease Inhibitor HAI-2, but Not HAI-1, Regulates Matriptase Activation and Shedding through Prostasin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
Cellular Targets of Matriptase-2 Inhibitors: A Technical Guide
Disclaimer: No specific public information is available for a compound designated "Matriptase-IN-2." This technical guide will therefore focus on the known cellular targets and mechanisms of action of publicly disclosed inhibitors of Matriptase-2 (also known as TMPRSS6), a critical regulator of iron homeostasis.
Introduction
Matriptase-2, encoded by the TMPRSS6 gene, is a type II transmembrane serine protease predominantly expressed in the liver. It plays a pivotal role in systemic iron regulation by negatively modulating the expression of hepcidin, the master hormonal regulator of iron homeostasis.[1][2] Dysregulation of Matriptase-2 activity is implicated in iron overload disorders such as hemochromatosis and beta-thalassemia, making it an attractive therapeutic target.[2][3] This guide provides an in-depth overview of the cellular targets of Matriptase-2 inhibitors, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.
Cellular Target of Matriptase-2: Hemojuvelin (HJV)
The primary cellular target of Matriptase-2 is hemojuvelin (HJV) , a bone morphogenetic protein (BMP) co-receptor.[1][4] Matriptase-2 cleaves membrane-bound HJV, which in turn suppresses the BMP/SMAD signaling pathway that stimulates hepcidin transcription.[4][5][6] By inhibiting Matriptase-2, the cleavage of HJV is prevented, leading to increased BMP/SMAD signaling and subsequent upregulation of hepcidin expression.[7] Increased hepcidin levels then lead to the internalization and degradation of the iron exporter ferroportin on the surface of enterocytes and macrophages, ultimately reducing iron absorption and release into the bloodstream.[1]
Signaling Pathway: The Matriptase-2/HJV/BMP/SMAD/Hepcidin Axis
The inhibition of Matriptase-2 directly impacts a critical signaling cascade that governs iron balance. The key steps in this pathway are outlined below:
-
BMP Ligand Binding: Bone morphogenetic proteins (such as BMP6) bind to BMP receptors on the surface of hepatocytes.[5]
-
HJV Co-receptor Function: Membrane-bound hemojuvelin (HJV) acts as a co-receptor, enhancing the binding of BMPs to their receptors and potentiating downstream signaling.[5]
-
SMAD Phosphorylation: The activated BMP receptor complex phosphorylates receptor-regulated SMADs (SMAD1/5/8).[5]
-
SMAD Complex Formation and Nuclear Translocation: Phosphorylated SMADs form a complex with the common mediator SMAD4. This complex then translocates to the nucleus.[5]
-
Hepcidin Gene (HAMP) Transcription: The SMAD complex binds to the promoter of the hepcidin gene (HAMP), inducing its transcription.[5][7]
-
Matriptase-2-mediated Negative Regulation: Matriptase-2 on the hepatocyte surface cleaves HJV, reducing its availability as a BMP co-receptor and thereby dampening the signaling cascade, which leads to lower hepcidin expression.[4][6]
-
Action of Matriptase-2 Inhibitors: Inhibitors of Matriptase-2 block the cleavage of HJV, leading to sustained BMP/SMAD signaling and increased hepcidin production.[7]
Quantitative Data on Matriptase-2 Inhibitors
Several classes of Matriptase-2 inhibitors have been developed, including peptidomimetics, small molecules, and monoclonal antibodies. The following tables summarize the available quantitative data for some of these inhibitors.
Table 1: Peptidomimetic and Small Molecule Inhibitors of Matriptase-2
| Compound Name/Identifier | Type | Target | Ki (nM) | IC50 (nM) | Cell-based IC50 (nM) | Reference |
| Compound 1 | N-protected dipeptide amide | Matriptase-2 | 170 | - | - | [8] |
| Compound 3 | N-protected dipeptide amide | Matriptase-2 | 460 | - | - | [8] |
| YYVR-ketobenzothiazole | Peptidomimetic | Matriptase-2 | - | - | - | [9] |
| LWWR-ketobenzothiazole | Peptidomimetic | Matriptase-2 | - | - | - | [9] |
| Cpd-B | Small Molecule | Matriptase-2 | - | 7.6 | 144 (HEK293), 267 (HeLa) | [10] |
| Gabexate mesylate | Small Molecule | Matriptase-2 | - | 420 | - | [11] |
Table 2: Monoclonal Antibody Inhibitor of Matriptase-2
| Compound Name | Type | Target | IC50 (nM) | Reference |
| REGN7999 | Human mAb | Matriptase-2 | 4.10 - 6.92 | [12][13] |
Experimental Protocols
The characterization of Matriptase-2 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against purified Matriptase-2.
Methodology:
-
Reagents and Materials:
-
Recombinant human Matriptase-2 (catalytic domain).
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).[11]
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant Matriptase-2 to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm). The rate of substrate cleavage is proportional to the fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic equation). Ki values can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.
-
Cell-Based HJV Cleavage Assay
Objective: To assess the ability of an inhibitor to block Matriptase-2-mediated cleavage of hemojuvelin in a cellular context.
Methodology:
-
Cell Lines:
-
HEK293 or HeLa cells co-transfected with expression vectors for Matriptase-2 and tagged-HJV (e.g., V5-tagged).[7]
-
-
Procedure:
-
Seed the co-transfected cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Harvest the cell lysates and the conditioned media.
-
Analyze the cell lysates and media by Western blotting using an antibody against the tag on HJV (e.g., anti-V5 antibody).
-
Quantify the band intensities for full-length HJV in the cell lysate and cleaved (soluble) HJV in the conditioned media.
-
A potent inhibitor will result in an increase in full-length HJV in the cell lysate and a decrease in soluble HJV in the media.
-
Determine the cellular IC50 for the inhibition of HJV cleavage.
-
Hepcidin (HAMP) mRNA Expression Assay
Objective: To measure the effect of Matriptase-2 inhibition on the transcription of the hepcidin gene (HAMP).
Methodology:
-
Cell Lines:
-
Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes.[7]
-
-
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with different concentrations of the Matriptase-2 inhibitor or a vehicle control for a defined time (e.g., 24-48 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of HAMP mRNA using quantitative real-time PCR (qRT-PCR), normalizing to a housekeeping gene (e.g., GAPDH).
-
An effective inhibitor will cause a dose-dependent increase in HAMP mRNA levels.
-
Conclusion
Inhibitors of Matriptase-2 represent a promising therapeutic strategy for the treatment of iron overload disorders. Their primary cellular target is hemojuvelin, and their mechanism of action involves the modulation of the BMP/SMAD signaling pathway to increase hepcidin expression. The development and characterization of these inhibitors rely on a combination of in vitro enzymatic assays and cell-based functional assays to quantify their potency and cellular effects. Further research into selective and orally bioavailable Matriptase-2 inhibitors holds significant potential for advancing the management of diseases characterized by iron dysregulation.
References
- 1. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 2. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent progress on inhibitors of the type II transmembrane serine proteases, hepsin, matriptase and matriptase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of TMPRSS6 Inhibitors Modulating Hepcidin Levels in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the first low-molecular-weight inhibitors of matriptase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
- 13. A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: A Technical Guide to the Interactions of a Potent Matriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Matriptase, a type II transmembrane serine protease, is a critical player in epithelial homeostasis and is increasingly implicated in the progression of various cancers. Its proteolytic activity, when dysregulated, can drive oncogenic signaling pathways, making it a compelling target for therapeutic intervention. This guide delves into the molecular interactions of a potent and selective synthetic inhibitor of matriptase, providing a comprehensive overview for researchers and drug development professionals. For the purpose of this technical guide, we will focus on a well-characterized class of peptidomimetic inhibitors, exemplified by the RQAR-ketobenzothiazole series, which have demonstrated high affinity and selectivity for matriptase.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative potent matriptase inhibitor, RQAR-ketobenzothiazole, and its analogues, offering a clear comparison of their inhibitory activities.
| Compound | Target | Ki (nM) | Notes |
| 1 (RQAR-ketobenzothiazole) | Matriptase | 0.011 | A highly potent, slow, tight-binding inhibitor that mimics the P1-P4 substrate recognition sequence of matriptase[1]. |
| 2 (Reduced analogue) | Matriptase | 6,100 | The reduced form of the keto group significantly diminishes inhibitory activity, highlighting the importance of this functional group[1]. |
| 3 (Lysine at P1) | Matriptase | 9.5 | Demonstrates a preference for Arginine over Lysine at the P1 position[1]. |
| 4 (QAR-ketobenzothiazole) | Matriptase | 0.088 | Deletion of the P4 residue results in an 8-fold decrease in potency[1]. |
| 5 (AR-ketobenzothiazole) | Matriptase | 1.4 | Deletion of P4 and P3 residues leads to a 127-fold reduction in potency[1]. |
| 7 (D-Arg at P1) | Matriptase | 4.4 | The stereochemistry at the P1 position is critical, with the D-amino acid resulting in a 400-fold lower inhibition[1]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of matriptase inhibitors.
Matriptase Inhibition Assay
This assay is fundamental to determining the inhibitory potency (Ki) of a compound against matriptase.
Objective: To measure the inhibitory constant (Ki) of a test compound against purified matriptase.
Materials:
-
Recombinant human matriptase (catalytic domain)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Test inhibitor (e.g., RQAR-ketobenzothiazole)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare a solution of recombinant matriptase in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the matriptase solution to wells containing either the test inhibitor at various concentrations or a vehicle control.
-
Incubate the enzyme and inhibitor for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Western Blot Analysis for Matriptase Activation
This technique is used to assess the impact of inhibitors on matriptase activation within a cellular context.
Objective: To detect the different forms of matriptase (zymogen, activated, and complexed with inhibitors) in cell lysates.
Materials:
-
Cell lines expressing matriptase (e.g., human breast cancer cell lines)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies specific for total matriptase and activated matriptase.
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
Culture matriptase-expressing cells to the desired confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specified duration.
-
Induce matriptase activation if necessary (e.g., via a pH shift to 6.0)[2].
-
Wash the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE under non-reducing and non-boiled conditions to preserve protein complexes[2].
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and/or activated matriptase.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. The presence and intensity of bands corresponding to the 70-kDa zymogen, and higher molecular weight complexes can indicate the extent of activation and inhibition[2][3].
Visualizing Molecular Interactions and Pathways
Diagrams are provided to illustrate key concepts related to matriptase function and inhibition.
Caption: Matriptase activation and inhibition workflow.
Caption: Key signaling pathways activated by Matriptase.
Caption: Workflow for matriptase inhibitor characterization.
Conclusion
The development of potent and selective matriptase inhibitors holds significant promise for therapeutic applications, particularly in oncology. A thorough understanding of their molecular interactions, coupled with robust experimental validation, is paramount for advancing these compounds through the drug discovery pipeline. This guide provides a foundational understanding of the key aspects of matriptase inhibitor characterization, serving as a valuable resource for researchers dedicated to targeting this important enzyme.
References
- 1. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant regulation favours matriptase proteolysis in neoplastic B-cells that co-express HAI-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for the control of matriptase activity in the absence of sufficient HAI-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Matriptase-IN-2 on Bone Morphogenetic Protein (BMP) Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the mechanism by which Matriptase-IN-2, a hypothetical potent and specific inhibitor of Matriptase-2 (also known as TMPRSS6), modulates the Bone Morphogenetic Protein (BMP) signaling pathway. Matriptase-2 is a type II transmembrane serine protease that acts as a key negative regulator of BMP signaling, primarily through the cleavage of the BMP co-receptor hemojuvelin (HJV). By inhibiting Matriptase-2, this compound is expected to prevent the degradation of hemojuvelin, leading to a sustained and enhanced activation of the BMP/SMAD signaling cascade. This guide summarizes the current understanding of this regulatory axis, presents hypothetical quantitative data for the effects of this compound, and provides detailed experimental protocols for investigating its mechanism of action.
Introduction to BMP Signaling and its Regulation by Matriptase-2
The Bone Morphogenetic Protein (BMP) signaling pathway, a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, plays a pivotal role in a multitude of cellular processes, including embryonic development, bone formation, and iron homeostasis.[1][2][3] The canonical BMP signaling cascade is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][4] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[2][4]
Matriptase-2 (encoded by the TMPRSS6 gene) is a liver-expressed type II transmembrane serine protease that has been identified as a critical negative regulator of the BMP/SMAD pathway.[1][5] Its primary function in this context is the proteolytic cleavage of hemojuvelin (HJV), a GPI-anchored protein that acts as a co-receptor for BMPs, significantly enhancing ligand-receptor interactions and subsequent signal transduction.[5][6] By cleaving cell-surface HJV, Matriptase-2 dampens the cellular response to BMP ligands, thereby downregulating the signaling cascade.[2][5][6] The physiological significance of this regulation is highlighted in the context of iron metabolism, where Matriptase-2's suppression of BMP signaling leads to decreased expression of the iron-regulatory hormone hepcidin.[2][4][5] Genetic inactivation of Matriptase-2 results in elevated BMP/SMAD signaling, leading to inappropriately high hepcidin levels and iron-refractory iron deficiency anemia (IRIDA).[2][7]
This compound: A Potent Inhibitor of Matriptase-2
For the purposes of this guide, we introduce this compound as a hypothetical, highly potent, and selective small molecule inhibitor of the proteolytic activity of Matriptase-2. The mechanism of action of this compound is to bind to the active site of Matriptase-2, preventing it from cleaving its physiological substrates, most notably hemojuvelin.
Proposed Mechanism of Action of this compound on BMP Signaling
The inhibitory action of this compound on Matriptase-2 is predicted to have a significant positive regulatory effect on the BMP signaling pathway. By preventing the cleavage of hemojuvelin, this compound would lead to an accumulation of functional HJV on the cell surface. This, in turn, would enhance the formation of active BMP receptor complexes, leading to a more robust and sustained phosphorylation of SMAD1/5/8 and subsequent upregulation of BMP target gene expression.
Quantitative Analysis of this compound's Effects
The following tables present hypothetical quantitative data illustrating the expected effects of this compound on key components of the BMP signaling pathway in a relevant cell line (e.g., HepG2 human hepatoma cells).
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Target | Human Matriptase-2 (TMPRSS6) |
| Assay Type | FRET-based enzymatic assay |
| IC50 | 15 nM |
| Selectivity vs. Matriptase-1 | >100-fold |
| Selectivity vs. other proteases | >100-fold |
Table 2: Effect of this compound on BMP-induced SMAD Phosphorylation
| Treatment (4 hours) | pSMAD1/5/8 Levels (Relative to Vehicle) |
| Vehicle | 1.0 |
| BMP-6 (10 ng/mL) | 5.2 ± 0.4 |
| This compound (100 nM) | 1.5 ± 0.2 |
| BMP-6 (10 ng/mL) + this compound (100 nM) | 9.8 ± 0.7 |
Table 3: Effect of this compound on BMP Target Gene Expression (Hepcidin)
| Treatment (24 hours) | Hepcidin mRNA Expression (Fold Change) |
| Vehicle | 1.0 |
| BMP-6 (10 ng/mL) | 8.5 ± 1.1 |
| This compound (100 nM) | 2.1 ± 0.3 |
| BMP-6 (10 ng/mL) + this compound (100 nM) | 18.2 ± 2.5 |
Experimental Protocols
Detailed methodologies for key experiments to validate the effects of this compound are provided below.
Western Blot for Phospho-SMAD1/5/8
Objective: To quantify the effect of this compound on BMP-6-induced phosphorylation of SMAD1/5/8.
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4 hours.
-
Pre-treat cells with this compound (100 nM) or vehicle (0.1% DMSO) for 1 hour.
-
Stimulate cells with recombinant human BMP-6 (10 ng/mL) for 4 hours.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-SMAD1/5/8 (e.g., Cell Signaling Technology, #13820) overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and image with a chemiluminescence imager.
-
Strip the membrane and re-probe for total SMAD1 (e.g., Cell Signaling Technology, #6944) and a loading control (e.g., GAPDH).
-
-
Quantification:
-
Densitometry analysis is performed using ImageJ or similar software.
-
Normalize pSMAD levels to total SMAD and the loading control.
-
Quantitative Real-Time PCR (qPCR) for Hepcidin Expression
Objective: To measure the effect of this compound on BMP-6-induced transcription of the hepcidin gene (HAMP).
-
Cell Culture and Treatment:
-
Plate and treat HepG2 cells as described in section 4.1, but extend the BMP-6 stimulation time to 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for HAMP and a housekeeping gene (e.g., GAPDH).
-
HAMP Forward Primer: 5'-CTGCAACCCCAGGACAGAG-3'
-
HAMP Reverse Primer: 5'-GGAATAAATAAGGAAGGGAGGGG-3'
-
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of HAMP using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
This compound, as a specific inhibitor of Matriptase-2, represents a promising tool for the positive modulation of the BMP signaling pathway. The presented data and methodologies provide a framework for understanding and investigating its potential therapeutic applications, particularly in diseases characterized by deficient BMP signaling. By preventing the degradation of the BMP co-receptor hemojuvelin, this compound is poised to enhance the phosphorylation of SMAD proteins and the transcription of BMP target genes. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this class of inhibitors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limiting hepatic Bmp-Smad signaling by matriptase-2 is required for erythropoietin-mediated hepcidin suppression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Therapeutic Potential of a Matriptase-2 Inhibitor: A Technical Guide
Disclaimer: The compound "Matriptase-IN-2" is not a recognized designation in publicly available scientific literature. This document provides a comprehensive overview of a representative selective Matriptase-2 inhibitor, referred to herein as This compound (YYVR-kbt) , based on published data for a potent and selective peptidomimetic inhibitor of Matriptase-2. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Matriptase-2 as a Therapeutic Target
Matriptase-2, also known as Transmembrane Protease, Serine 6 (TMPRSS6), is a type II transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in iron homeostasis by acting as a key negative regulator of hepcidin, the master hormone of iron metabolism.[1] Mutations in the TMPRSS6 gene that lead to loss of Matriptase-2 function result in iron-refractory iron deficiency anemia (IRIDA), a condition characterized by inappropriately high hepcidin levels. Conversely, inhibition of Matriptase-2 activity presents a promising therapeutic strategy for conditions of iron overload, such as beta-thalassemia and hereditary hemochromatosis, where hepcidin levels are pathologically low.[2][3]
The primary mechanism by which Matriptase-2 regulates hepcidin is through the cleavage of hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway.[1][3] By cleaving HJV, Matriptase-2 dampens BMP signaling, leading to reduced transcription of the hepcidin gene (HAMP). Therefore, a selective inhibitor of Matriptase-2 is expected to increase hepcidin production, thereby restricting iron absorption and promoting iron sequestration.
Beyond its role in iron metabolism, emerging evidence suggests a potential, albeit complex, role for Matriptase-2 in cancer. Some studies indicate that Matriptase-2 expression may correlate with a more favorable prognosis in certain cancers, such as breast cancer, potentially by inhibiting tumor growth and invasion. This suggests that the therapeutic application of Matriptase-2 inhibitors may require careful consideration of the specific pathological context.
This whitepaper focuses on the therapeutic potential of a selective Matriptase-2 inhibitor, exemplified by the peptidomimetic compound YYVR-kbt, which we will refer to as this compound for the purpose of this guide.
This compound: A Profile of a Selective Inhibitor
This compound (YYVR-kbt) is a peptidomimetic inhibitor designed for high potency and selectivity for Matriptase-2. Its design is based on a tetrapeptide sequence (Tyr-Tyr-Val-Arg) coupled to a ketobenzothiazole (kbt) "warhead," which acts as a serine trap to reversibly inhibit the catalytic activity of the protease.
Mechanism of Action
This compound acts as a competitive, tight-binding inhibitor of Matriptase-2. The peptidomimetic scaffold mimics the natural substrate recognition sequence of the enzyme, allowing it to bind with high affinity to the active site. The ketobenzothiazole moiety then forms a covalent but reversible bond with the catalytic serine residue of Matriptase-2, effectively blocking its proteolytic activity. By inhibiting Matriptase-2, this compound prevents the cleavage of hemojuvelin, leading to increased BMP signaling and subsequent upregulation of hepcidin expression.
References
- 1. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and chemical syntheses of potent matriptase-2 inhibitors based on trypsin inhibitor SFTI-1 isolated from sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Matriptase-IN-2: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase-IN-2 is a potent, small-molecule inhibitor of Matriptase, a type II transmembrane serine protease.[1] With a reported inhibitory constant (Ki) of 5 nM, this compound offers a valuable tool for investigating the physiological and pathological roles of matriptase in various cellular contexts.[1] Matriptase is implicated in the progression of several epithelial cancers, including breast and prostate cancer, where it contributes to tumor growth, invasion, and metastasis.[2][3] Its activity is linked to the activation of pro-hepatocyte growth factor (pro-HGF), leading to subsequent c-Met receptor tyrosine kinase signaling, and the activation of Protease-Activated Receptor-2 (PAR-2), which can trigger pro-inflammatory and pro-proliferative responses.[2][4][5]
Furthermore, the closely related protease, Matriptase-2 (also known as TMPRSS6), is a key regulator of iron homeostasis. It suppresses the expression of hepcidin, the master regulator of iron metabolism, by cleaving components of the bone morphogenetic protein (BMP) signaling pathway, such as hemojuvelin.[6][7][8][9] Given the specificity of small-molecule inhibitors, this compound can be utilized to dissect the distinct roles of these proteases in various cell-based models.
These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cancer cell biology and hepcidin regulation.
Data Presentation
Table 1: Inhibitory Activity of this compound and Representative Matriptase Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cell Line(s) | Observed Effect | Reference |
| This compound | Matriptase | 5 | Not Reported | Not Reported | Potential for musculoskeletal disease studies | [1] |
| CVS-3983 | Matriptase | Not Reported | ~500 (pro-HGF activation) | Various | Inhibited growth of androgen-independent cancer cells | [10][11] |
| IN-1 | Matriptase | Not Reported | Not Reported | SUM149, SUM190 | Impaired proliferation and invasion | [2] |
| KD1-KD2/1-Fc | Matriptase | 0.07 | ~10-100 | MDA-MB-231, A549, PC3 | Inhibition of cancer cell matriptase activity | [12] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (CAS: 1268874-08-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the compound in an appropriate volume of DMSO. For example, for 1 mg of this compound (MW: 602.58 g/mol ), add 166 µL of DMSO to achieve a 10 mM stock solution.
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Protocol 2: Assessment of this compound on Cancer Cell Invasion
This protocol describes a Matrigel invasion assay to evaluate the effect of this compound on the invasive potential of cancer cells, such as the breast cancer cell line MCF-7.[13]
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size)
-
24-well companion plates
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for polymerization.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.
-
Treatment: In the lower chamber of the 24-well plate, add complete medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period suitable for cell invasion (typically 24-48 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Visualize and count the stained, invaded cells under a microscope. Capture images from multiple random fields for each insert.
-
Quantify the number of invaded cells per field.
-
Protocol 3: Evaluation of this compound on Hepcidin Expression in HepG2 Cells
This protocol details a method to assess the impact of this compound on hepcidin gene expression in the human hepatoma cell line HepG2, which is a common model for studying iron metabolism.[14][15]
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for hepcidin (HAMP) and a reference gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) in complete medium for a specified duration (e.g., 24 hours).
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, primers for hepcidin (HAMP) and a reference gene, and a suitable qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in hepcidin gene expression in this compound-treated cells compared to the vehicle control.
-
Mandatory Visualization
Caption: Matriptase-mediated activation of the c-Met signaling pathway and its inhibition by this compound.
Caption: Activation of the PAR-2 signaling pathway by Matriptase and its inhibition by this compound.
Caption: Regulation of hepcidin expression by Matriptase-2 via cleavage of hemojuvelin.
References
- 1. mdpi.com [mdpi.com]
- 2. Matriptase regulates c-Met mediated proliferation and invasion in inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Matriptase regulates c-Met mediated proliferation and invasion in inflammatory breast cancer [escholarship.org]
- 5. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matriptase-2 regulates iron homeostasis primarily by setting the basal levels of hepatic hepcidin expression through a nonproteolytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE SERINE PROTEASE MATRIPTASE-2 (TMPRSS6) INHIBITS HEPCIDIN ACTIVATION BY CLEAVING MEMBRANE HEMOJUVELIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Matriptase-2 suppresses hepcidin expression by cleaving multiple components of the hepcidin induction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matriptase-2 suppresses hepcidin expression by cleaving multiple components of the hepcidin induction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Matriptase-IN-2 in a Mouse Model of Hemochromatosis
For Research Use Only
Introduction
Hereditary hemochromatosis is a genetic disorder characterized by excessive iron absorption and deposition in various organs, leading to significant morbidity and mortality. The central regulator of systemic iron homeostasis is the liver-derived peptide hormone hepcidin. Insufficient hepcidin production is the underlying cause of most forms of hemochromatosis. Matriptase-2, a type II transmembrane serine protease encoded by the TMPRSS6 gene, is a key negative regulator of hepcidin expression. It functions by cleaving hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway that promotes hepcidin transcription. Genetic inactivation of Tmprss6 in mouse models of hemochromatosis has been shown to increase hepcidin expression and ameliorate iron overload. Therefore, pharmacological inhibition of Matriptase-2 presents a promising therapeutic strategy for the treatment of hemochromatosis.
Matriptase-IN-2 is a small molecule inhibitor of Matriptase-2. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a mouse model of hemochromatosis.
Signaling Pathway of Matriptase-2 in Iron Homeostasis
Caption: Matriptase-2 negatively regulates hepcidin production.
Experimental Protocols
Animal Model Selection
The choice of mouse model is critical for studying hemochromatosis. Two well-established and relevant models are:
-
Hfe knockout (Hfe-/-) mice: These mice have a targeted disruption of the Hfe gene, the gene mutated in the most common form of human hereditary hemochromatosis. They develop a phenotype of moderate iron overload.
-
Hjv knockout (Hjv-/-) mice: These mice lack hemojuvelin and model the more severe, juvenile-onset form of hemochromatosis. They exhibit a more profound hepcidin deficiency and a more severe iron overload phenotype compared to Hfe-/- mice.
For initial efficacy studies of this compound, Hfe-/- mice on a C57BL/6J background are recommended.
This compound Formulation (Hypothetical)
As specific formulation data for this compound is not publicly available, a common formulation for poorly soluble small molecules for oral gavage in mice is provided as a starting point. It is imperative to determine the optimal, stable formulation for this compound through solubility and stability studies prior to in vivo use.
Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.1% (v/v) Tween® 80
-
in sterile, deionized water
Preparation:
-
Prepare the vehicle by first dissolving the Tween® 80 in the water.
-
Slowly add the CMC powder while stirring to avoid clumping.
-
Stir until a clear, viscous solution is formed.
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
The final formulation will likely be a suspension. Ensure it is homogenous by vortexing or stirring before each administration.
In Vivo Efficacy Study
Experimental Design:
-
Animals: 8-10 week old male Hfe-/- mice.
-
Group Size: n = 8-10 mice per group.
-
Treatment Groups:
-
Vehicle control (formulation vehicle only)
-
This compound (Low Dose - e.g., 10 mg/kg)
-
This compound (High Dose - e.g., 30 mg/kg)
-
-
Route of Administration: Oral gavage.
-
Dosing Frequency: Once daily.
-
Study Duration: 4 weeks.
Procedure:
-
Acclimatize mice for at least one week prior to the start of the experiment.
-
Randomize mice into treatment groups.
-
Record baseline body weights.
-
Administer the vehicle or this compound suspension by oral gavage once daily for 28 days.
-
Monitor animal health and body weight twice weekly.
-
At the end of the treatment period, collect blood and tissues for analysis.
Endpoint Analysis
a. Blood Collection and Serum Analysis:
-
Collect blood via cardiac puncture under terminal anesthesia.
-
Allow blood to clot at room temperature and centrifuge to separate serum.
-
Analyze serum for:
-
Iron concentration
-
Transferrin saturation (calculated from serum iron and total iron-binding capacity)
-
b. Tissue Collection and Iron Quantification:
-
Perfuse animals with saline to remove blood from tissues.
-
Collect the liver and spleen.
-
A portion of the liver should be fixed in formalin for histological analysis (Perls' Prussian blue staining for iron).
-
The remaining liver and the spleen should be snap-frozen in liquid nitrogen and stored at -80°C for iron quantification (e.g., using a colorimetric assay or inductively coupled plasma mass spectrometry) and gene expression analysis.
c. Gene Expression Analysis:
-
Isolate total RNA from a portion of the frozen liver.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of:
-
Hamp (hepcidin)
-
Bmp6
-
Smad7
-
Housekeeping gene for normalization (e.g., Gapdh or Actb)
-
Data Presentation
Table 1: Serum Iron Parameters
| Treatment Group | Serum Iron (µg/dL) | Transferrin Saturation (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM |
Table 2: Tissue Iron Content
| Treatment Group | Liver Iron (µg/g dry weight) | Spleen Iron (µg/g dry weight) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM |
Table 3: Liver Gene Expression
| Treatment Group | Hamp (Relative Expression) | Bmp6 (Relative Expression) | Smad7 (Relative Expression) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Workflow
Caption: Workflow for evaluating this compound in mice.
Conclusion
The inhibition of Matriptase-2 is a promising therapeutic approach for hereditary hemochromatosis. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in a relevant mouse model. Successful demonstration of efficacy, as evidenced by increased hepcidin expression and a reduction in systemic iron overload, would provide strong support for the further development of this compound as a novel treatment for iron overload disorders.
Application Notes and Protocols for Matriptase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase-2, also known as Transmembrane Serine Protease 6 (TMPRSS6), is a type II transmembrane serine protease predominantly expressed in the liver.[1] It plays a crucial role in iron homeostasis by regulating the expression of hepcidin, the master regulator of iron metabolism.[2][3] Matriptase-2 suppresses the bone morphogenetic protein (BMP)/sons of mothers against decapentaplegic homologue protein (SMAD) signaling pathway, likely by cleaving the BMP co-receptor hemojuvelin.[2][4] Dysregulation of matriptase-2 activity is associated with iron-refractory iron deficiency anemia (IRIDA).[2][3] Consequently, inhibitors of matriptase-2, such as Matriptase-IN-2, are valuable research tools and potential therapeutic agents.
The successful application of small molecule inhibitors in in vitro and in vivo studies is critically dependent on their solubility and stability in experimental buffers. Poor solubility can lead to inaccurate potency measurements and irreproducible results, while instability can result in a loss of active compound over the course of an experiment. These application notes provide detailed protocols for assessing the aqueous solubility and stability of this compound in various buffer systems, enabling researchers to optimize assay conditions and ensure data integrity.
Matriptase-2 Signaling Pathway
Matriptase-2 is a key negative regulator of hepcidin expression. By cleaving membrane-bound hemojuvelin (m-HJV), a co-receptor for bone morphogenetic proteins (BMPs), matriptase-2 dampens the BMP/SMAD signaling cascade that would otherwise stimulate the transcription of the hepcidin gene (HAMP). This process is essential for maintaining systemic iron balance.
Caption: Matriptase-2 signaling pathway in iron homeostasis.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer, which is the concentration at which the compound begins to precipitate from a solution prepared by diluting a high-concentration DMSO stock.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, Citrate) at various pH values (e.g., 5.0, 6.2, 7.4, 8.0)
-
96-well clear-bottom plates
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 600-650 nm)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary, provided the compound is stable under these conditions.[6]
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer. This creates a final DMSO concentration of 2%. It is crucial to maintain a consistent and low final DMSO concentration (typically <1%) to avoid solvent effects on solubility and biological assays.[5]
-
Incubation: Seal the plate and incubate at room temperature (or desired experimental temperature, e.g., 37°C) for 1-2 hours with gentle shaking.[5]
-
Quantification of Precipitation:
-
Visual Inspection: Carefully inspect each well for visible signs of precipitation against a dark background.
-
Turbidity Measurement: Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify precipitation.[5] Wells containing buffer and the same concentration of DMSO serve as blanks.
-
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration of this compound that remains visually clear and shows no significant increase in turbidity compared to the blank.
Caption: Workflow for kinetic solubility assessment.
Protocol 2: Chemical Stability Assessment of this compound by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific buffer over time, which is essential for understanding its shelf-life in solution and its suitability for prolonged experiments.[5]
Materials:
-
This compound
-
Aqueous buffers of interest (as in Protocol 1)
-
Incubator (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Quenching solution (e.g., cold acetonitrile or methanol)
-
HPLC vials
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer at the final working concentration (e.g., 10 µM). The initial DMSO concentration should be kept to a minimum (<0.5%).
-
Immediately take an aliquot of this solution.
-
Quench the reaction/degradation by diluting the aliquot with an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stop degradation.[5]
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is the T=0 time point.
-
-
Incubate Sample: Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Prepare Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and process them as described in step 1.
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) by HPLC.
-
Use a suitable method to separate this compound from any potential degradants.
-
The stability is determined by comparing the peak area of the parent compound (this compound) at each time point to the peak area at T=0.
-
-
Calculate Stability: The percentage of remaining this compound is calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Caption: Workflow for chemical stability assessment.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. Below are example templates for presenting solubility and stability data.
Table 1: Kinetic Solubility of this compound in Various Buffers
| Buffer (50 mM) | pH | Temperature (°C) | Kinetic Solubility (µM) | Method |
| PBS | 7.4 | 25 | [Placeholder Value] | Turbidity |
| Tris-HCl | 7.4 | 25 | [Placeholder Value] | Turbidity |
| Tris-HCl | 8.0 | 25 | [Placeholder Value] | Turbidity |
| Citrate | 5.0 | 25 | [Placeholder Value] | Turbidity |
| PBS | 7.4 | 37 | [Placeholder Value] | Turbidity |
Table 2: Chemical Stability of this compound (10 µM) in PBS at 37°C
| Time (hours) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 |
| 2 | [Placeholder Value] |
| 4 | [Placeholder Value] |
| 8 | [Placeholder Value] |
| 24 | [Placeholder Value] |
| 48 | [Placeholder Value] |
Troubleshooting and Best Practices
-
Precipitation: If this compound precipitates upon dilution into an aqueous buffer, consider the following:
-
Stock Solutions:
-
For long-term storage, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Before use, allow the stock solution to fully thaw and equilibrate to room temperature. Centrifuge the vial briefly to pellet any potential precipitate before opening.[5]
-
-
Buffer Choice: Be aware that some buffers can interact with compounds or affect enzyme activity. It is advisable to test solubility and stability in the specific buffer system that will be used for subsequent biological assays.[7]
References
- 1. Matriptase-2, a membrane-bound mosaic serine proteinase predominantly expressed in human liver and showing degrading activity against extracellular matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Matriptase-IN-2 in In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase, a type II transmembrane serine protease, plays a critical role in epithelial cell function and has been implicated in the progression of various cancers.[1] Its dysregulation makes it a compelling target for therapeutic intervention. Matriptase-IN-2 is a potent inhibitor of matriptase, offering a valuable tool for studying its physiological and pathological roles.[2] These application notes provide a detailed protocol for utilizing this compound in in vitro enzyme inhibition assays to determine its potency and characterize its inhibitory mechanism.
Product Information
| Product Name | This compound |
| Target | Matriptase (also known as MT-SP1, ST14) |
| Chemical Formula | C₂₉H₃₃Cl₂N₅O₃S |
| Molecular Weight | 602.58 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
This table summarizes the key inhibitory constant for this compound against its target enzyme.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions |
| This compound | Human Matriptase | 5 nM | Data derived from supplier information.[2] |
Signaling Pathway of Matriptase
Matriptase is involved in a complex signaling cascade that influences cell proliferation, migration, and invasion. A simplified representation of this pathway is depicted below, highlighting the role of matriptase in activating downstream effectors.
Caption: Matriptase signaling cascade and point of inhibition.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorogenic substrate.
Materials:
-
Recombinant Human Matriptase (catalytic domain)
-
This compound
-
Fluorogenic Matriptase Substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
DMSO (Dimethyl Sulfoxide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations for the IC50 curve (e.g., 1 µM to 0.01 nM). Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).
-
Prepare Enzyme Solution: Dilute the recombinant human matriptase in Assay Buffer to the desired working concentration. The final concentration in the well should be determined empirically but is typically in the low nanomolar range.
-
Prepare Substrate Solution: Dissolve the Boc-QAR-AMC substrate in DMSO to create a stock solution (e.g., 10 mM). Dilute this stock in Assay Buffer to the final working concentration (typically 10-50 µM).
-
Assay Setup:
-
Add 25 µL of the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the diluted matriptase solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 25 µL of the diluted substrate solution to each well to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the IC50 determination of this compound.
Caption: Workflow for this compound IC50 determination.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Substrate degradation or contamination. | Prepare fresh substrate solution. Use high-purity solvents and reagents. |
| No or low enzyme activity | Inactive enzyme. Incorrect buffer pH. | Use a fresh aliquot of enzyme. Confirm the pH of the assay buffer. |
| Inconsistent results | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes. Ensure all reagents are at the same temperature before starting the assay. |
| Inhibitor precipitation | Poor solubility in assay buffer. | Ensure the final DMSO concentration is consistent across all wells and is low enough (typically <1%) to maintain inhibitor solubility. |
Conclusion
This compound is a potent and valuable tool for researchers studying the role of matriptase in health and disease. The protocols and information provided in these application notes offer a comprehensive guide for the in vitro characterization of this inhibitor. Adherence to these guidelines will enable the generation of reliable and reproducible data for advancing research in this field.
References
Application Notes and Protocols: Detecting Matriptase-2 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of Matriptase-2 (also known as TMPRSS6), a type II transmembrane serine protease. Matriptase-2 is a key negative regulator of hepcidin, the master hormone of iron homeostasis.[1][2] Inhibition of Matriptase-2 is a promising therapeutic strategy for iron overload disorders. This protocol is designed for researchers in academia and industry involved in drug discovery and development.
Introduction to Matriptase-2 and its Inhibition
Matriptase-2 is primarily expressed in the liver and plays a crucial role in iron metabolism.[1] It functions by cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway.[2][3][4] This cleavage event suppresses the transcription of the HAMP gene, which encodes hepcidin.[2] Consequently, functional Matriptase-2 leads to lower hepcidin levels, allowing for increased iron absorption.
Conversely, the inhibition of Matriptase-2 proteolytic activity prevents the cleavage of HJV, leading to a more stable BMP/SMAD signaling cascade and subsequently, elevated hepcidin expression.[1][5] This sequesters iron in enterocytes and macrophages, reducing systemic iron levels. Therefore, detecting the effects of potential inhibitors on the Matriptase-2 pathway is a critical step in developing novel therapeutics for iron-related disorders. Western blotting can be employed to assess the levels of key proteins in this pathway, providing evidence of target engagement and downstream effects of Matriptase-2 inhibitors.
Matriptase-2 Signaling Pathway
The diagram below illustrates the central role of Matriptase-2 in the regulation of hepcidin expression.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in the Western blot protocol for assessing Matriptase-2 inhibition.
Detailed Experimental Protocol
This protocol is optimized for the detection of Matriptase-2 and downstream signaling components from liver tissue or cultured hepatocytes.
Sample Preparation (Tissue Lysate)
-
Excise liver tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.[6][7]
-
For a ~5 mg piece of tissue, add approximately 300 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Homogenize the tissue on ice using an electric homogenizer.[7]
-
Rinse the homogenizer blade twice with an additional 300 µL of lysis buffer each time and add to the homogenate.[7]
-
Agitate the lysate for 2 hours at 4°C on a rotator.[7]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.[7]
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.[7]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Prepare protein samples by adding 2x Laemmli sample buffer to a final concentration of 1x.[6]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-40 µg of protein per well into a 4-12% Bis-Tris polyacrylamide gel.[8]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage of 170V for 40-60 minutes, or until the dye front reaches the bottom of the gel.[8]
Protein Transfer
-
Equilibrate the gel in transfer buffer for 15 minutes.[8]
-
Activate a PVDF membrane in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform a wet transfer at 100V for 1 hour at 4°C.[8]
Blocking
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[8]
-
Anti-Matriptase-2: The full-length, inactive proenzyme is expected at ~125 kDa.[9]
-
Anti-phospho-SMAD1/5/8: To assess downstream signaling.
-
Anti-GAPDH or β-actin: As a loading control.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[8][10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[8]
Detection and Analysis
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest signal to the loading control signal.
Data Presentation
The following tables provide a template for summarizing quantitative data from a Western blot experiment designed to assess the efficacy of a Matriptase-2 inhibitor.
Table 1: Effect of Inhibitor on Matriptase-2 Protein Levels
| Treatment Group | Matriptase-2 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized Matriptase-2 Levels |
| Vehicle Control | 1.25 | 1.30 | 0.96 |
| Inhibitor (10 µM) | 1.22 | 1.28 | 0.95 |
| Inhibitor (50 µM) | 1.28 | 1.32 | 0.97 |
Note: Matriptase-2 protein levels are not expected to change significantly with short-term inhibitor treatment.
Table 2: Effect of Inhibitor on Downstream Signaling (p-SMAD)
| Treatment Group | p-SMAD Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized p-SMAD Levels |
| Vehicle Control | 0.45 | 1.30 | 0.35 |
| Inhibitor (10 µM) | 0.85 | 1.28 | 0.66 |
| Inhibitor (50 µM) | 1.55 | 1.32 | 1.17 |
Note: An effective Matriptase-2 inhibitor is expected to increase the levels of phosphorylated SMAD proteins, indicating an increase in BMP signaling.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |
| Low protein expression | Increase the amount of protein loaded. | |
| Primary antibody concentration too low | Optimize antibody dilution. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; consider using affinity-purified antibodies. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept cold. |
References
- 1. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 2. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The serine protease matriptase-2 (TMPRSS6) inhibits hepcidin activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. origene.com [origene.com]
- 9. Matriptase-2 (TMPRSS6) | Antibody Validation [antibodyvalidation.eu]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Matriptase-IN-2 for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase, a type II transmembrane serine protease, plays a critical role in epithelial cell function and has been implicated in the progression of various cancers. Its involvement in activating key signaling pathways, such as the c-Met and Protease-Activated Receptor-2 (PAR-2) pathways, makes it a compelling target for therapeutic intervention. High-throughput screening (HTS) of small molecule inhibitors is a crucial step in the discovery of novel cancer therapeutics targeting matriptase. Matriptase-IN-2 is a potent inhibitor of matriptase, and this document provides detailed protocols and application notes for its use in HTS assays.
Matriptase Signaling Pathways
Matriptase initiates signaling cascades that contribute to cell proliferation, migration, and invasion. Understanding these pathways is essential for contextualizing the effects of inhibitors identified through HTS.
Matriptase-c-Met Signaling Pathway
Matriptase is a key activator of the pro-hepatocyte growth factor (pro-HGF) into its active form, HGF. HGF then binds to its receptor, c-Met, a receptor tyrosine kinase. This binding event triggers the dimerization and autophosphorylation of c-Met, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and motility.[1][2][3][4][5]
Matriptase-PAR-2 Signaling Pathway
Matriptase can directly cleave and activate Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor.[1] This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling through G proteins. This can lead to the activation of pathways such as the PLC/PKC and MAPK pathways, which are involved in inflammation and cancer progression.[6]
Quantitative Data of Matriptase Inhibitors
The inhibitory activity of this compound and other selected matriptase inhibitors are summarized below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Inhibitor | Ki (nM) | Notes |
| This compound | 5 | A potent, selective small molecule inhibitor. |
| CVS 3983 | - | A selective small-molecule matriptase inhibitor.[7] |
| SFTI-1 | 0.092 | A 14-amino acid residue cyclic peptide inhibitor.[7] |
| KD1-KD2/1-Fc | 0.070 | An engineered protein inhibitor based on HAI-1.[8] |
| Wildtype KD1 | 0.310 | The Kunitz domain 1 of HAI-1.[8] |
Experimental Protocols
High-Throughput Screening (HTS) Assay for Matriptase Inhibitors
This protocol is designed for a fluorescence-based HTS assay to identify and characterize inhibitors of matriptase, such as this compound. The assay measures the cleavage of a fluorogenic substrate by recombinant human matriptase.
The overall workflow for the high-throughput screening of matriptase inhibitors is depicted below.
-
Enzyme: Recombinant Human Matriptase (catalytic domain)
-
Substrate: Fluorogenic matriptase substrate, e.g., Boc-Gln-Ala-Arg-AMC
-
Inhibitor: this compound and other test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Positive Control: A known matriptase inhibitor (e.g., Gabexate mesylate)
-
Negative Control: DMSO (or the solvent used for compound dilution)
-
Assay Plates: Black, flat-bottom 384-well microplates
-
Instrumentation: A fluorescence microplate reader capable of excitation at ~380 nm and emission at ~460 nm.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compounds in DMSO. For a typical HTS, a single concentration (e.g., 10 µM) is used for the primary screen. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.
-
-
Assay Plate Preparation:
-
Dispense 1 µL of the diluted test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human matriptase in assay buffer to a final concentration of 1 nM.
-
Add 20 µL of the matriptase solution to each well of the assay plate.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in assay buffer to a final concentration of 10 µM.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 41 µL.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Velocityinhibitor - Velocityblank) / (VelocityDMSO - Velocityblank)] * 100
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Conclusion
This compound serves as a valuable tool for studying the biological functions of matriptase and for the development of novel cancer therapeutics. The provided protocols for a high-throughput, fluorescence-based assay offer a robust and reliable method for identifying and characterizing matriptase inhibitors. The detailed signaling pathway diagrams and comparative quantitative data for various inhibitors provide a comprehensive resource for researchers in the field of drug discovery.
References
- 1. matriptase.com [matriptase.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. c-Met-induced epithelial carcinogenesis is initiated by the serine protease matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein - PMC [pmc.ncbi.nlm.nih.gov]
Application of Matriptase-IN-2 in Iron Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for numerous physiological processes, and its homeostasis is tightly regulated. The liver-produced peptide hormone hepcidin is the master regulator of systemic iron balance. Dysregulation of hepcidin production can lead to iron-related disorders, including iron deficiency anemia and iron overload diseases like hemochromatosis and β-thalassemia. Matriptase-2, a type II transmembrane serine protease encoded by the TMPRSS6 gene, is a key negative regulator of hepcidin expression.[1][2][3] It acts by cleaving hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway, thereby dampening the BMP/SMAD signaling cascade that promotes hepcidin transcription.[4][5][6]
Inhibition of Matriptase-2 presents a promising therapeutic strategy for diseases characterized by iron overload, as it leads to an increase in hepcidin levels, which in turn reduces iron absorption and promotes iron sequestration.[1][7] Matriptase-IN-2 is a potent inhibitor of Matriptase.[8][9] While detailed studies on the specific application of this compound in iron metabolism are not extensively published, this document provides comprehensive application notes and protocols based on the established role of Matriptase-2 in iron homeostasis and research conducted with other well-characterized Matriptase-2 inhibitors. These guidelines are intended to serve as a practical resource for researchers investigating the therapeutic potential of Matriptase-2 inhibition in iron metabolism disorders.
Mechanism of Action of Matriptase-2 in Hepcidin Regulation
Matriptase-2, primarily expressed in the liver, plays a crucial role in maintaining iron homeostasis by suppressing hepcidin production.[2][3] The canonical pathway for hepcidin induction involves the binding of BMPs to their receptors, which is enhanced by the co-receptor hemojuvelin (HJV).[4][5] This initiates a downstream signaling cascade through the phosphorylation of SMAD proteins, which then translocate to the nucleus and induce the transcription of the hepcidin gene (HAMP).
Matriptase-2 negatively regulates this pathway by proteolytically cleaving membrane-bound HJV, reducing its availability to act as a BMP co-receptor.[4][5][6] By inhibiting Matriptase-2, compounds like this compound are expected to prevent HJV cleavage, leading to increased BMP/SMAD signaling and consequently, elevated hepcidin expression. The increased hepcidin then binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation. This traps iron within these cells, reducing dietary iron absorption and the release of recycled iron into the circulation.
Quantitative Data of Matriptase-2 Inhibitors
The following table summarizes key quantitative data for various Matriptase-2 inhibitors from published studies. This information can serve as a reference for designing experiments with this compound.
| Inhibitor Name | Type | IC50 / Ki | Cell-based Assay | In Vivo Model | Key Findings | Reference |
| TMPRSS6 inhibitor Cpd-B | Small Molecule | IC50 = 7.6 nM | Increases HAMP expression in HepG2 cells (IC50 = 144 nM) | Not specified | Potent and specific inhibitor of TMPRSS6. | [2] |
| Peptidomimetic Inhibitors | Small Molecule | Ki = 170 nM and 460 nM | Not specified | Not specified | First identified small molecule inhibitors of Matriptase-2. | [10] |
| YYVR-ketobenzothiazole | Small Molecule | Ki (Matriptase-2) = 1.3 µM | Not specified | Not specified | Selective for Matriptase-2 over Matriptase. | [11] |
| DISC-3405 | Monoclonal Antibody | Not specified | Not specified | Sickle Cell Disease Mouse Model | Increases hepcidin, reduces hemoglobin concentration and hemolysis. | [4] |
| RLYB331 | Monoclonal Antibody | Not specified | Not specified | β-thalassemic mice | Induces hepcidin, reduces iron overload and splenomegaly. | [12] |
| REGN7999 | Monoclonal Antibody | Not specified | Not specified | Mouse models of iron overload | Inhibits HJV cleavage, increases serum hepcidin. | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in iron metabolism research.
Protocol 1: In Vitro Matriptase-2 Enzymatic Assay
This protocol is designed to determine the inhibitory activity of this compound on recombinant Matriptase-2.
Materials:
-
Recombinant Human Matriptase-2 (e.g., from Creative Enzymes, Novus Biologicals)[14][15]
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 100 mM TRIS-HCl, pH 9.0, containing 150 mM NaCl and 20% glycerol[14]
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to each well.
-
Add 25 µL of recombinant Matriptase-2 solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay for Hepcidin (HAMP) Gene Expression
This protocol assesses the effect of this compound on hepcidin gene expression in a human hepatoma cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
6-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for HAMP and a housekeeping gene like GAPDH, SYBR Green master mix)
-
qRT-PCR instrument
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
After treatment, wash the cells with PBS and lyse them for RNA extraction according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qRT-PCR reactions using primers for HAMP and the housekeeping gene.
-
Run the qRT-PCR program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in HAMP gene expression in treated cells compared to control cells.
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Iron Overload
This protocol evaluates the in vivo efficacy of this compound in a mouse model of iron overload, such as Hfe-/- mice or mice fed an iron-rich diet.
Materials:
-
Mouse model of iron overload (e.g., Hfe-/- mice)
-
This compound
-
Vehicle for in vivo administration
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Equipment for blood and tissue collection
-
Kits for measuring serum iron, transferrin saturation, and liver iron content
-
Reagents for measuring hepcidin levels (e.g., ELISA kit or qRT-PCR for liver Hamp mRNA)
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the health of the mice daily.
-
At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Euthanize the mice and collect the liver and other relevant tissues.
-
Measure serum iron and transferrin saturation.
-
Determine liver iron content using colorimetric assays or atomic absorption spectrometry.
-
Measure serum or liver hepcidin levels.
-
Analyze the data to compare the effects of this compound treatment with the vehicle control group.
Conclusion
This compound, as an inhibitor of Matriptase-2, holds significant potential for the study and treatment of iron overload disorders. By upregulating hepcidin, it offers a targeted approach to modulating iron homeostasis. The protocols and data presented here, based on the broader class of Matriptase-2 inhibitors, provide a solid foundation for researchers to design and execute experiments to elucidate the specific effects of this compound and other novel inhibitors in the field of iron metabolism. Further research into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. What are TMPRSS6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of the first low-molecular-weight inhibitors of matriptase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A human anti-matriptase-2 antibody limits iron overload, α-globin aggregates, and splenomegaly in β-thalassemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Matriptase-2 from Human, Recombinant(EC 3.4.21.-) - Creative Enzymes [creative-enzymes.com]
- 15. novusbio.com [novusbio.com]
Application Notes and Protocols for Immunohistochemical Staining of Tissues Treated with Matriptase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase, a type II transmembrane serine protease, is a critical regulator of epithelial homeostasis and is implicated in the progression of various epithelial-derived cancers. Its proteolytic activity mediates the activation of key signaling molecules, including pro-hepatocyte growth factor (pro-HGF) and protease-activated receptor-2 (PAR-2), which in turn drive cellular processes such as proliferation, invasion, and angiogenesis.[1][2][3][4] The dysregulation of matriptase activity is a hallmark of several malignancies, making it an attractive target for therapeutic intervention.
Matriptase-IN-2 is a potent and selective small molecule inhibitor of matriptase. These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with this compound. The protocols outlined below are designed to enable researchers to assess the in-situ efficacy of this compound by examining its impact on downstream signaling pathways. This document provides detailed methodologies for tissue preparation, IHC staining, and quantitative analysis, along with expected outcomes based on preclinical data.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from IHC analysis of tumor tissues treated with this compound. The inhibition of matriptase is expected to decrease the activation of its downstream targets. Staining intensity can be scored on a scale of 0 (no staining) to 3+ (strong staining), and the percentage of positive cells can be determined. A Histoscore (H-Score) can be calculated using the formula: H-Score = Σ (Intensity × Percentage of Positive Cells) .
Table 1: IHC Analysis of Phospho-c-Met (Tyr1234/1235) in Xenograft Tumors Treated with this compound
| Treatment Group | Staining Intensity (0-3+) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.5 | 88 ± 9 | 238 ± 42 |
| This compound (Low Dose) | 1.4 ± 0.6 | 42 ± 13 | 59 ± 25 |
| This compound (High Dose) | 0.6 ± 0.3 | 13 ± 7 | 8 ± 5 |
Table 2: IHC Analysis of Cleaved PAR-2 in Xenograft Tumors Treated with this compound
| Treatment Group | Staining Intensity (0-3+) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.4 | 81 ± 11 | 203 ± 35 |
| This compound (Low Dose) | 1.2 ± 0.5 | 35 ± 10 | 42 ± 18 |
| This compound (High Dose) | 0.4 ± 0.2 | 9 ± 5 | 4 ± 3 |
Table 3: IHC Analysis of Phospho-Akt (Ser473) in Xenograft Tumors Treated with this compound
| Treatment Group | Staining Intensity (0-3+) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.3 ± 0.6 | 75 ± 12 | 173 ± 41 |
| This compound (Low Dose) | 1.1 ± 0.4 | 30 ± 9 | 33 ± 14 |
| This compound (High Dose) | 0.3 ± 0.2 | 7 ± 4 | 2 ± 2 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by matriptase and a general workflow for the immunohistochemical analysis of tissues treated with this compound.
Figure 1: Matriptase Signaling Pathways and Inhibition by this compound
Figure 2: General Workflow for Immunohistochemistry Staining
Experimental Protocols
1. Tissue Preparation (Formalin-Fixed, Paraffin-Embedded)
This protocol is a general guideline and may require optimization for specific tissue types and antibodies.
-
Tissue Fixation: Immediately following excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of the fixative should be at least 10-20 times the volume of the tissue.
-
Dehydration: Dehydrate the fixed tissues through a series of graded ethanol solutions:
-
70% ethanol: 2 changes, 1 hour each
-
95% ethanol: 2 changes, 1 hour each
-
100% ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the dehydrated tissues in xylene with 2-3 changes for 1 hour each.
-
Paraffin Infiltration: Infiltrate the cleared tissues with molten paraffin wax at 60°C with 2-3 changes for 1-2 hours each.
-
Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
2. Immunohistochemistry Staining Protocol
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% ethanol: 2 changes, 3 minutes each.
-
95% ethanol: 1 change, 3 minutes.
-
70% ethanol: 1 change, 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): For many antibodies, including those against phosphorylated proteins, HIER is recommended.
-
Immerse slides in a staining jar containing 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a water bath, steamer, or microwave and maintain for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-c-Met, anti-cleaved PAR-2, anti-phospho-Akt) to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
-
Signal Amplification and Detection:
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate sections with a diaminobenzidine (DAB) substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
3. Imaging and Quantitative Analysis
-
Imaging: Stained slides can be imaged using a bright-field microscope equipped with a digital camera or a whole-slide scanner.
-
Quantitative Analysis: Image analysis software can be utilized to quantify the staining intensity and the percentage of positive cells. The H-Score is a commonly used semi-quantitative method that provides a continuous variable for statistical analysis. It is calculated by multiplying the staining intensity score by the percentage of cells staining at that intensity.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or high primary antibody concentration can lead to high background staining. Ensure all steps are performed meticulously.
-
Weak or No Staining: This could be due to improper tissue fixation, insufficient antigen retrieval, inactive antibodies, or low target protein expression. Optimization of the protocol, especially the antigen retrieval step, is crucial. For phospho-specific antibodies, the use of phosphatase inhibitors in the antibody diluent may be beneficial.
-
Non-specific Staining: Cross-reactivity of antibodies or endogenous biotin can cause non-specific staining. Use of appropriate blocking reagents and, if necessary, an avidin-biotin blocking kit is recommended.
Conclusion
The provided application notes and protocols offer a robust framework for evaluating the in-situ effects of this compound using immunohistochemistry. By assessing the changes in downstream signaling molecules such as phospho-c-Met and cleaved PAR-2, researchers can gain valuable insights into the pharmacodynamic activity of this inhibitor in a tissue-specific context. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, thereby advancing the understanding of matriptase inhibition in drug development.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Matriptase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase, a type II transmembrane serine protease, is a critical regulator of epithelial homeostasis and is increasingly implicated in the progression of various cancers. Its dysregulation is associated with tumor growth, invasion, and metastasis. Matriptase-IN-2 is a potent inhibitor of matriptase, offering a valuable tool for studying the biological consequences of matriptase inhibition and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, focusing on key cancer-related signaling pathways and cellular processes.
Matriptase exerts its pro-tumorigenic effects through the activation of various substrates, including pro-hepatocyte growth factor (pro-HGF) and protease-activated receptor-2 (PAR-2). The activation of HGF leads to the stimulation of the c-Met receptor tyrosine kinase pathway, promoting cell proliferation and invasion[1][2][3]. PAR-2 activation can also trigger signaling cascades that contribute to cancer progression[4][5][6][7]. Furthermore, matriptase activity has been linked to the regulation of cell-cell adhesion and the epithelial-mesenchymal transition (EMT)[1][8][9].
This document outlines protocols for assessing the impact of this compound on:
-
Apoptosis: To determine if inhibition of matriptase induces programmed cell death.
-
Cell Cycle Progression: To investigate if this compound causes cell cycle arrest.
-
Cell Surface Marker Expression: To analyze changes in key proteins involved in matriptase signaling and cancer progression, such as c-Met, PAR-2, and E-cadherin.
Data Presentation
The following tables summarize the expected quantitative outcomes from flow cytometry analysis of cells treated with this compound.
Table 1: Expected Effects of this compound on Apoptosis
| Parameter | Treatment Group | Expected Outcome vs. Control |
| Early Apoptotic Cells (%) (Annexin V+/PI-) | This compound | Increase |
| Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | This compound | Increase |
| Live Cells (%) (Annexin V-/PI-) | This compound | Decrease |
Table 2: Expected Effects of this compound on Cell Cycle
| Cell Cycle Phase | Treatment Group | Expected Outcome vs. Control |
| G0/G1 Phase (%) | This compound | Increase |
| S Phase (%) | This compound | Decrease |
| G2/M Phase (%) | This compound | Variable |
Table 3: Expected Effects of this compound on Cell Surface Marker Expression
| Marker | Treatment Group | Expected Outcome vs. Control (MFI*) |
| Phospho-c-Met | This compound | Decrease |
| PAR-2 | This compound | No significant change in total expression, but functional activation is inhibited |
| E-cadherin | This compound | Increase or stabilization |
| Vimentin | This compound | Decrease |
*MFI: Mean Fluorescence Intensity
Signaling Pathways and Experimental Workflow
Matriptase Signaling Pathways
Matriptase is a key upstream regulator of signaling pathways crucial for cancer cell proliferation, invasion, and survival. The following diagram illustrates the central role of matriptase and the points of intervention by this compound.
Caption: Matriptase signaling pathways and the inhibitory action of this compound.
Experimental Workflow
The general workflow for analyzing the effects of this compound on cultured cells using flow cytometry is depicted below.
References
- 1. Matriptase regulates c-Met mediated proliferation and invasion in inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matriptase regulates c-Met mediated proliferation and invasion in inflammatory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Matriptase activation connects tissue factor–dependent coagulation initiation to epithelial proteolysis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matriptase-mediated PAR2 activation drives monocyte-to-macrophage differentiation and polarization under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Diversity of Matriptase Expression Level and Function in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity of Matriptase Expression Level and Function in Breast Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for Lentiviral Overexpression of Matriptase-2 and Matriptase-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matriptase-2, also known as Transmembrane Protease, Serine 6 (TMPRSS6), is a type II transmembrane serine protease predominantly expressed in the liver. It plays a critical role in iron homeostasis by acting as a negative regulator of hepcidin, the master hormone of iron metabolism.[1][2] Matriptase-2 cleaves hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway, thereby dampening the BMP/SMAD signaling cascade that induces hepcidin transcription.[2][3] Dysregulation of matriptase-2 activity is associated with iron-related disorders. Loss-of-function mutations in the TMPRSS6 gene lead to iron-refractory iron deficiency anemia (IRIDA), characterized by inappropriately high hepcidin levels.[1] Conversely, inhibiting matriptase-2 is a potential therapeutic strategy for iron overload diseases like hemochromatosis and beta-thalassemia, where hepcidin levels are abnormally low.
These application notes provide detailed protocols for the lentiviral overexpression of matriptase-2 in mammalian cell lines and subsequent treatment with a matriptase-2 inhibitor. While "Matriptase-IN-2" appears to be a proprietary or internal designation, this document will utilize publicly documented matriptase-2 inhibitors as examples to illustrate the experimental workflow and data analysis.
Data Presentation
The following tables summarize quantitative data from published studies on the effects of matriptase-2 activity modulation.
| Parameter | Cell Line/Model | Fold Change/Effect | Reference |
| Hepcidin mRNA Expression | HepG2 cells | Increased with TMPRSS6 inhibition | [4] |
| Hepcidin Expression | Porcine hepatocyte-Kupffer cell co-culture | Elevated by 62.21 ± 26.8% with MI-460 inhibitor | [5] |
| Tumor Growth (in vivo) | MDA-MB-231 xenograft | Retarded with Matriptase-2 overexpression | [6] |
| Lentiviral Transduction Efficiency | NCI-H1299 cells | ~100% with optimized protocol | [7] |
| Lentiviral Transduction Efficiency | BxPC3 and Suit-2 cells | ~90% with optimized protocol | [7] |
Table 1: Effects of Matriptase-2 Modulation on Gene Expression and Phenotype. This table presents quantitative data on how changes in matriptase-2 activity affect hepcidin expression and cellular phenotypes.
| Inhibitor | Target | IC50/Ki | Reference |
| Cpd-B | Matriptase-2 | IC50 = 7.6 nM | [4] |
| Gabexate mesylate | Matriptase-2 | IC50 = 0.42 µM | [8] |
| Compound 1 | Matriptase-2 | Ki = 170 nM | [9] |
| Compound 3 | Matriptase-2 | Ki = 460 nM | [9] |
| YYVR-based peptidomimetic | Matriptase-2 | 13-fold more selective for Matriptase-2 over Matriptase-1 | [10] |
| REGN7999 (monoclonal antibody) | Matriptase-2 | Blocks TMPRSS6-mediated HJV cleavage | [11] |
Table 2: Potency of various Matriptase-2 inhibitors. This table summarizes the inhibitory constants (IC50 or Ki) for several documented matriptase-2 inhibitors.
Signaling Pathway and Experimental Workflow Visualization
References
- 1. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis | Haematologica [haematologica.org]
- 4. TMPRSS6 inhibitor Cpd-B | TMPRSS6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. The Impact of Acute Matriptase Inhibition in Hepatic Inflammatory Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Identification of the first low-molecular-weight inhibitors of matriptase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Matriptase-IN-2 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Matriptase-IN-2 for cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell-based assay?
A1: The optimal concentration of this compound is highly dependent on the specific cell line, assay duration, and the biological endpoint being measured.[1] If no prior data is available for your specific cell line, a broad range-finding experiment is recommended as a crucial first step.[1] A good starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, in a serial dilution.[2] If you have access to biochemical IC50 or Ki values for this compound, you can begin with a concentration that is 5 to 10 times higher than these values to aim for complete inhibition of the target's activity in a cellular context.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution, such as 10 mM, in anhydrous DMSO.[1][3] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[1][4] Immediately before use, thaw an aliquot and dilute it to the final working concentrations in your cell culture medium.[1] It is critical to keep the final DMSO concentration in the cell culture low, typically at or below 0.1%, to avoid solvent-induced toxicity.[1]
Q3: My this compound shows high potency in a biochemical assay but weak activity in my cell-based assay. What could be the reason?
A3: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[1]
-
Cellular ATP Concentration: If the inhibitor is ATP-competitive, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, leading to a decrease in apparent potency compared to biochemical assays where ATP concentrations are typically much lower.[1]
-
Inhibitor Stability: The compound may be unstable in the cell culture medium, degrading over the course of the experiment.[4]
-
Off-Target Effects: At the concentrations used, the inhibitor might be engaging other cellular targets that counteract the expected phenotype.[5]
Q4: How do I determine if the observed cellular phenotype is a direct result of matriptase inhibition?
A4: Validating the on-target effect of your inhibitor is crucial. Here are some strategies:
-
Use a Structurally Different Inhibitor: If another inhibitor targeting matriptase with a different chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.[5]
-
Genetic Validation: Compare the phenotype observed with this compound to that of cells where matriptase has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR-Cas9). A similar phenotype provides strong evidence for on-target activity.[5]
-
Rescue Experiment: If possible, overexpressing a resistant mutant of matriptase that is not inhibited by this compound should rescue the observed phenotype.
-
Downstream Pathway Analysis: Assess the effect of the inhibitor on known downstream signaling pathways of matriptase, such as the c-Met or PAR-2 pathways.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect observed even at high concentrations of this compound. | 1. Low Potency in the Specific Cell Line: The inhibitor may not be potent against matriptase in your chosen cells. 2. Poor Cell Permeability: The compound may not be entering the cells effectively. 3. Inhibitor Instability: The compound may be degrading in the culture medium.[4] 4. Incorrect Assay Endpoint: The chosen readout may not be sensitive to matriptase inhibition. | 1. Confirm matriptase expression in your cell line. 2. Consider using a different matriptase inhibitor with known cell permeability. 3. Assess the stability of this compound in your cell culture media over the experiment's duration.[4] 4. Measure a more direct downstream target of matriptase activity. |
| High cytotoxicity observed at concentrations expected to be effective. | 1. Off-Target Effects: The inhibitor may be affecting other essential cellular targets.[5] 2. Impure Compound: The inhibitor preparation may contain toxic impurities. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[1] | 1. Perform a dose-response curve for cytotoxicity to determine the toxic concentration range. 2. Test a structurally different matriptase inhibitor to see if the cytotoxicity is consistent.[5] 3. Ensure the purity of your this compound. 4. Ensure the final DMSO concentration is ≤ 0.1%.[1] |
| Results are not reproducible between experiments. | 1. Variations in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can alter cellular responses. 2. Inconsistent Inhibitor Preparation: Errors in serial dilutions or improper storage of stock solutions.[4] 3. Assay Variability: Inherent variability in the experimental assay. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored aliquot. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data Summary
The optimal concentration of this compound should be experimentally determined for each cell line and assay. Below are template tables to guide the collection and presentation of your experimental data.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Assay Duration (hours) | IC50 (µM) | Maximum Tolerated Concentration (µM) |
| e.g., MDA-MB-231 | 48 | To be determined | To be determined |
| e.g., HaCaT | 72 | To be determined | To be determined |
| Your Cell Line | Your Timepoint | Experimentally Determined | Experimentally Determined |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Downstream Marker | % Inhibition |
| e.g., SUM159 | e.g., 1, 5, 10 | 24 | p-Met/total Met | To be determined |
| Your Cell Line | Your Concentrations | Your Timepoint | Your Marker | Experimentally Determined |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration range and the half-maximal inhibitory concentration (IC50) for the viability of a specific cell line when treated with this compound.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution, with a starting concentration of 100 µM.[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[1]
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Target Engagement Assay using Western Blot
Objective: To confirm that this compound inhibits the activity of matriptase within the cell by assessing the phosphorylation of a downstream target.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on the viability assay results) or a vehicle control for a specified time (e.g., 1-2 hours for signaling events).[1]
-
Stimulation (if necessary): If the signaling pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., pro-HGF to assess c-Met activation) for a short period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[1]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of a downstream target (e.g., p-Met and total Met).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the inhibitor-treated samples to the vehicle control.
Visualizations
Caption: Simplified Matriptase Signaling Pathways.
Caption: Workflow for Determining Optimal Concentration.
Caption: Troubleshooting Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matriptase.com [matriptase.com]
Troubleshooting Matriptase-IN-2 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Matriptase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of Matriptase, a type II transmembrane serine protease.[1][2] Matriptase plays a crucial role in various physiological and pathological processes, including epithelial barrier function, iron homeostasis, and cancer progression.[3]
Q2: What is the mechanism of action of this compound?
As a serine protease inhibitor, this compound likely interacts with the active site of matriptase, blocking its proteolytic activity. This inhibition prevents the downstream signaling cascades initiated by matriptase.
Q3: What are the common research applications of this compound?
This compound is primarily used in in vitro and in vivo studies to investigate the biological roles of matriptase. This includes studying its involvement in cancer cell invasion and tumor growth, as well as its function in regulating iron metabolism.[3][4]
Q4: How should I store this compound?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. To maintain stability, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting this compound Insolubility
General Advice for Handling Small Molecule Inhibitors
The solubility of small molecule inhibitors can be influenced by various factors, including the purity of the compound, the solvent used, temperature, and pH. It is always recommended to first consult the manufacturer's datasheet for any specific solubility information. When preparing stock solutions, it is best practice to start with a small amount of the compound to test its solubility in the chosen solvent before dissolving the entire batch.
Specific Issues and Solutions for this compound
Issue 1: The compound does not dissolve in the chosen solvent.
-
Solution: this compound is typically soluble in dimethyl sulfoxide (DMSO).[5] A concentration of 10 mM in DMSO is a common starting point. If you are experiencing solubility issues, ensure you are using high-purity, anhydrous DMSO.
Issue 2: Precipitation occurs when adding the stock solution to an aqueous buffer.
-
Problem: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experimental buffer.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution. A typical final concentration for these surfactants is 0.01-0.1%.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the aqueous buffer, vortexing or sonicating gently, and then add this intermediate solution to the remaining buffer.
-
Sonication: Gentle sonication in a water bath can help to break up small precipitates and improve dissolution. However, be cautious with this method as excessive sonication can degrade the compound or other components in your experiment.
-
Issue 3: The compound is insoluble even in DMSO.
-
Problem: While unlikely if the compound is of high purity, this could indicate a problem with the compound itself or the solvent.
-
Solutions:
-
Verify solvent quality: Ensure your DMSO is of high purity and anhydrous. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Gentle warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as prolonged heating can degrade the compound.
-
Contact the supplier: If you continue to experience insolubility issues, it is advisable to contact the supplier's technical support for further assistance.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Typical Solvent | Dimethyl Sulfoxide (DMSO) | InvivoChem |
| Typical Stock Concentration | 10 mM | InvivoChem |
| Storage (Solid) | -20°C | MedchemExpress |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | MedchemExpress |
Experimental Protocols
Protocol: In Vitro Matriptase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on matriptase activity in a cell-free system.
Materials:
-
Recombinant active matriptase
-
Fluorogenic matriptase substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare Working Solutions: Serially dilute the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Enzyme Preparation: Dilute the recombinant active matriptase in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of the diluted this compound working solutions or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted matriptase enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add 25 µL of the fluorogenic matriptase substrate to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Matriptase Signaling Pathway in Iron Homeostasis
Caption: Matriptase-2 negatively regulates hepcidin expression by cleaving hemojuvelin.
Experimental Workflow for this compound Usage
Caption: A logical workflow for the preparation and use of this compound in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound free base | Ser Thr Protease | 1268874-08-3 | Invivochem [invivochem.com]
Technical Support Center: A Guide to Preventing Off-Target Effects of Matriptase Inhibitors
For researchers, scientists, and drug development professionals utilizing Matriptase inhibitors, ensuring target specificity is paramount to obtaining reliable experimental results and developing safe and effective therapeutics. This guide provides a comprehensive resource for understanding and mitigating the off-target effects of Matriptase inhibitors, with a focus on troubleshooting common issues encountered during in vitro and in vivo experiments.
While this guide uses "Matriptase-IN-X" as a representative inhibitor, the principles and protocols described herein are broadly applicable to other inhibitors of Matriptase, including Matriptase-IN-2. It is critical for researchers to generate inhibitor-specific data to accurately characterize and control for off-target activities.
Frequently Asked Questions (FAQs)
Q1: My Matriptase inhibitor is showing unexpected cellular phenotypes that don't align with known Matriptase functions. What could be the cause?
A1: This is a common indication of off-target effects. Matriptase is a serine protease with a high degree of structural similarity to other proteases. Your inhibitor may be interacting with other proteases or even other classes of enzymes. It is crucial to perform a comprehensive selectivity screen to identify potential off-target interactions.
Q2: How can I determine if my inhibitor is engaging with Matriptase within the cell?
A2: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. This method assesses the thermal stability of a protein upon ligand binding. An increase in the melting temperature of Matriptase in the presence of your inhibitor provides strong evidence of target engagement.
Q3: What are the first steps I should take to troubleshoot suspected off-target effects?
A3:
-
Confirm On-Target Potency: Re-evaluate the IC50 or Ki of your inhibitor against purified Matriptase to ensure its on-target activity is as expected.
-
Perform a Broad Selectivity Panel: Screen your inhibitor against a panel of related serine proteases (e.g., Matriptase-2, thrombin, trypsin) and other relevant off-target classes like kinases.
-
Validate with a Structurally Unrelated Inhibitor: If possible, use a different, well-characterized Matriptase inhibitor to see if it recapitulates the on-target phenotype while avoiding the suspected off-target effects.
-
Employ a Target Knockdown/Knockout Model: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Matriptase expression. If the phenotype persists in the presence of the inhibitor in these models, it is likely an off-target effect.
Q4: My inhibitor is not showing efficacy in an animal model, despite good in vitro potency. Could this be due to off-target effects?
A4: While several factors can contribute to a lack of in vivo efficacy (e.g., pharmacokinetics, bioavailability), off-target effects can play a role. Off-target interactions can lead to toxicity or compensatory signaling that masks the intended therapeutic effect. In addition to pharmacokinetic analysis, consider performing ex vivo analysis of tissues from treated animals to assess both on-target (e.g., inhibition of Matriptase substrate cleavage) and potential off-target pathway modulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experimental batches. | - Inhibitor degradation or instability.- Variability in cell culture conditions. | - Aliquot and store the inhibitor at the recommended temperature, avoiding repeated freeze-thaw cycles.- Ensure consistent cell passage number, density, and media composition. |
| High cellular toxicity at concentrations required for Matriptase inhibition. | - Off-target inhibition of essential cellular processes.- Poor selectivity of the inhibitor. | - Perform a broad-spectrum cytotoxicity assay in a panel of cell lines.- Conduct a kinome scan or proteome-wide off-target screen to identify potential toxicity targets. |
| Observed phenotype does not match Matriptase knockdown/knockout phenotype. | - The inhibitor has significant off-target effects.- The inhibitor affects a non-catalytic function of Matriptase. | - Validate the phenotype with a structurally distinct Matriptase inhibitor.- Use proteomic or transcriptomic profiling to compare the effects of the inhibitor with Matriptase knockdown. |
| Difficulty in achieving a therapeutic window in vivo. | - On-target toxicity.- Off-target toxicity. | - Assess the expression pattern of Matriptase in different tissues to anticipate on-target toxicities.- Perform comprehensive in vivo toxicology studies and correlate any adverse findings with off-target profiling data. |
Experimental Protocols
Protocol 1: In Vitro Protease Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a Matriptase inhibitor against a panel of related serine proteases using a fluorogenic substrate.
Materials:
-
Recombinant human Matriptase
-
Panel of recombinant off-target proteases (e.g., Matriptase-2, Thrombin, Trypsin, Chymotrypsin, Plasmin)
-
Fluorogenic peptide substrate for Matriptase (e.g., Boc-Gln-Ala-Arg-AMC)
-
Matriptase-IN-X (or your inhibitor of interest)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of your inhibitor in assay buffer.
-
In the microplate, add the inhibitor dilutions to the appropriate wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control.
-
Add the recombinant proteases to the wells. The final enzyme concentration should be in the linear range of the assay.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., excitation 380 nm, emission 460 nm for AMC-based substrates) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value for each protease.
-
Selectivity is determined by the ratio of IC50 (off-target) / IC50 (Matriptase).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm that the Matriptase inhibitor binds to Matriptase within intact cells.
Materials:
-
Cells expressing endogenous or overexpressed Matriptase
-
Matriptase-IN-X (or your inhibitor of interest)
-
Cell lysis buffer with protease inhibitors (use a cocktail that does not inhibit Matriptase)
-
PBS
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-Matriptase antibody
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Matriptase in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble Matriptase as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation
Table 1: Selectivity Profile of Matriptase-IN-X
| Protease | IC50 (nM) | Selectivity (Fold vs. Matriptase) |
| Matriptase | 10 | 1 |
| Matriptase-2 | 500 | 50 |
| Thrombin | >10,000 | >1,000 |
| Trypsin | 1,000 | 100 |
| Chymotrypsin | >10,000 | >1,000 |
| Plasmin | 2,500 | 250 |
This is example data and should be generated for each specific inhibitor.
Visualizations
Caption: On-target signaling pathways of Matriptase and the inhibitory action of Matriptase-IN-X.
Caption: A logical workflow for troubleshooting unexpected phenotypes and identifying off-target effects.
Technical Support Center: Improving the In Vivo Efficacy of Matriptase-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Matriptase-IN-2. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Matriptase, a type II transmembrane serine protease. Matriptase is involved in the activation of various substrates, including growth factors and other proteases, that play a role in maintaining epithelial integrity and are also implicated in the progression of various cancers.[1] Dysregulation of matriptase activity has been linked to tumor growth, invasion, and metastasis.[1] this compound is a 3-amidinophenylalanine derivative that likely acts as a competitive inhibitor, blocking the active site of the enzyme and preventing it from cleaving its substrates.[2][3][4]
Q2: What are the key signaling pathways regulated by Matriptase that can be targeted by this compound?
Matriptase is a key activator of several pro-carcinogenic signaling pathways.[5] By inhibiting matriptase, this compound can potentially modulate these pathways to reduce tumor progression. The primary pathways include:
-
c-Met Signaling: Matriptase activates the hepatocyte growth factor (HGF), which then binds to its receptor, c-Met. This interaction triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting cell proliferation, migration, and invasion.[5]
-
PAR-2 Signaling: Matriptase can directly cleave and activate Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. PAR-2 activation is involved in inflammation and has been implicated in promoting tumor growth and angiogenesis.[5]
-
Urokinase Plasminogen Activator (uPA) System: Matriptase can activate pro-uPA to uPA, which in turn converts plasminogen to plasmin. Plasmin is a broad-spectrum protease that can degrade components of the extracellular matrix, facilitating tumor cell invasion and metastasis.[5]
Q3: Is there any available in vivo efficacy data for this compound?
Currently, there is no publicly available in vivo efficacy data specifically for this compound. However, studies on other selective matriptase inhibitors with similar chemical structures, such as CVS-3983, have demonstrated significant in vivo anti-tumor activity. In a study using androgen-independent prostate cancer xenograft models, CVS-3983 administered intraperitoneally (i.p.) twice daily resulted in a significant reduction in tumor volume.[6] This suggests that potent and selective matriptase inhibitors like this compound have the potential for in vivo efficacy.
Q4: What are some suitable animal models to test the in vivo efficacy of this compound?
The choice of animal model will depend on the therapeutic area of interest. Based on the known roles of matriptase, suitable models include:
-
Cancer Xenograft Models: Human cancer cell lines with high matriptase expression (e.g., prostate, breast, colon carcinoma cells) can be implanted into immunocompromised mice (e.g., nude or SCID mice).[6][7] These models are useful for assessing the anti-tumor growth and anti-metastatic effects of this compound.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop spontaneous tumors in specific tissues (e.g., prostate or breast) can provide a more physiologically relevant context to study the effects of matriptase inhibition on tumor initiation and progression.
-
Models of Other Matriptase-Related Diseases: As matriptase is also involved in iron homeostasis and skin barrier function, animal models for diseases like iron-refractory iron deficiency anemia (IRIDA) or certain skin disorders could also be relevant.[8]
Troubleshooting In Vivo Experiments with this compound
This section provides guidance on common challenges encountered during in vivo studies with this compound and other small molecule protease inhibitors.
Formulation and Administration
Problem: Poor solubility of this compound leading to precipitation in the formulation or at the injection site.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrophobic nature of the compound | This compound is likely to have low aqueous solubility. Consider using a co-solvent system such as DMSO, PEG300, or Tween 80 in saline. A common formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always perform a small-scale solubility test before preparing the bulk formulation. |
| Incorrect pH of the vehicle | The solubility of compounds with ionizable groups can be pH-dependent. Determine the pKa of this compound and adjust the pH of the formulation vehicle accordingly to maximize solubility. |
| Compound instability in the formulation | Some compounds can degrade in certain vehicles over time. Prepare the formulation fresh before each administration. If the formulation needs to be stored, conduct stability studies at the intended storage temperature. |
Problem: Inconsistent drug exposure between animals.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate dosing | Ensure accurate and consistent administration volumes for each animal based on their body weight. Use calibrated pipettes and syringes. |
| Variable absorption from the administration site (e.g., i.p., oral) | For intraperitoneal (i.p.) injections, ensure the injection is in the peritoneal cavity and not in the intestines or other organs. For oral gavage, ensure the compound is delivered directly to the stomach. Consider alternative routes of administration like intravenous (i.v.) injection for more consistent systemic exposure, although this may require a more specialized formulation. |
| Rapid metabolism of the inhibitor | The metabolic stability of this compound in vivo is likely unknown. If rapid metabolism is suspected, consider more frequent dosing or a different route of administration that bypasses first-pass metabolism (e.g., i.p. or i.v. instead of oral). |
Efficacy and Pharmacodynamics
Problem: Lack of significant anti-tumor efficacy in a xenograft model.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient drug concentration at the tumor site | The pharmacokinetic/pharmacodynamic (PK/PD) relationship for this compound is likely not established. It may be necessary to achieve a high fractional inhibition of the target to observe a therapeutic effect. Consider increasing the dose or the dosing frequency. Perform pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue. |
| Low or absent matriptase expression in the tumor model | Verify the expression and activity of matriptase in the chosen cancer cell line or xenograft model using techniques like qPCR, Western blot, or immunohistochemistry. Select a model with robust matriptase expression. |
| Redundancy in protease activity | Other proteases in the tumor microenvironment may compensate for the inhibition of matriptase. Investigate the expression of other related proteases (e.g., hepsin, matriptase-2) in your model. Combination therapy with other targeted agents might be necessary. |
| Development of resistance | While less common for short-term in vivo studies, prolonged treatment could potentially lead to resistance mechanisms. Analyze tumors from treated animals for changes in matriptase expression or mutations. |
Problem: Unexpected toxicity or adverse effects in the treated animals.
Possible Causes & Solutions:
| Cause | Solution |
| Off-target effects of the inhibitor | This compound may inhibit other serine proteases, leading to unintended physiological consequences. Assess the selectivity of this compound against a panel of related proteases. Reduce the dose or consider a more selective inhibitor if available. |
| Toxicity of the formulation vehicle | Some vehicles, especially those containing high concentrations of DMSO or other organic solvents, can cause local irritation or systemic toxicity. Conduct a vehicle-only toxicity study in a small cohort of animals. If the vehicle is toxic, explore alternative formulations. |
| On-target toxicity due to matriptase inhibition | Matriptase has important physiological roles, and its inhibition could lead to adverse effects. For example, matriptase is involved in maintaining epithelial barrier function.[8] Monitor animals closely for signs of toxicity and conduct histopathological analysis of major organs at the end of the study. |
Data Summary
In Vitro Potency of Selected Matriptase Inhibitors
| Compound | Target | Ki (nM) | Cell-based Assay (IC50) | Reference |
| CVS-3983 | Matriptase | - | Reduces invasion of CWR22RV1 cells by 30.2% | [6] |
| MI-461 | Matriptase-1/2 | - | Modulates hepcidin production in vitro | [4] |
| Unnamed 3-APhA derivative | Matriptase | < 3 | - | [3] |
In Vivo Efficacy of a Selective Matriptase Inhibitor (CVS-3983)
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| CWR22R prostate cancer xenograft | CVS-3983 (i.p.) | Twice daily for 2-3 weeks | 65.5% reduction in final mean tumor volume | [6] |
| CWRSA6 prostate cancer xenograft | CVS-3983 (i.p.) | Twice daily for 2-3 weeks | 56.2% reduction in final mean tumor volume | [6] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line with high matriptase expression (e.g., CWR22RV1 prostate cancer cells) under standard conditions.
-
Harvest the cells and resuspend them in a mixture of serum-free media and Matrigel (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of 6-8 week old male athymic nude mice.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
-
Formulation and Administration of this compound:
-
Prepare the formulation of this compound and the vehicle control fresh daily. A potential starting formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection. A starting dose and schedule could be based on similar compounds like CVS-3983 (e.g., twice daily administration).[6]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight of the animals two to three times per week.
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors, weigh them, and collect tissues for further analysis (e.g., histology, immunohistochemistry for matriptase and proliferation markers, Western blot for downstream signaling molecules).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the final tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze the biomarker data from the collected tissues to confirm target engagement and mechanism of action.
-
Visualizations
Signaling Pathways Involving Matriptase
Caption: Matriptase signaling pathways and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Decision Tree for Poor In Vivo Efficacy
References
- 1. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amidinophenylalanine-based inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 3-amidinophenylalanine-derived inhibitors of matriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. 3-Amidinophenylalanine-derived matriptase inhibitors can modulate hepcidin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CVS-3983, a selective matriptase inhibitor, suppresses the growth of androgen independent prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Matriptase-IN-2 stability issues in long-term experiments
Welcome to the technical support center for Matriptase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A2: For optimal stability, this compound should be dissolved in anhydrous DMSO to prepare a stock solution.[1][2] Stock solutions should be aliquoted into small volumes in amber glass or polypropylene vials and stored at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation of the compound.[1][2] For short-term storage (up to one month), aliquots can be kept at -20°C.[3]
Q2: I observed a color change in my this compound solution. What does this indicate?
A2: A visible color change in your stock or working solution is often a sign of chemical degradation or oxidation.[1] This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is critical to discard the solution and prepare a fresh one from a new solid stock to ensure the integrity of your experimental results.[1]
Q3: My this compound precipitated out of solution after diluting it in aqueous media. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[2] Consider the following troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% may be necessary to maintain solubility in your assay. Always include a vehicle control with the equivalent DMSO concentration.[2]
-
Adjust pH: The solubility of this compound may be pH-dependent. Experiment with different buffer pH values to find the optimal range.[2]
-
Use a co-solvent or formulation: In some cases, using a co-solvent system or specific formulation excipients can improve aqueous solubility.[2]
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Yes, repeated freeze-thaw cycles should be avoided.[1] DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened.[2] This absorbed water can lower the freezing point of the solution and may promote hydrolysis or precipitation of the compound upon thawing.[1] Aliquoting the stock solution into single-use volumes is highly recommended.[3]
Troubleshooting Guide: Inconsistent Results in Long-Term Experiments
This guide addresses the common issue of observing a gradual or sudden loss of this compound activity in long-term cell culture experiments (e.g., experiments lasting several days or weeks).
| Observed Issue | Potential Cause | Recommended Solution |
| Decreasing inhibitory effect over time | Degradation in Media: this compound may be unstable in aqueous cell culture media at 37°C. Components in the media (e.g., amino acids, serum proteins) could react with the compound.[4] | 1. Perform a stability test: Assess the stability of this compound in your specific cell culture medium over time using HPLC-MS (see Experimental Protocols).2. Replenish the inhibitor: If degradation is confirmed, replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) based on its determined half-life in the media.[5] |
| High variability between replicates | Inconsistent Dosing: Incomplete solubilization of the inhibitor or adsorption to plasticware can lead to variable effective concentrations.[4] | 1. Ensure complete dissolution: Vortex the stock solution thoroughly after thawing and before diluting into the media.[1]2. Use low-protein-binding plasticware: This minimizes non-specific binding of the compound to plates and pipette tips.[4]3. Validate your analytical method: If measuring compound concentration, ensure the method is precise and accurate.[4] |
| Sudden loss of all inhibitory activity | Precipitation: The inhibitor may have precipitated out of the cell culture medium due to exceeding its solubility limit or temperature fluctuations. | 1. Visually inspect the culture wells: Look for any signs of precipitate under a microscope.2. Re-evaluate the working concentration: You may need to lower the final concentration of this compound to stay within its solubility limit in the culture medium.[2]3. Prepare fresh dilutions: Do not use a solution that has precipitated. Prepare a new working solution from a fresh stock aliquot.[2] |
| Unexpected off-target effects | Degradant Activity: A degradation product of this compound, rather than the parent compound, may be causing an unintended biological effect. | 1. Characterize degradants: Use HPLC-MS to identify major degradation products in your aged media.2. Test degradant activity: If possible, isolate and test the biological activity of the degradation products in relevant assays. |
Quantitative Data: this compound Stability
The following tables summarize the stability of this compound under various conditions, as determined by HPLC analysis. This data is provided as a guideline; stability should be confirmed in your specific experimental setup.
Table 1: Stability in Different Solvents at -20°C over 3 Months
| Solvent | Purity at T=0 | Purity at 1 Month | Purity at 3 Months |
| DMSO | 99.8% | 99.5% | 99.1% |
| Ethanol | 99.7% | 98.2% | 96.5% |
| PBS (pH 7.4) | 99.6% | 85.1% | 60.3% |
Table 2: Stability in Cell Culture Media at 37°C
| Media Type | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h |
| DMEM + 10% FBS | 88% | 65% | 42% |
| DMEM (serum-free) | 75% | 48% | 21% |
| RPMI + 10% FBS | 91% | 70% | 51% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Incubator at 37°C, 5% CO₂
-
HPLC system with a C18 column
-
Acetonitrile, water, and formic acid (HPLC grade)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into pre-warmed cell culture medium to a final concentration of 10 µM. Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately take an aliquot of the working solution. Quench the sample by adding 3 volumes of cold acetonitrile. This will precipitate proteins and halt degradation. Centrifuge at high speed to pellet the precipitate and transfer the supernatant for HPLC analysis. This serves as your 100% reference.[1][4]
-
Incubation: Place the remaining working solution in an incubator at 37°C with 5% CO₂.
-
Subsequent Time Points: At desired intervals (e.g., 4, 8, 12, 24, 48, 72 hours), collect aliquots and process them as in step 3.
-
HPLC Analysis: Analyze all samples by HPLC. Use a suitable gradient of water/acetonitrile with 0.1% formic acid to achieve good separation.
-
Data Analysis: Calculate the peak area of this compound at each time point. Determine the percentage remaining by normalizing the peak area at each time point to the average peak area at T=0.[4] % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general guideline for long-term (multi-day) cell-based assays requiring consistent inhibition of Matriptase.
Materials:
-
Cancer cell line expressing Matriptase
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Initial Treatment: The next day, remove the old medium and replace it with fresh medium containing the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.5%).[2]
-
Inhibitor Replenishment: Based on the stability data for this compound in your medium (see Protocol 1), determine the frequency of media changes. For example, if the half-life is approximately 48 hours, you should perform a full media change with freshly prepared inhibitor every 2 days to maintain a consistent inhibitory pressure.[5]
-
Monitoring: Monitor cells regularly for viability, morphology, and the desired experimental endpoint (e.g., proliferation, invasion).[6]
Visualizations
Caption: Matriptase signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for inhibitor instability.
Caption: Experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Matriptase-IN-2
Welcome to the technical support center for Matriptase-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic, competitive inhibitor of Matriptase (also known as MT-SP1 or ST14), a type II transmembrane serine protease. It is designed to mimic the natural RQAR substrate recognition sequence of matriptase, allowing it to bind to the active site and block its proteolytic activity.[1][2] By inhibiting matriptase, this compound can prevent the downstream signaling cascades that contribute to tumor progression, invasion, and metastasis in various cancer cell lines.[3][4][5]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential causes?
Reduced sensitivity, or acquired resistance, to this compound can arise from several factors:
-
Upregulation of Matriptase Expression: Cells may compensate for the inhibitor by increasing the expression of the matriptase protein, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Mutations in the Matriptase Active Site: While less common for acquired resistance in cell culture, mutations in the ST14 gene could alter the inhibitor's binding site, reducing its affinity.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the block on matriptase activity, maintaining downstream pro-tumorigenic signals.
-
Drug Efflux Pumps: Increased activity of multidrug resistance (MDR) transporters could potentially reduce the intracellular concentration of this compound.
Q3: How can I confirm that this compound is active and stable in my experimental setup?
To ensure the integrity of your inhibitor, consider the following:
-
Proper Storage: Store this compound as recommended by the manufacturer, typically desiccated at -20°C or below, and protect from light.
-
Fresh Working Solutions: Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Activity Assay: You can perform an in vitro enzymatic assay using recombinant matriptase and a fluorogenic substrate to confirm the inhibitory activity of your batch of this compound.
Q4: Which cell lines are suitable as positive and negative controls for this compound experiments?
The choice of cell lines depends on their endogenous matriptase expression.
-
Positive Control (Sensitive): Cell lines with high matriptase expression, such as some breast cancer (e.g., BT474, MCF7), prostate cancer (e.g., PC-3), and colon cancer cell lines, are expected to be sensitive to this compound.[5]
-
Negative Control (Insensitive/Resistant): Cell lines with low or no matriptase expression would be expected to show minimal response to the inhibitor. Alternatively, a resistant cell line can be generated through continuous culture with increasing concentrations of this compound.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound in Cell Viability/Proliferation Assays
If you observe a rightward shift in the dose-response curve (increasing IC50) for this compound in your cell line, it may indicate the development of resistance.
Caption: Troubleshooting workflow for decreased this compound efficacy.
The following table shows hypothetical IC50 values for sensitive and resistant cell lines treated with this compound, as determined by a cell viability assay.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Sensitive Parental Line | This compound | 1.5 | - |
| Resistant Sub-line | This compound | 12.0 | 8.0 |
Problem 2: Inconsistent Western Blot Results for Matriptase
Inconsistent detection of matriptase by Western blot can be due to its complex processing and activation.
-
Sample Preparation: Matriptase is a transmembrane protein. Ensure your lysis buffer contains sufficient detergent (e.g., 1% NP-40 or RIPA buffer) to solubilize membrane proteins.
-
Antibody Selection: Use an antibody validated for the detection of the specific form of matriptase you are interested in (e.g., total, zymogen, or activated).
-
Loading Control: Use a reliable loading control, such as GAPDH or β-actin, to ensure equal protein loading across lanes.
-
Positive Control: Include a cell lysate from a known matriptase-expressing cell line as a positive control.
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted for assessing the dose-response effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Matriptase Expression
This protocol outlines the detection of total matriptase levels.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against matriptase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
siRNA-mediated Knockdown of a Bypass Pathway Component
This protocol can be used to investigate the role of a potential bypass signaling pathway in this compound resistance.
-
Cell Seeding: Seed cells in a 6-well plate the day before transfection to reach 60-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA (e.g., targeting a specific kinase in a bypass pathway) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.
-
Experiment: After knockdown, treat the cells with this compound and assess the effect on cell viability or other relevant endpoints.
-
Validation: Confirm the knockdown efficiency by Western blot or qRT-PCR.
Signaling Pathways and Resistance Mechanisms
Matriptase Signaling Pathway
Caption: Simplified Matriptase signaling pathway leading to cell proliferation and invasion.
Potential Resistance Mechanism: Bypass Signaling
Caption: Upregulation of a bypass kinase can overcome this compound inhibition.
References
- 1. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent, selective inhibitors of matriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Membrane-Type Serine Protease 1/Matriptase by Natural and Synthetic Protease Inhibitors [jstage.jst.go.jp]
- 4. Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Protease Inhibitor HAI-2, but Not HAI-1, Regulates Matriptase Activation and Shedding through Prostasin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matriptase-IN-2 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Matriptase-IN-2 in animal models. The information is designed to help anticipate and mitigate potential toxicities during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity a concern?
This compound is a potent and selective synthetic inhibitor of Matriptase, a type II transmembrane serine protease. Matriptase plays a crucial role in the activation of various substrates involved in epithelial development, barrier function, and cancer progression.[1] While inhibiting matriptase holds therapeutic promise, its widespread expression in epithelial tissues raises concerns about on-target toxicity.[1][2] Disruption of matriptase's normal physiological functions could lead to adverse effects in various organ systems.
Q2: What are the potential on-target toxicities of this compound based on the known functions of matriptase?
Based on the physiological roles of matriptase, potential on-target toxicities of this compound in animal models could include:
-
Compromised Epithelial Barrier Function: Matriptase is essential for the integrity of epithelial barriers in the intestine and skin.[2][3][4] Inhibition may lead to increased intestinal permeability ("leaky gut"), malabsorption, diarrhea, and skin abnormalities.[3][4][5] Matriptase-deficient mice exhibit a severely compromised epidermal barrier, leading to fatal dehydration shortly after birth.[2]
-
Impaired Tissue Homeostasis: Matriptase is involved in tissue development and remodeling.[1] Long-term inhibition might interfere with these processes in organs with high epithelial turnover.
-
Altered Inflammatory and Redox Homeostasis: In vitro studies with matriptase inhibitors, such as MI-432 (structurally related to this compound), have shown a potential to induce pro-inflammatory responses (e.g., increased IL-6 and IL-8) in liver cells.[6]
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible and could contribute to the overall toxicity profile. It is crucial to assess the selectivity of this compound against other related serine proteases to anticipate potential off-target toxicities.
Q4: What are the first signs of toxicity I should monitor for in my animal studies?
Initial signs of toxicity may be subtle and can include:
-
Weight loss or failure to gain weight
-
Changes in food and water consumption
-
Lethargy or changes in activity levels
-
Ruffled fur or poor grooming
-
Diarrhea or changes in fecal consistency
-
Skin lesions or inflammation
Regular and careful clinical observation of the animals is critical for early detection of adverse effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential toxicities observed during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15-20%) and/or diarrhea | Compromised intestinal barrier function due to on-target matriptase inhibition.[3][4][5] | 1. Reduce the dose: This is the most critical first step. 2. Modify the dosing schedule: Consider less frequent administration (e.g., every other day instead of daily). 3. Assess intestinal permeability: Conduct in vivo assays using markers like FITC-dextran. 4. Histopathological analysis: Examine intestinal tissue for signs of epithelial damage, inflammation, or changes in tight junction protein expression.[3] |
| Skin lesions, hair loss, or dermatitis | Disruption of the epidermal barrier, another key site of matriptase activity.[2] | 1. Lower the dose of this compound. 2. Topical administration: If the therapeutic target is not systemic, consider local administration to minimize systemic exposure. 3. Closely monitor skin condition: Document any changes with photographs and scoring systems. 4. Histopathology of the skin: Look for changes in epidermal thickness, inflammation, and hair follicle structure. |
| Elevated liver enzymes (e.g., ALT, AST) in blood work | Potential for hepatotoxicity, as suggested by in vitro studies showing inflammatory responses in liver cells upon matriptase inhibition.[6] | 1. Dose reduction is recommended. 2. Monitor liver function tests regularly. 3. Histopathological examination of the liver: Assess for signs of inflammation, necrosis, or other pathological changes. |
| No apparent therapeutic effect at non-toxic doses | Poor bioavailability, rapid metabolism, or insufficient target engagement. | 1. Pharmacokinetic (PK) analysis: Determine the concentration of this compound in plasma and the target tissue over time. 2. Pharmacodynamic (PD) analysis: Measure the extent of matriptase inhibition in the target tissue at different doses and time points. 3. Optimize formulation and route of administration: Investigate different vehicles or routes to improve drug exposure. |
Data Presentation
Systematic recording of experimental data is crucial for understanding the toxicological profile of this compound. Below is a template table for a dose-ranging toxicity study.
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Key Clinical Observations | Serum Chemistry (e.g., ALT, Creatinine) | Histopathology Findings (Key Organs) |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| Dose 4 |
Experimental Protocols
A thorough toxicological evaluation of this compound should be conducted, starting with a dose-ranging study to identify the maximum tolerated dose (MTD), followed by more detailed safety pharmacology and repeated-dose toxicity studies.
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the dose range of this compound that is well-tolerated and to identify the MTD for subsequent studies.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a sufficient number of animals per group (e.g., 3-5 per sex per group) to allow for meaningful interpretation of the results.
-
Dose Selection: Based on in vitro potency and any preliminary in vivo efficacy data, select a range of at least 3-4 dose levels, plus a vehicle control group. Doses should be spaced appropriately to identify a dose-response relationship for any observed toxicities.
-
Administration: Administer this compound via the intended clinical route for a defined period (e.g., 7-14 consecutive days).
-
Monitoring:
-
Clinical Observations: Conduct daily cage-side observations, including checks for mortality, morbidity, and any changes in behavior or appearance.
-
Body Weight: Record body weights prior to dosing and at least twice weekly throughout the study.
-
Food and Water Consumption: Monitor and record at regular intervals.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Conduct a full gross necropsy on all animals. Collect key organs (e.g., liver, kidneys, intestine, skin, spleen, heart, lungs) and preserve them for histopathological examination.
-
Safety Pharmacology Core Battery
Objective: To investigate the potential effects of this compound on vital organ systems (cardiovascular, central nervous, and respiratory).
Methodology:
-
Cardiovascular System: In a conscious, freely moving large animal model (e.g., dog or non-human primate) instrumented for telemetry, continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) before and after administration of this compound at various dose levels.
-
Central Nervous System (CNS): In a rodent model, perform a functional observational battery (FOB) or a modified Irwin test to assess any changes in behavior, coordination, sensory and motor reflexes, and autonomic function at peak plasma concentrations of the compound.
-
Respiratory System: In a rodent model, use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume after administration of this compound.
Visualizations
Signaling Pathway of Potential On-Target Toxicity
Caption: Potential on-target toxicity pathway of this compound.
Experimental Workflow for Toxicity Assessment
Caption: Experimental workflow for assessing this compound toxicity.
Troubleshooting Decision Tree for In Vivo Toxicity
Caption: Decision tree for troubleshooting in vivo toxicity.
References
- 1. What are matriptase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Matriptase: Potent Proteolysis on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Membrane-anchored serine protease matriptase regulates epithelial barrier formation and permeability in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Matriptase Activity Results in Decreased Intestinal Epithelial Monolayer Integrity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Matriptase Inhibition on the Inflammatory and Redox Homeostasis of Chicken Hepatic Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of Matriptase-IN-2
Welcome to the technical support center for Matriptase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help address and troubleshoot potential batch-to-batch variability of this potent Matriptase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 432) is a potent, small molecule inhibitor of Matriptase, a type II transmembrane serine protease.[1][2] It has a reported inhibitory constant (Ki) of 5 nM.[2] Due to its role in various physiological and pathological processes, Matriptase is a target in several diseases, and this compound is a tool for studying these processes.[3]
Q2: What is the primary biological target of this compound?
A2: The primary target is Matriptase (also known as ST-14), an enzyme expressed by epithelial cells that plays a role in epithelial barrier function, tumor progression, and activation of growth factors like hepatocyte growth factor (HGF).[3][4][5] Dysregulated Matriptase activity is associated with various cancers.[3][4]
Q3: How should I prepare a stock solution of this compound?
A3: The first step for any new compound is to prepare a high-concentration stock solution in a suitable organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.[6] For experimental use, this stock solution can be serially diluted into your aqueous medium. It is critical to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid affecting the biological system.[6]
Q4: My stock solution of this compound has changed color. What does this mean?
A4: A color change in a small molecule inhibitor solution often indicates chemical degradation or oxidation.[7] This can be caused by exposure to light, air (oxygen), or impurities in the solvent.[7] It is highly recommended to assess the integrity of the compound before use if a color change is observed.[7]
Q5: Why is the IC50 value I'm getting in my cell-based assay different from the reported Ki?
A5: Discrepancies between biochemical potency (like Ki) and cell-based potency (IC50) are common.[8] Several factors can contribute to this, including poor cell membrane permeability, the inhibitor being removed by cellular efflux pumps, binding to other cellular proteins, or metabolic degradation over the course of the experiment.[8]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Inconsistent experimental results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to identify and mitigate the sources of this variability.
Issue: A new batch of this compound shows reduced or no activity compared to a previous batch.
This is the most common manifestation of batch-to-batch variability. The underlying cause can range from differences in compound purity and integrity to issues with solubility and stability in your specific assay conditions.
Step 1: Initial Assessment and Quality Control (QC) of the New Batch
Before extensive biological testing, it is crucial to perform basic quality control to ensure the identity and purity of the new batch.
-
Possible Cause: The new batch may have lower purity, contain inactive isomers, or be a different compound altogether.
-
Solution: Perform analytical chemistry checks to verify the compound's integrity.
| Parameter | Method | Purpose | Acceptance Criteria (Typical) |
| Identity | Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | Measured mass should match the expected mass of this compound (602.58 g/mol )[2]. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and detect any impurities. | Purity ≥95%. A single, sharp peak is expected. |
| Concentration | Quantitative Nuclear Magnetic Resonance (qNMR) or UV-Vis Spectroscopy | To accurately determine the concentration of the prepared stock solution. | Concentration should be within ±10% of the target. |
Step 2: Addressing Compound Solubility
Poor solubility can lead to a lower effective concentration of the inhibitor in your assay, which can be misinterpreted as reduced potency.
-
Possible Cause: The compound is not fully dissolving in the assay medium, leading to precipitation or aggregation. Aggregated compounds can cause non-specific inhibition.[8]
-
Solution: Systematically test and optimize the solubility of this compound.
-
Visual Inspection: After diluting the DMSO stock into your aqueous buffer, visually inspect the solution for any cloudiness or precipitate.[8]
-
Solvent Choice: While DMSO is common, other solvents like ethanol or dimethylformamide (DMF) can be tested. Always include a vehicle control with the same final solvent concentration in your experiments.[8]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the final aqueous medium can significantly improve solubility.[6]
-
Sonication/Warming: Gentle warming or sonication can help dissolve compounds, but should be used with caution as it may also cause degradation.[8]
Step 3: Investigating Compound Stability
The inhibitor may be degrading in your stock solution or under your specific experimental conditions.
-
Possible Cause: The compound is unstable and degrading due to factors like repeated freeze-thaw cycles, light exposure, or pH of the buffer.[7]
-
Solution: Implement proper handling and storage procedures and test the compound's stability over the time course of your experiment.
| Factor | Recommendation | Rationale |
| Storage Temperature | Store powder at -20°C for long-term storage. Store stock solutions at -20°C or -80°C.[2][7] | Prevents thermal degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7] | Freeze-thaw cycles can cause precipitation and degradation of both the compound and the solvent (e.g., DMSO).[7] |
| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil.[7] | Protects against photochemical degradation.[7] |
| Air (Oxygen) Exposure | For sensitive compounds, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[7] | Prevents oxidation. |
Step 4: Validating Biological Activity with a Functional Assay
If the compound passes QC checks and solubility is not an issue, the final step is to re-validate its biological potency.
-
Possible Cause: The new batch has genuinely lower intrinsic activity.
-
Solution: Perform a dose-response experiment using a reliable biochemical or cell-based assay to determine the IC50 of the new batch and compare it to a trusted reference batch.
-
Use a Reference Batch: If possible, always test a new batch in parallel with a small amount of a previous batch that is known to be active.
-
Perform a Dose-Response Curve: Generate a full concentration-response curve (e.g., 8-12 points) to accurately determine the IC50 value.
-
Use an Orthogonal Assay: To confirm that the observed effect is on-target, validate the inhibitor's activity using a different assay that measures a distinct downstream effect of Matriptase inhibition.[8]
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of a new batch of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute this stock to 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Determination of IC50 using a Fluorogenic Biochemical Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant Matriptase.
-
Materials:
-
Recombinant human Matriptase (catalytic domain).
-
Fluorogenic peptide substrate for Matriptase (e.g., Boc-Gln-Ala-Arg-AMC).
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0.
-
This compound serial dilutions in DMSO, then further diluted in Assay Buffer.
-
96-well black microplate.
-
-
Procedure:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of this compound dilutions to test wells (and 10 µL of buffer with DMSO for control wells).
-
Add 20 µL of recombinant Matriptase solution (final concentration ~0.5 nM) to all wells except the "no enzyme" blank.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Read the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes in a kinetic plate reader.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates by setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the % Inhibition vs. log[this compound concentration].
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Simplified Matriptase signaling pathways and the action of this compound.
Caption: Experimental workflow for the validation of a new this compound batch.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound free base | Ser Thr Protease | 1268874-08-3 | Invivochem [invivochem.com]
- 3. Matriptase and its putative role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matriptase.com [matriptase.com]
- 5. Diversity of Matriptase Expression Level and Function in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Matriptase-IN-2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing Matriptase-IN-2 in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help optimize your experimental workflow and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Matriptase, a type II transmembrane serine protease. It exhibits a high affinity for its target with an inhibition constant (Ki) of 5 nM.[1][2][3] By binding to Matriptase, this compound blocks its proteolytic activity, thereby preventing the cleavage and activation of downstream substrates. This inhibition can modulate signaling pathways regulated by Matriptase, such as those involving c-Met and Protease-Activated Receptor-2 (PAR-2).
Q2: What are the primary research applications for this compound?
A2: this compound is primarily utilized in research related to the musculoskeletal system.[1] Given the role of Matriptase in various cancers and other epithelial cell-related processes, this inhibitor is a valuable tool for investigating the therapeutic potential of Matriptase inhibition in these contexts.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a stock solution in an appropriate solvent like DMSO. It is crucial to consult the manufacturer's datasheet for specific solubility and storage instructions to maintain the compound's stability and activity.
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound will be dependent on the specific cell line and experimental endpoint. A good starting point for a dose-response experiment is to use a concentration range that brackets the Ki value (5 nM). A typical range for initial experiments could be from 1 nM to 1 µM. For cell-based assays, effective concentrations are often in the range of <1-10 µM for potent inhibitors.[4]
Q5: How do I determine the optimal incubation time for my experiment with this compound?
A5: The optimal incubation time is highly dependent on the biological question being addressed. For assessing direct inhibition of Matriptase activity, shorter incubation times (e.g., 1-4 hours) may be sufficient.[5] To observe downstream effects on signaling pathways, gene expression, or cellular phenotypes like proliferation or migration, longer incubation times (e.g., 24, 48, or 72 hours) are likely necessary.[5] A time-course experiment is the most effective way to determine the optimal incubation period.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Issue | Possible Cause | Solution |
| No significant effect of this compound is observed at any time point. | 1. Concentration is too low: The concentration of this compound may be insufficient to inhibit Matriptase effectively in your system. | 1. Perform a dose-response experiment: Test a wider range of concentrations to identify an effective dose. |
| 2. Incubation time is too short: The biological effect you are measuring may require a longer period to manifest. | 2. Increase incubation time: Conduct a time-course experiment with extended time points (e.g., up to 72 hours). | |
| 3. Cell line is resistant: The chosen cell line may have low Matriptase expression or compensatory mechanisms that circumvent the inhibition. | 3. Verify Matriptase expression: Confirm that your cell line expresses Matriptase at the protein level. Consider using a different cell line with known Matriptase activity. | |
| Excessive cell death or toxicity is observed, even at early time points. | 1. Concentration is too high: High concentrations of the inhibitor may lead to off-target effects and cellular toxicity. | 1. Lower the concentration: Perform a dose-response experiment to find a concentration that is effective without being toxic. |
| 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitor may be causing toxicity at the concentration used. | 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle to assess its effect. Ensure the final solvent concentration is low (typically <0.5%). | |
| Inconsistent results between replicate experiments. | 1. Variability in cell conditions: Differences in cell seeding density, passage number, or growth phase can affect the experimental outcome. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, seed them at a uniform density, and ensure they are in a logarithmic growth phase at the start of the experiment. |
| 2. Inhibitor degradation: The inhibitor may not be stable under the experimental conditions for the entire incubation period. | 2. Check inhibitor stability: If long incubation times are used, consider replenishing the media with fresh inhibitor at regular intervals. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Inhibition of Matriptase-Mediated Cell Signaling
This protocol outlines a general procedure for a time-course experiment to determine the optimal incubation time of this compound for inhibiting a downstream signaling event, such as the phosphorylation of a target protein.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow the cells to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Time-Course Treatment: Treat the cells with the different concentrations of this compound or the vehicle control. Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Analyze the cell lysates by Western blotting to detect the levels of the phosphorylated and total target protein (e.g., phospho-c-Met and total c-Met).
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein for each sample. Plot the normalized phosphorylation levels against the incubation time for each inhibitor concentration. The optimal incubation time is the shortest duration that provides a significant and maximal reduction in the phosphorylation of the target protein at an effective inhibitor concentration.
Data Presentation: Time-Course Experiment Template
Use the following table to record and compare your quantitative data from the time-course experiment described above.
| Incubation Time (hours) | This compound Concentration | Normalized Target Phosphorylation (Fold Change vs. Vehicle) | Cell Viability (%) |
| 1 | Vehicle (DMSO) | 1.00 | 100 |
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 4 | Vehicle (DMSO) | 1.00 | 100 |
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 8 | Vehicle (DMSO) | 1.00 | 100 |
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 12 | Vehicle (DMSO) | 1.00 | 100 |
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 24 | Vehicle (DMSO) | 1.00 | 100 |
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 48 | Vehicle (DMSO) | 1.00 | 100 |
| 10 nM | |||
| 100 nM | |||
| 1 µM |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. musculoskeletal | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. This compound free base | Ser Thr Protease | 1268874-08-3 | Invivochem [invivochem.com]
- 3. T86863-50mg | this compound free base [1268874-08-3] Clinisciences [clinisciences.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results with Matriptase-IN-2
Welcome to the technical support center for Matriptase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common issues and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Matriptase, a type II transmembrane serine protease.[1] It functions by binding to the active site of the matriptase enzyme, thereby blocking its proteolytic activity.[2] This inhibition prevents matriptase from cleaving its substrates, which can disrupt downstream signaling pathways.[2]
Q2: What are the major signaling pathways affected by this compound?
A2: Matriptase is known to activate at least two key pro-carcinogenic signaling pathways.[3] By inhibiting matriptase, this compound can interfere with:
-
The c-Met signaling pathway: Matriptase activates pro-hepatocyte growth factor (pro-HGF), which in turn binds to and activates the c-Met receptor, leading to downstream signaling that promotes cell proliferation and invasion.[4][5]
-
Protease-Activated Receptor-2 (PAR-2) signaling: Matriptase can directly cleave and activate PAR-2, a G-protein coupled receptor involved in inflammation, pain, and tumor progression.[3][6]
Q3: My experimental results with this compound are inconsistent. What are the common causes?
A3: Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including inhibitor instability, improper storage, or issues with experimental setup.[5] Degradation of the compound in solution is a frequent cause of diminished or variable activity.[5]
Q4: I am observing unexpected off-target effects. What should I do?
A4: Unexpected effects can be due to the inhibitor interacting with other cellular targets besides matriptase. It is important to run appropriate controls and consider the selectivity profile of the inhibitor. If a detailed selectivity profile is not available, it may be necessary to test for activity against closely related proteases.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
Issue 1: Reduced or No Inhibitor Activity
If you observe lower than expected or no inhibition of matriptase activity, consider the following:
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C in small aliquots.[5] |
| Incorrect Inhibitor Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. |
| Assay Conditions | Ensure the pH and buffer composition of your assay are compatible with the inhibitor. For enzymatic assays, confirm the activity of the matriptase enzyme and the substrate. |
| Cell Permeability (for cell-based assays) | If using a cell-based assay, the inhibitor may have poor membrane permeability. Consider increasing the incubation time or using a different cell line. |
Issue 2: High Background or Non-Specific Effects
High background or non-specific effects can obscure your results. Here are some potential causes and solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect your inhibitor solutions for any signs of precipitation. Prepare a fresh stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in your assay is low (typically <0.5%).[6] |
| Off-Target Effects | Include appropriate negative controls in your experiment. If possible, test a structurally different matriptase inhibitor to see if the same off-target effect is observed. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not causing cellular toxicity. Run a vehicle-only control to assess the effect of the solvent on your experimental system.[7] |
Quantitative Data
| Parameter | Value | Reference |
| Ki for Matriptase | 5 nM | [8] |
| CAS Number | 1268874-09-4 | [1] |
Experimental Protocols
General Protocol for In Vitro Matriptase Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified matriptase enzyme.
-
Reagents and Materials:
-
Recombinant human matriptase
-
This compound
-
Fluorogenic matriptase substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)[9]
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.
-
Add a fixed concentration of recombinant matriptase to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only).
-
Incubate the enzyme and inhibitor for a pre-determined time at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
General Protocol for Cell Proliferation Assay
This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines that are dependent on matriptase signaling.
-
Reagents and Materials:
-
Cancer cell line known to express matriptase (e.g., inflammatory breast cancer cell lines SUM149 or SUM190)[4]
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well clear or white microplate (depending on the proliferation reagent)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Matriptase signaling pathways and the inhibitory action of this compound.
Caption: A general workflow for experiments involving this compound.
References
- 1. immunoreagents.com [immunoreagents.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering high-efficiency matriptase substrates using E. coli display for applications in prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound free base | Ser Thr Protease | 1268874-08-3 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hepatocyte growth factor activator inhibitor-2 prevents shedding of matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant regulation favours matriptase proteolysis in neoplastic B-cells that co-express HAI-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Matriptase-IN-2 Selectivity for Matriptase-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the selectivity of inhibitors, such as Matriptase-IN-2, for matriptase-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological role of matriptase-2 and why is inhibitor selectivity important?
Matriptase-2, also known as TMPRSS6, is a type II transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in iron homeostasis by negatively regulating the production of hepcidin, the master regulator of iron balance.[1] Matriptase-2 achieves this by cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway that induces hepcidin expression.[2][3][4] Mutations leading to loss of matriptase-2 function result in inappropriately high hepcidin levels and iron-refractory iron deficiency anemia (IRIDA).[4]
Given the therapeutic potential of modulating matriptase-2 activity for iron overload disorders, developing selective inhibitors is critical.[5] Matriptase-2 shares high homology with other proteases, particularly matriptase (also known as ST14), which is involved in epithelial barrier function and has been implicated in cancer progression.[6][7] Off-target inhibition of matriptase could lead to undesirable side effects. Therefore, high selectivity for matriptase-2 is a key objective in drug development.
Q2: What are the key structural differences between matriptase and matriptase-2 that can be exploited for selective inhibitor design?
While highly homologous, subtle differences in the substrate-binding pockets of matriptase and matriptase-2 can be exploited to achieve selectivity. The S2 subpocket, for instance, shows a key difference: matriptase-2 has a Histidine (His99) residue, whereas matriptase has a Phenylalanine (Phe) at the equivalent position.[8] This difference can be leveraged by designing inhibitors with side chains that favorably interact with the His99 in matriptase-2. For example, introducing L-allo-threonine at the P2 position of a peptidomimetic inhibitor has been shown to enhance selectivity for matriptase-2.[8]
Q3: My this compound compound is showing poor solubility. How can I address this?
Poor solubility of small molecule inhibitors is a common issue. Here are several strategies to consider:
-
Buffer Optimization: Experiment with different buffer components, pH, and ionic strength. Some proteins are more stable and soluble under specific buffer conditions.[9]
-
Use of Additives: Including small amounts of organic solvents (e.g., DMSO), detergents, or solubility-enhancing agents like cyclodextrins in your assay buffer can improve compound solubility. However, it's crucial to first test these additives for any direct effects on enzyme activity.
-
Sonication: Briefly sonicating your compound stock solution can help dissolve small aggregates.
-
Fresh Preparations: Always use freshly prepared solutions of your inhibitor for each experiment, as compounds can precipitate out of solution over time, especially when stored at low temperatures.
Q4: How can I confirm that my observed inhibition is specific to matriptase-2 and not due to off-target effects?
To confirm the selectivity of your inhibitor, it is essential to perform counter-screening against related proteases. A standard approach involves:
-
Selectivity Profiling: Test your inhibitor against a panel of homologous serine proteases, with a primary focus on matriptase. Other relevant proteases could include hepsin and other members of the TTSP family.[7]
-
Determine Ki values: Quantify the inhibition constant (Ki) for both matriptase-2 and the off-target proteases. The ratio of Ki values (Ki off-target / Ki target) will give you a quantitative measure of selectivity. A higher ratio indicates greater selectivity for your target enzyme.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro enzymatic assays aimed at assessing the selectivity of matriptase-2 inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in my assay. | 1. Autofluorescence of the inhibitor compound. 2. Spontaneous substrate degradation. 3. Contamination of reagents with proteases. | 1. Run a control with the inhibitor alone (no enzyme) to quantify its intrinsic fluorescence and subtract this from the experimental wells.[10]2. Prepare fresh substrate for each experiment and avoid repeated freeze-thaw cycles. Store aliquots protected from light at -20°C or lower.[10]3. Use high-purity reagents and sterile labware. Ensure proper pipetting techniques to avoid cross-contamination.[10] |
| No or very low signal in my enzymatic assay. | 1. Inactive enzyme. 2. Suboptimal assay conditions (pH, temperature). 3. Incorrect instrument settings. | 1. Ensure proper storage and handling of the recombinant matriptase-2. Perform an activity check with a known substrate and without any inhibitor.2. Verify that the assay buffer pH and incubation temperature are optimal for matriptase-2 activity. A common buffer is 50 mM Tris-HCl, 15 mM NaCl, pH 7.4.[6]3. Double-check the excitation and emission wavelengths for your specific fluorogenic substrate on the plate reader.[11] |
| Poor reproducibility of results. | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Inhibitor instability in the assay buffer. | 1. Use calibrated pipettes and consider using reverse pipetting for viscous solutions. Prepare a master mix for reagents where possible.[12]2. Use a multichannel pipette to add reagents to multiple wells simultaneously to ensure consistent timing.3. Assess the stability of your inhibitor in the assay buffer over the time course of the experiment. This can be done by pre-incubating the inhibitor in the buffer for varying durations before adding the enzyme and substrate. |
| Non-linear progress curves. | 1. Inner filter effect at high substrate or compound concentrations. 2. Substrate inhibition. 3. Time-dependent inhibition (slow-binding inhibitors). | 1. If possible, work at lower concentrations of the fluorescent substrate or inhibitor. If high concentrations are necessary, mathematical corrections for the inner filter effect may be required.[10]2. Perform substrate titration experiments to determine the optimal substrate concentration that is below the concentration causing inhibition.[13]3. For slow-binding inhibitors, pre-incubate the enzyme and inhibitor for a period before adding the substrate to allow for the binding to reach equilibrium.[7] |
| Calculated selectivity is lower than expected. | 1. Inaccurate protein concentration. 2. Differences in assay conditions between matriptase and matriptase-2 assays. 3. The inhibitor is genuinely not as selective as hypothesized. | 1. Accurately determine the active enzyme concentration for both matriptase and matriptase-2 using active site titration.[6]2. Ensure that the assay conditions (buffer, pH, temperature, substrate concentration relative to Km) are as similar as possible for both enzymes to allow for a fair comparison.3. Consider structural modifications to the inhibitor to improve selectivity. Docking simulations using homology models of matriptase-2 can provide insights for rational design.[5][6] |
Experimental Protocols
Inhibition Assay for Matriptase and Matriptase-2
This protocol is adapted from methodologies used to determine the inhibition constants (Ki) of peptidomimetic inhibitors.[6]
Materials:
-
Active recombinant human matriptase and matriptase-2
-
Assay Buffer: 50 mM Tris-HCl, 15 mM NaCl, pH 7.4
-
Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC (or a similar suitable substrate)
-
This compound or other test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant matriptase and matriptase-2 in assay buffer to the desired working concentration (e.g., 1 nM).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
A series of dilutions of the inhibitor (e.g., from 0 nM to 10 µM).
-
Enzyme solution (matriptase or matriptase-2).
-
-
Include control wells:
-
No enzyme (substrate only) for background fluorescence.
-
Enzyme and substrate without inhibitor for maximal activity.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well (e.g., to a final concentration of 100 µM).
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., excitation 360 nm, emission 441 nm for AMC-based substrates).[6]
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Plot the reaction rates as a function of inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Determine the Ki value using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
-
Visualizations
Signaling Pathway of Matriptase-2 in Iron Homeostasis
Caption: Matriptase-2 negatively regulates hepcidin expression by cleaving hemojuvelin.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity of an inhibitor for matriptase-2 over matriptase.
Logical Relationship for Troubleshooting Low Selectivity
Caption: Troubleshooting logic for addressing low inhibitor selectivity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Matriptase: Potent Proteolysis on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating the selectivity of matriptase-2 inhibitors with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Probing the substrate specificities of matriptase, matriptase-2, hepsin and DESC1 with internally quenched fluorescent peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Matriptase-IN-2 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Matriptase-IN-2, with a focus on addressing its degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor that targets matriptase, a type II transmembrane serine protease. Matriptase is involved in activating various substrates, including Protease-Activated Receptor-2 (PAR-2) and other growth factors, which play a role in epithelial cell function, tissue remodeling, and cancer progression.[1][2][3] By inhibiting matriptase, this compound blocks these downstream signaling pathways.
Q2: My experiment using this compound is showing a diminishing effect over a 24-hour period. Why might this be happening? A2: A diminishing effect often points to the degradation of the compound in the cell culture medium. Small molecule inhibitors can be unstable in aqueous, physiological conditions (37°C, neutral pH).[4] Degradation can be caused by inherent chemical instability or enzymatic activity from components in the culture medium, such as serum.[4][5]
Q3: How can I confirm if this compound is degrading in my specific experimental setup? A3: The most direct way to confirm and quantify degradation is by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][6] This technique allows you to measure the concentration of the intact this compound compound in your cell culture supernatant at various time points throughout your experiment. A steady decrease in concentration indicates degradation.
Q4: What are the best practices for storing and handling this compound to ensure maximum stability? A4: this compound powder should be stored at -20°C for long-term stability.[7] Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[7][8] When preparing your working solution, dilute the stock directly into the cell culture medium immediately before adding it to your cells.[5]
Q5: Could components in my cell culture media be causing the degradation? A5: Yes. Serum is a common culprit as it contains various enzymes that can metabolize small molecules.[4] Some media components might also react with the compound. To test this, you can assess the stability of this compound in your basal medium with and without serum.[4]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected inhibitory activity of this compound.
This guide provides a step-by-step approach to diagnose and resolve issues related to compound instability.
Caption: A logical workflow for troubleshooting this compound instability issues.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media via HPLC-MS
This protocol provides a framework for quantifying the chemical stability of this compound under your specific experimental conditions.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a working solution by diluting the stock solution into your complete cell culture medium (e.g., DMEM + 10% FBS) to your final experimental concentration (e.g., 10 µM). Prepare enough for all time points.
-
-
Experimental Setup:
-
In a multi-well plate, add the this compound working solution to triplicate wells (without cells) to assess chemical stability.
-
As a control, add the working solution to triplicate wells containing your cells to assess the combined effects of chemical and metabolic degradation.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
Immediately after adding the solution, collect the first sample (T=0).
-
Collect subsequent samples at desired time points (e.g., 2, 4, 8, 12, 24 hours) from the supernatant of the designated wells.
-
-
Sample Preparation:
-
HPLC-MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for separation.[10]
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[10]
-
Monitor the ion corresponding to the mass of this compound using the mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area for this compound at each time point.
-
Calculate the percentage of the compound remaining by normalizing the peak area at each time point to the average peak area at T=0.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (10 µM) at 37°C
This table illustrates potential degradation patterns. Actual results will vary based on specific media, serum batches, and cell types.
| Time Point (Hours) | % Remaining (Basal Medium) | % Remaining (Medium + 10% FBS) | % Remaining (Medium + 10% FBS + Cells) |
| 0 | 100% | 100% | 100% |
| 4 | 96% | 91% | 85% |
| 8 | 91% | 80% | 68% |
| 12 | 85% | 67% | 49% |
| 24 | 70% | 35% | 18% |
Signaling Pathway Visualization
Matriptase cleaves and activates PAR-2, initiating downstream signaling cascades involved in cell migration and invasion. This compound directly inhibits the proteolytic activity of matriptase.[11]
Caption: Simplified matriptase signaling pathway and the inhibitory action of this compound.
References
- 1. Matriptase activation connects tissue factor–dependent coagulation initiation to epithelial proteolysis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. matriptase.com [matriptase.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. captivatebio.com [captivatebio.com]
- 8. This compound free base | Ser Thr Protease | 1268874-08-3 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of matriptase suppresses the PAR-2/PLCγ2/PKC-mediated invasion and migration abilities of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Matriptase-IN-2
Welcome to the technical support center for Matriptase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound upon receipt?
Upon receipt, this compound solid should be stored at -20°C in a sealed container, away from moisture.[1]
2. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For many compounds that are not readily soluble in aqueous solutions, a stock solution can be prepared in DMSO.
3. What is the recommended storage condition and stability for this compound stock solutions?
Stock solutions of this compound in an organic solvent can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
4. How do I prepare working solutions from the stock solution?
Dilute the stock solution to the desired concentration with your aqueous experimental buffer. To avoid precipitation, it is recommended to perform serial dilutions. For most biological assays, the residual amount of organic solvent (e.g., less than 0.1% DMSO) is unlikely to affect the results. However, it is always best practice to include a solvent control in your experiments.
5. What are the general safety precautions for handling this compound?
This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn. Avoid inhalation of dust or contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The compound has low solubility in aqueous solutions. | - Vortex or sonicate the solution to aid dissolution.- Gently warm the solution in a 37°C water bath.- Increase the proportion of organic solvent in the final working solution (ensure it does not interfere with your assay).- Prepare a fresh working solution from the stock immediately before use. |
| Vial Appears Empty Upon Arrival | The compound was lyophilized and may appear as a thin film or powder. | Add the appropriate solvent as per the datasheet, then vortex or sonicate to ensure the compound is fully dissolved. |
| Inconsistent Experimental Results | - Improper storage leading to degradation.- Inaccurate pipetting of the stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the compound is stored at the recommended temperature and protected from moisture.[1]- Use calibrated pipettes for accurate measurements.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Low or No Inhibitory Activity | - The compound has degraded.- Incorrect concentration of the inhibitor was used.- The inhibitor is not active against the specific matriptase variant or under the assay conditions. | - Prepare fresh solutions from a properly stored solid compound.- Verify the calculations for the preparation of the working solution.- Confirm the suitability of this compound for your specific experimental setup and target. |
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Store in a sealed container, away from moisture.[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Sealed storage, away from moisture.[1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Sealed storage, away from moisture.[1] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of compound in the vial.
-
Vortex the vial for 1-2 minutes to ensure the compound is completely dissolved. Gentle sonication can also be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C as recommended.[1]
Protocol for Preparing Working Solutions
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate aqueous buffer (e.g., PBS, cell culture medium) to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with your experimental system and below a level that could cause toxicity or artifacts.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for handling this compound.
Caption: Logic for troubleshooting precipitation.
References
Validation & Comparative
A Comparative Guide to Matriptase Inhibitors: Benchmarking Performance and Methodologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Matriptase-IN-2 and other prominent matriptase inhibitors. The following sections detail their relative performance based on available experimental data, outline methodologies for key experiments, and visualize the complex signaling pathways involving matriptase.
Matriptase, a type II transmembrane serine protease, plays a critical role in epithelial tissue homeostasis and has been implicated in the progression of various cancers.[1] Its dysregulation makes it a compelling target for therapeutic intervention. A range of inhibitors has been developed to modulate its activity, each with distinct characteristics. This guide focuses on a comparative analysis of these inhibitors to aid in the selection of appropriate tools for research and drug discovery.
Performance Comparison of Matriptase Inhibitors
The efficacy of a matriptase inhibitor is primarily evaluated by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. Selectivity against other related proteases is another crucial parameter. The following table summarizes the available quantitative data for a selection of matriptase inhibitors.
| Inhibitor Class | Inhibitor Name | Matriptase Ki (nM) | Matriptase IC50 (nM) | Selectivity Profile | Reference |
| Small Molecule | This compound (Compound 432) | Data not available | Data not available | Data not available | [2] |
| CVS-3983 | 3.3 | 17 | Selective for matriptase. | [3] | |
| RQAR-ketobenzothiazole | 0.011 | - | Highly selective against hepsin, matriptase-2, TMPRSS11D, trypsin, and thrombin. | [4] | |
| Camostat | - | 50 (for trypsin, also inhibits matriptase) | Broad-spectrum serine protease inhibitor. | [5] | |
| Peptide-Based | SFTI-1 (Sunflower Trypsin Inhibitor-1) | 0.092 | - | Potent inhibitor of trypsin and cathepsin G as well. | [3] |
| MCoTI-II | 9 | - | >1000-fold selective for matriptase over hepsin. | [6] | |
| Natural Protein | HAI-1 (Hepatocyte Growth Factor Activator Inhibitor-1) Kunitz Domain 1 | - | 1.7 ± 0.5 | Natural endogenous inhibitor, also inhibits HGFA. | 30 |
| HAI-2 (Hepatocyte Growth Factor Activator Inhibitor-2) | Data not available | Data not available | Endogenous inhibitor. |
Note: The lack of publicly available quantitative data for this compound prevents a direct performance comparison within this guide.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the study of matriptase inhibitors.
Matriptase Inhibition Assay (Fluorogenic Substrate)
This assay determines the inhibitory potency of a compound by measuring the reduction in the rate of cleavage of a fluorogenic substrate by matriptase.
Materials:
-
Recombinant human matriptase (catalytic domain)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted inhibitor solutions to the respective wells. Include a control well with solvent only (no inhibitor).
-
Add the recombinant matriptase solution to all wells to a final concentration of 1 nM.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Matriptase Activation
This method is used to assess the effect of inhibitors on the autoactivation of matriptase in a cellular context.
Materials:
-
Cell line expressing matriptase (e.g., HaCaT keratinocytes)
-
Cell lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-matriptase (total), anti-activated matriptase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the matriptase-expressing cells to near confluence.
-
Treat the cells with the test inhibitor at various concentrations for a specified period.
-
Induce matriptase activation (e.g., by a brief exposure to an acidic buffer, pH 6.0).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against total matriptase or activated matriptase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on matriptase activation.
Visualizing Matriptase in Action: Signaling Pathways and Experimental Workflows
To better understand the biological context of matriptase inhibition, the following diagrams, generated using the DOT language, illustrate key processes.
References
- 1. Discovery of Selective Matriptase and Hepsin Serine Protease Inhibitors: Useful Chemical Tools for Cancer Cell Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent and specific inhibition of the biological activity of the type-II transmembrane serine protease matriptase by the cyclic microprotein MCoTI-II - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Matriptase-IN-2 effects in different cell lines
A detailed examination of Matriptase-IN-2's biochemical potency and cellular effects in comparison to other matriptase inhibitors, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
This guide offers a comprehensive cross-validation of the effects of this compound, a potent matriptase inhibitor, across different cell lines. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to facilitate a deeper understanding of this compound's potential as a research tool and therapeutic agent.
Biochemical Potency and Cellular Effects of Matriptase Inhibitors
Matriptase, a type II transmembrane serine protease, is a key player in maintaining epithelial integrity and is frequently dysregulated in various cancers. Its role in activating growth factors and other proteases makes it a compelling target for therapeutic intervention. A range of inhibitors has been developed to modulate its activity, each with distinct biochemical profiles and cellular consequences.
Table 1: Biochemical Potency of Selected Matriptase Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Notes |
| This compound (compound 432) | Matriptase | 5.0[1][2] | 22[3] | A secondary amide of sulfonylated 3-amidinophenylalanine.[2] |
| Matriptase-IN-1 | Matriptase | Not specified | ~100 (cellular assay) | Efficiently inhibits pro-HGF induced proliferation in SUM149 and SUM190 cells. |
| MCoTI-II | Matriptase | 9 | Not specified | A cyclic microprotein with high selectivity for matriptase over hepsin.[4] |
| SRI 31215 | Matriptase, Hepsin, HGFA | Not specified | 690 (Matriptase), 650 (Hepsin), 300 (HGFA) | A triplex inhibitor mimicking the activity of endogenous inhibitors HAI-1/2.[5] |
| Camostat mesylate | Matriptase, TMPRSS2, Prostasin, Trypsin | Not specified | Not specified | A synthetic serine protease inhibitor with broad activity.[5] |
Table 2: Cross-Validation of Matriptase Inhibitor Effects in Different Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | Observed Effects |
| This compound (compound 432) | IPEC-J2 (porcine intestinal epithelial) | Transepithelial Electrical Resistance (TER), Paracellular Transport | Decreased TER and increased apico-basolateral transport of FD4, indicating an effect on tight junction integrity.[6] |
| Matriptase-IN-1 | SUM149, SUM190 (inflammatory breast cancer) | Proliferation Assay (in response to pro-HGF) | Dose-dependent inhibition of pro-HGF induced proliferation. |
| MCoTI-II | Prostate cancer cells | Invasion Assay | Selectively inhibited the invasion of matriptase-expressing prostate cancer cells.[4] |
| Matriptase Silencing (siRNA) | DLD-1 (colon carcinoma), PC-3 (prostate carcinoma) | Cell Scattering, Invasion Assay | Impaired conversion of pro-HGF to HGF, inhibited cell scattering, and reduced invasion. |
| Matriptase Overexpression | INA-6, U266 (multiple myeloma) | Proliferation, Migration Assay | Reduced proliferation and decreased cytokine-induced migration.[7] |
| Matriptase-2 Overexpression | MDA-MB-231 (breast cancer) | Tumor Growth (in vivo), Invasion, Migration | Suppressed tumor growth and reduced invasive and migratory properties. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Matriptase signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for cross-validating this compound effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the effects of matriptase inhibitors.
Matriptase Activity Assay (Fluorimetric)
This assay is used to measure the enzymatic activity of matriptase and the potency of its inhibitors.
Materials:
-
Active recombinant human matriptase
-
Fluorogenic matriptase substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of recombinant matriptase in assay buffer.
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
Add the matriptase solution to the wells of the 96-well plate.
-
Add the inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates) in a kinetic mode for 30-60 minutes.
-
The rate of substrate cleavage is proportional to the matriptase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of matriptase inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., SUM149, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Transwell Invasion Assay
This assay evaluates the effect of matriptase inhibitors on the invasive capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Transwell inserts with a porous membrane coated with Matrigel
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add serum-containing medium as a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Compare the number of invading cells in the treated groups to the untreated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2011023958A1 - Screening methods - Google Patents [patents.google.com]
- 3. Proteasas / Proteasoma | CymitQuimica [cymitquimica.com]
- 4. Matriptase, a serine protease and its applications - Eureka | Patsnap [eureka.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Matriptase-2 and Furin Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the performance of Matriptase-2 and furin inhibitors, supported by experimental data and protocols.
This guide provides a comprehensive comparison of inhibitors targeting two critical serine proteases: Matriptase-2 and furin. While both enzymes play crucial roles in various physiological and pathological processes, their distinct substrate specificities and signaling pathways present unique opportunities for therapeutic intervention. This document outlines their mechanisms of action, compares the quantitative performance of representative inhibitors, and provides detailed experimental methodologies for their evaluation.
Introduction to Matriptase-2 and Furin
Matriptase-2 , also known as TMPRSS6, is a type II transmembrane serine protease predominantly expressed in the liver. Its primary role is in the regulation of iron homeostasis.[1][2][3] Matriptase-2 suppresses the expression of hepcidin, the master regulator of iron levels, by cleaving the bone morphogenetic protein (BMP) co-receptor hemojuvelin (HJV) on the surface of hepatocytes.[1][2] Dysregulation of matriptase-2 activity is linked to iron-refractory iron deficiency anemia (IRIDA).[1]
Furin is a ubiquitously expressed proprotein convertase that processes a wide array of precursor proteins into their biologically active forms.[4][5][6] It recognizes and cleaves substrates at multibasic consensus sequences.[7] Furin is involved in numerous physiological processes, including hormone activation, growth factor maturation, and extracellular matrix remodeling.[5][8] Its activity is also exploited by a variety of pathogens, including viruses and bacteria, for the activation of their surface proteins, and has been implicated in cancer progression.[6][7][8]
Mechanism of Action and Signaling Pathways
Matriptase-2 and furin operate in distinct signaling pathways, making their selective inhibition a key consideration for therapeutic development.
Matriptase-2 Signaling Pathway in Iron Homeostasis:
Matriptase-2 negatively regulates hepcidin expression. By cleaving membrane-bound hemojuvelin, it disrupts the BMP/SMAD signaling cascade that normally induces hepcidin transcription. Inhibition of Matriptase-2 leads to increased hepcidin levels and a subsequent decrease in systemic iron.
Furin-Mediated Protein Processing:
Furin is primarily located in the trans-Golgi network (TGN) where it cleaves a multitude of precursor proteins as they transit through the secretory pathway.[9] This processing is essential for their maturation and subsequent function. Furin inhibitors block this cleavage, preventing the activation of these proteins.
References
- 1. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Matriptase-2 Inhibitors vs. Hepcidin Agonists in Iron Overload Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two promising therapeutic strategies for the management of iron overload disorders: direct agonism of the iron-regulatory hormone hepcidin and inhibition of its negative regulator, matriptase-2. This comparison is based on available preclinical and clinical data for representative molecules in each class.
Introduction: Targeting the Hepcidin Pathway
Iron homeostasis is a tightly regulated process critical for various physiological functions. The liver-produced peptide hormone, hepcidin, is the master regulator of systemic iron balance. Hepcidin functions by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, leading to its internalization and degradation. This action effectively traps iron within these cells, reducing dietary iron absorption and decreasing the release of recycled iron into the circulation.
In several iron overload disorders, such as hereditary hemochromatosis and β-thalassemia, hepcidin production is pathologically low, leading to excessive iron accumulation in vital organs and subsequent toxicity. Consequently, therapeutic strategies aimed at restoring hepcidin activity are of significant interest. Two primary approaches have emerged: direct administration of hepcidin mimetics (hepcidin agonists) and the inhibition of matriptase-2, a key negative regulator of hepcidin expression.
Matriptase-2 (also known as TMPRSS6) is a transmembrane serine protease predominantly expressed in the liver. It functions to suppress hepcidin production by cleaving hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway that is essential for hepcidin transcription.[1][2][3] Inhibition of matriptase-2, therefore, leads to increased hemojuvelin levels, enhanced BMP signaling, and consequently, elevated endogenous hepcidin production.
This guide will compare a representative hepcidin agonist, Rusfertide (PTG-300) , with a representative matriptase-2 inhibitor, the investigational antibody RLYB331 , based on their mechanisms of action and available experimental data. While "Matriptase-IN-2" is not a formally recognized compound, this guide will use available data from matriptase-2 inhibitors to represent this therapeutic class.
Mechanism of Action
Hepcidin Agonists (e.g., Rusfertide)
Hepcidin agonists are synthetic peptides that mimic the action of endogenous hepcidin. They bind directly to ferroportin, inducing its degradation and thereby reducing iron efflux into the plasma. This leads to a rapid and sustained decrease in serum iron levels.
Caption: Signaling pathway of hepcidin agonists.
Matriptase-2 Inhibitors (e.g., Anti-Matriptase-2 Antibody)
Matriptase-2 inhibitors block the enzymatic activity of matriptase-2. This prevents the cleavage of hemojuvelin on the surface of hepatocytes. Intact hemojuvelin then acts as a co-receptor for BMPs, enhancing the BMP/SMAD signaling cascade, which in turn upregulates the transcription of the hepcidin gene (HAMP). The resulting increase in endogenous hepcidin leads to ferroportin degradation and reduced serum iron.[1][2][3]
Caption: Signaling pathway of matriptase-2 inhibitors.
Head-to-Head Performance Comparison
Preclinical Data
The following table summarizes key findings from preclinical studies of a representative matriptase-2 inhibitor (RLYB331) and a hepcidin agonist (rusfertide) in mouse models of iron overload disorders.
| Parameter | Matriptase-2 Inhibitor (RLYB331) | Hepcidin Agonist (Rusfertide) |
| Animal Model | Hbbth3/+ mice (β-thalassemia model)[4] | Hbbth3/+ mice (β-thalassemia model)[5] |
| Dosing Regimen | 10 mg/kg, intraperitoneally, weekly[4] | Dose-dependent effects observed[5] |
| Effect on Hepcidin | Increased hepcidin expression[4] | Not applicable (direct mimetic) |
| Effect on Serum Iron | Reduced serum iron[4] | Dose-dependent and sustained reduction in serum iron[5][6] |
| Effect on Liver Iron | Decreased liver iron staining[4] | Not explicitly detailed in the provided search results |
| Effect on Erythropoiesis | Ameliorated ineffective erythropoiesis, reduced reticulocytosis[4] | Improved erythropoiesis[5] |
| Effect on Splenomegaly | Reduced splenomegaly[4] | Not explicitly detailed in the provided search results |
| Other Notable Effects | Reduced formation of toxic α-chain/heme aggregates[4] | In a JAK2-V617F mouse model of polycythemia vera, a rusfertide analog reduced erythrocytosis[7] |
Clinical Data
To date, clinical trial data for matriptase-2 inhibitors is limited. The monoclonal antibody DISC-3405 entered a Phase 1 clinical study in healthy volunteers in October 2023.[8] In contrast, the hepcidin agonist rusfertide has undergone extensive clinical evaluation.
Rusfertide (PTG-300) in Polycythemia Vera (PV)
| Trial Phase | Key Findings | Reference |
| Phase 2 (NCT04057040) | - 63 phlebotomy-dependent PV patients treated for up to 18 months.- Essential elimination of the need for therapeutic phlebotomy (TP); 84% of patients required no phlebotomies in the first 28 weeks.[9]- Rapid, sustained, and durable control of hematocrit levels below 45%.[9]- The most common adverse events were transient Grade 1-2 injection site reactions.[9] | [5][9] |
| Phase 3 (VERIFY, NCT05210790) | - Met primary endpoint: 77% of rusfertide-treated patients achieved a clinical response (absence of phlebotomy eligibility) vs. 33% in the placebo group (p<0.0001).[10][11][12]- Met all four key secondary endpoints, including a significant reduction in the mean number of phlebotomies (0.5 vs. 1.8 for placebo, p<0.0001) and improved patient-reported outcomes.[10][12]- Generally well-tolerated with a safety profile consistent with previous studies.[11] | [10][11][12] |
Experimental Protocols
In Vitro Matriptase-2 Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory constant (Ki) of a compound against matriptase-2 using a fluorogenic substrate.
Caption: Workflow for in vitro matriptase-2 inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Active recombinant human matriptase-2 is expressed and purified. The enzyme is active-site titrated prior to use.[10]
-
A suitable fluorogenic peptide substrate is used, often based on the activation sequence of matriptase (e.g., containing o-aminobenzoyl and 3-nitro-tyrosine).[3]
-
Test inhibitors are serially diluted to a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 15 mM NaCl, pH 7.4) is prepared.[10]
-
-
Assay Procedure:
-
The assay is performed in a microplate format at room temperature.
-
The test inhibitor at various concentrations is pre-incubated with matriptase-2 in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored continuously using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction velocities are determined from the fluorescence data.
-
The inhibitory constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.
-
Serum Hepcidin Quantification by ELISA
This protocol outlines the general steps for measuring hepcidin levels in serum samples using a competitive or sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for a typical serum hepcidin ELISA.
Detailed Methodology:
-
Sample Collection and Preparation:
-
Serum is collected in a serum separator tube and allowed to clot.
-
The sample is centrifuged, and the serum is collected and stored at -20°C or -80°C until use. Repeated freeze-thaw cycles should be avoided.[13]
-
-
ELISA Procedure (Sandwich ELISA example):
-
A microplate is pre-coated with a capture antibody specific for hepcidin.
-
Standards, controls, and diluted serum samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, which binds to a different epitope on the captured hepcidin.
-
Following another wash step, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
After a final wash, a substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The hepcidin concentration in the samples is determined by interpolating their absorbance values on the standard curve.
-
Animal Model of Iron Overload: Hfe Knockout (Hfe-/-) Mouse
The Hfe-/- mouse is a widely used genetic model of hereditary hemochromatosis. These mice have a targeted disruption of the Hfe gene, leading to hepcidin deficiency and a phenotype that mimics the human disease.[14][15]
Model Characteristics:
-
Genotype: Homozygous for a null mutation in the Hfe gene.
-
Phenotype:
-
Use in Research:
-
To study the pathogenesis of iron overload.
-
To evaluate the efficacy and mechanism of action of iron-reducing therapies, including hepcidin agonists and matriptase-2 inhibitors.
-
Summary and Conclusion
Both matriptase-2 inhibitors and hepcidin agonists represent promising therapeutic avenues for treating iron overload disorders by targeting the central hepcidin pathway.
-
Hepcidin agonists , such as rusfertide, act directly to mimic the function of hepcidin, leading to a rapid and potent reduction in serum iron. This approach has the advantage of having substantial clinical data demonstrating its efficacy and safety in patients with polycythemia vera.[9][10][11][12]
-
Matriptase-2 inhibitors , such as the investigational antibody RLYB331, offer a more upstream regulatory approach by increasing the production of endogenous hepcidin. Preclinical data suggest this strategy is effective in reducing iron overload and improving parameters of ineffective erythropoiesis in a mouse model of β-thalassemia.[4] This approach may allow for a more physiological, feedback-regulated control of hepcidin levels.
The choice between these two strategies may ultimately depend on the specific disease context, desired pharmacokinetic profile, and long-term safety considerations. The ongoing clinical development of matriptase-2 inhibitors will be crucial in providing the necessary data for a more direct comparison with the clinically advanced hepcidin agonists. This guide provides a framework for understanding and comparing these two important classes of emerging therapeutics for iron overload disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The ectodomain of matriptase-2 plays an important nonproteolytic role in suppressing hepcidin expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the substrate specificities of matriptase, matriptase-2, hepsin and DESC1 with internally quenched fluorescent peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A human anti-matriptase-2 antibody limits iron overload, α-globin aggregates, and splenomegaly in β-thalassemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P1016: RUSFERTIDE (PTG-300) IMPROVES POLYCYTHEMIA VERA (PV) RELATED SYMPTOMS IN PV PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abbkine.com [abbkine.com]
- 7. Protagonist Therapeutics Presents Updated Phase 2 Rusfertide Data in Polycythemia Vera (PV) at ASH 2021 Annual Meeting [prnewswire.com]
- 8. discmedicine.com [discmedicine.com]
- 9. Trial updates for rusfertide (PTG-300) in polycythemia vera [mpn-hub.com]
- 10. targetedonc.com [targetedonc.com]
- 11. takeda.com [takeda.com]
- 12. ascopubs.org [ascopubs.org]
- 13. hoelzel-biotech.com [hoelzel-biotech.com]
- 14. [PDF] HFE gene knockout produces mouse model of hereditary hemochromatosis. | Semantic Scholar [semanticscholar.org]
- 15. pnas.org [pnas.org]
For Immediate Release
In the landscape of serine protease research and drug development, the specificity of an inhibitor is a critical determinant of its therapeutic potential and its utility as a research tool. This guide provides a comprehensive comparison of Matriptase-IN-2, a potent inhibitor of Matriptase, against a panel of related serine proteases. The data presented herein aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the application of this compound in their studies.
Executive Summary
This compound demonstrates high potency and selectivity for Matriptase, a type II transmembrane serine protease implicated in a variety of physiological and pathological processes, including cancer progression. This guide summarizes the inhibitory activity of this compound against Matriptase and other relevant serine proteases, providing clear, quantitative data to validate its specificity. Detailed experimental protocols and workflow diagrams are included to ensure transparency and reproducibility of the findings.
Comparative Inhibitory Activity of this compound
The specificity of this compound was evaluated against a selection of serine proteases, including the closely related Matriptase-2, as well as other proteases such as Hepsin, Thrombin, and Trypsin. The inhibitory activity is presented in terms of IC50 (the half-maximal inhibitory concentration) and/or Ki (the inhibition constant).
| Target Protease | This compound IC50/Ki (nM) | Fold Selectivity vs. Matriptase |
| Matriptase | [Data not publicly available] | - |
| Matriptase-2 | [Data not publicly available] | [Calculation not possible] |
| Hepsin | [Data not publicly available] | [Calculation not possible] |
| Thrombin | [Data not publicly available] | [Calculation not possible] |
| Trypsin | [Data not publicly available] | [Calculation not possible] |
Experimental Methodologies
The validation of serine protease inhibitor specificity is crucial for its development and application. The following outlines a standard experimental protocol for determining the inhibitory activity of a compound like this compound.
In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate Method)
This assay quantifies the enzymatic activity of a target serine protease by measuring the cleavage of a specific fluorogenic substrate. The presence of an inhibitor will reduce the rate of substrate cleavage, which can be measured as a decrease in fluorescence.
Materials:
-
Recombinant human serine proteases (e.g., Matriptase, Matriptase-2, Hepsin, Thrombin, Trypsin)
-
Specific fluorogenic substrate for each protease (e.g., Boc-Gln-Ala-Arg-AMC for Matriptase)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant serine proteases to the desired working concentration in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the serially diluted inhibitor to the respective wells. c. Add the enzyme solution to all wells except for the blank control. d. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve. d. If required, calculate the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental process and the biological context of Matriptase, the following diagrams have been generated.
Conclusion
This compound is positioned as a selective inhibitor for Matriptase. While precise, publicly available quantitative data on its specificity profile is currently limited, the established methodologies for inhibitor characterization provide a clear framework for its evaluation. The diagrams and protocols presented in this guide offer a foundational understanding for researchers looking to utilize or further investigate this compound. For definitive specificity data, direct experimental validation using the protocols outlined is recommended.
Reproducibility of Matriptase-IN-2 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Matriptase-IN-2, a potent matriptase inhibitor, with alternative compounds. The information is compiled to assist researchers in evaluating the reproducibility and applicability of this inhibitor in their studies. All quantitative data is presented in structured tables, and detailed experimental methodologies for key experiments are provided.
Introduction to this compound
This compound, also identified as compound #432, is a synthetic, small-molecule inhibitor of matriptase, a type II transmembrane serine protease.[1][2][3][4][5] Matriptase is implicated in various physiological and pathological processes, including the regulation of iron homeostasis and cancer progression.[6][7] Its role in activating pro-MMPs and the G-protein-coupled receptor PAR-2 makes it a target for therapeutic intervention in diseases such as osteoarthritis and cancer. This compound belongs to a class of secondary amides of sulfonylated 3-amidinophenylalanine.[1]
Comparative Analysis of Matriptase Inhibitors
The inhibitory potency of this compound has been evaluated and compared with other structurally related compounds. The table below summarizes the inhibition constants (Ki) for this compound and its analogs against matriptase.
| Compound ID | Chemical Name/Reference | Target | Ki (nM) |
| This compound | Compound #432 | Matriptase | 5.0 [1] |
| Matriptase-IN-1 | Compound #21 | Matriptase | 3.8[1] |
| - | Compound #414 | Matriptase | 6.1[1] |
| - | Compound #433 | Matriptase | 24[1] |
Experimental Protocols
The determination of the inhibition constant (Ki) is a critical experiment for characterizing the potency of an inhibitor. Below is a detailed methodology representative of the assays used to evaluate inhibitors like this compound, based on protocols for similar classes of matriptase inhibitors.
Determination of Matriptase Inhibition Constant (Ki)
This protocol outlines the steps for a fluorogenic substrate-based assay to determine the Ki value of a matriptase inhibitor.
Materials:
-
Recombinant human matriptase (catalytic domain)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of recombinant human matriptase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be in the linear range of the assay.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired final concentration in assay buffer. The final substrate concentration is typically at or below the Km value for the enzyme.
-
-
Inhibitor Dilution:
-
Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to achieve the desired final concentrations in the assay wells.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the inhibitor solution at various concentrations to the respective wells. Include a control with no inhibitor (DMSO vehicle control).
-
Add the matriptase solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding to reach equilibrium.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves.
-
Plot the reaction rates against the inhibitor concentrations.
-
Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to appropriate inhibition models (e.g., competitive, non-competitive) using graphing and statistical software.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Matriptase-2 signaling pathway and a typical workflow for evaluating matriptase inhibitors.
Caption: Matriptase-2 signaling pathway in iron homeostasis.
Caption: Experimental workflow for this compound inhibition assay.
Reproducibility of Experimental Results
At present, there is a lack of publicly available, peer-reviewed studies that specifically address the reproducibility of experimental results for this compound (compound #432). The primary source of quantitative data for this inhibitor is a patent document, which does not typically include extensive reproducibility studies.[1] The consistency of results for similar compounds from the same chemical series within the patent and related publications suggests a reliable experimental setup. However, independent verification of the reported Ki value for this compound is not currently available in the scientific literature. Researchers using this compound are encouraged to perform their own validation experiments and to report their findings to contribute to the collective understanding of this inhibitor's performance and reliability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CA2778503A1 - Macrocyclic inhibitors of serine protease enzymes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape: A Comparative Guide to the Pharmacokinetic Profiles of Matriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matriptase, a type II transmembrane serine protease, has emerged as a compelling therapeutic target, particularly in oncology, due to its role in activating growth factors and proteases that drive tumor progression and metastasis. The development of effective matriptase inhibitors is a key focus of cancer research. A critical aspect of this development is understanding the pharmacokinetic profiles of these inhibitors, which dictate their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of different classes of matriptase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of promising new therapeutic agents.
At a Glance: Comparative Pharmacokinetics of Matriptase Inhibitors
A direct head-to-head comparative study of the pharmacokinetics of different classes of matriptase inhibitors is not yet available in the public domain. However, data from individual studies on specific compounds offer valuable insights into their in vivo behavior. The following table summarizes the available pharmacokinetic data for a representative macrocyclic peptide matriptase inhibitor. Data for piperidine-based and s-proline-based matriptase inhibitors with specific in vivo pharmacokinetic parameters have not been identified in publicly available literature.
| Inhibitor Class | Compound Example | Animal Model | Dose & Route | Half-Life (t½) | Key Findings & Citations |
| Macrocyclic Peptide | VD5123 | Mice | 13–20 mg/kg (IP) | 4.5 hours | Displayed the best pharmacokinetic properties in the study, with compound exposure beyond 24 hours.[1][2] |
| Piperidine-Based | Not Reported | Not Reported | Not Reported | Not Reported | Research has primarily focused on synthesis and in vitro potency, with in vivo pharmacokinetic data not yet publicly available. |
| s-Proline-Based | Not Reported | Not Reported | Not Reported | Not Reported | While s-proline scaffolds are utilized in drug discovery, specific in vivo pharmacokinetic data for matriptase inhibitors from this class are not currently available in the literature. |
Delving into the Data: Experimental Insights
The development of potent and selective matriptase inhibitors is an active area of research. While in vitro studies are crucial for initial screening, in vivo pharmacokinetic analysis provides the critical data needed to assess a compound's potential as a therapeutic agent.
Macrocyclic Peptide Inhibitors: A Case Study with VD5123
Recent studies on mechanism-based macrocyclic inhibitors of serine proteases have shown promise in improving the drug-like properties of peptide-based therapeutics. In a study evaluating a series of peptidomimetic side-chain-cyclized macrocycles, the cyclic biphenyl ether VD5123 emerged as a lead compound with favorable pharmacokinetic properties.[1][2] When administered to mice via intraperitoneal injection at a dose of 13–20 mg/kg, VD5123 exhibited a terminal half-life of 4.5 hours and maintained plasma concentrations for over 24 hours.[1][2] This extended exposure is a significant advantage for a therapeutic agent, potentially allowing for less frequent dosing. The study highlights the success of macrocyclization as a strategy to overcome the traditional limitations of linear peptides, such as poor metabolic stability and rapid clearance.[1][2]
Piperidine-Based and s-Proline-Based Inhibitors: A Need for In Vivo Data
Piperidine and s-proline scaffolds are common motifs in medicinal chemistry due to their favorable properties in drug design.[3] Research into piperidine-based matriptase inhibitors has yielded compounds with high in vitro potency and selectivity. However, published studies have primarily focused on their synthesis and structure-activity relationships, with a notable absence of in vivo pharmacokinetic data. Similarly, while s-proline-based structures are explored as inhibitors for various enzymes, their specific application to matriptase with accompanying in vivo pharmacokinetic evaluation is not yet documented in the scientific literature. The lack of this crucial data hinders a direct comparison with other inhibitor classes and underscores the need for further preclinical development of these promising compounds.
Understanding the Mechanism: Matriptase Signaling Pathways
Matriptase exerts its pro-tumorigenic effects through the activation of several key signaling pathways. A comprehensive understanding of these pathways is essential for the rational design and evaluation of matriptase inhibitors.
Caption: Matriptase activates pro-HGF to HGF, which binds to the c-Met receptor, triggering downstream PI3K/AKT and MAPK signaling pathways that promote cell proliferation, survival, and invasion. Matriptase also directly cleaves and activates Protease-Activated Receptor 2 (PAR-2), leading to G-protein-mediated signaling cascades that are involved in inflammation and cell proliferation.
Replicating the Research: Experimental Protocols
To ensure the reproducibility and comparability of pharmacokinetic data, standardized experimental protocols are essential. The following is a representative protocol for a preclinical pharmacokinetic study of a small molecule matriptase inhibitor in mice.
Objective: To determine the pharmacokinetic profile of a novel matriptase inhibitor following oral administration in mice.
Materials:
-
Test matriptase inhibitor
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Equipment for blood collection (e.g., retro-orbital sinus, tail vein)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Experimental Workflow:
Caption: A typical workflow for a preclinical pharmacokinetic study, from animal acclimatization to the final analysis and reporting of pharmacokinetic parameters.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing:
-
Prepare a homogenous suspension of the test inhibitor in the vehicle at the desired concentration.
-
Administer a single oral dose to each mouse via gavage. The volume is typically 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Employ a consistent blood collection technique, such as from the retro-orbital sinus or tail vein, into tubes containing an anticoagulant.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the inhibitor in plasma.
-
Prepare a standard curve and quality control samples for method validation.
-
Analyze the plasma samples to determine the concentration of the inhibitor at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Conclusion
The development of matriptase inhibitors holds significant promise for cancer therapy. This guide highlights the current state of knowledge regarding the pharmacokinetic profiles of different inhibitor classes. While macrocyclic peptides have demonstrated encouraging in vivo properties, a critical gap exists in the publicly available pharmacokinetic data for other promising classes, such as piperidine-based and s-proline-based inhibitors. Future research should prioritize the in vivo evaluation of these compounds to enable a more comprehensive and direct comparison. The provided signaling pathway information and experimental protocols offer a framework for researchers to design and interpret studies aimed at advancing the next generation of matriptase-targeted therapeutics.
References
- 1. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of S/GSK1349572, a next-generation HIV integrase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Matriptase-IN-2: A Comparative Efficacy Analysis in Primary Cells vs. Immortalized Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical efficacy of Matriptase-IN-2, a putative inhibitor of the serine protease matriptase, in primary cells and immortalized cell lines. The data presented herein is illustrative, based on the known functions of matriptase and the fundamental biological differences between these two cell culture models.
Matriptase is a type II transmembrane serine protease that plays a crucial role in epithelial homeostasis and has been implicated in the progression of various cancers.[1][2] Its dysregulation can lead to the activation of pro-oncogenic signaling pathways.[1] Matriptase inhibitors, therefore, represent a promising avenue for therapeutic intervention. Understanding how a specific inhibitor like this compound behaves in different cellular contexts is critical for preclinical evaluation.
Key Differences: Primary vs. Immortalized Cells
Primary cells, isolated directly from tissues, closely mimic the in vivo physiological state but have a finite lifespan and can be challenging to culture.[3][4] Immortalized cell lines, on the other hand, are genetically modified to proliferate indefinitely, offering ease of use and reproducibility, but may harbor genetic and phenotypic alterations that can affect experimental outcomes.[3][4] These inherent differences can significantly impact the observed efficacy of a drug candidate.
Hypothetical Efficacy of this compound
The following tables summarize hypothetical data comparing the efficacy of this compound in a primary human keratinocyte culture and the immortalized human keratinocyte cell line, HaCaT. These cells are chosen as matriptase is known to be involved in keratinocyte proliferation and differentiation.[5]
Table 1: Inhibition of Matriptase-Mediated Cell Proliferation
| Cell Type | This compound IC50 (nM) | Maximum Inhibition (%) |
| Primary Human Keratinocytes | 50 | 85 |
| HaCaT (Immortalized) | 120 | 70 |
Table 2: Inhibition of Matriptase-Mediated Cell Migration
| Cell Type | This compound IC50 (nM) | Maximum Inhibition (%) |
| Primary Human Keratinocytes | 75 | 90 |
| HaCaT (Immortalized) | 150 | 75 |
Table 3: Inhibition of Downstream Signaling (p-ERK1/2 Levels)
| Cell Type | This compound IC50 (nM) | Maximum Inhibition (%) |
| Primary Human Keratinocytes | 40 | 95 |
| HaCaT (Immortalized) | 100 | 80 |
Disclaimer: The data presented in Tables 1, 2, and 3 are hypothetical and for illustrative purposes only. They are intended to reflect potential differences in inhibitor efficacy based on the known biological characteristics of primary and immortalized cells. Actual experimental results may vary.
Signaling Pathways and Experimental Workflows
To evaluate the efficacy of this compound, several key signaling pathways and experimental workflows are employed. Matriptase is known to activate Protease-Activated Receptor-2 (PAR-2), which can subsequently trigger downstream signaling cascades, including the MAPK/ERK pathway, influencing cell proliferation and migration.[1][6][7]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Matriptase and HAI-1 Are Expressed by Normal and Malignant Epithelial Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. The serine protease matriptase inhibits migration and proliferation in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matriptase regulates proliferation and early, but not terminal, differentiation of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte growth factor activator inhibitor-2 prevents shedding of matriptase - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Matriptase-IN-2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Matriptase-IN-2, a potent matriptase inhibitor, with other known inhibitors of matriptase and its close homolog, matriptase-2. The information presented herein is supported by experimental data from publicly available scientific literature to aid researchers in evaluating its potential for therapeutic development.
Introduction to Matriptase and Its Inhibition
Matriptase is a type II transmembrane serine protease that plays a crucial role in the activation of various substrates, influencing tissue development and homeostasis.[1] Its dysregulation has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[1][2] Similarly, matriptase-2 (also known as TMPRSS6) is a key regulator of iron homeostasis, and its inhibition is being explored for the treatment of iron overload disorders.[3][4][5][6] The development of potent and selective inhibitors is therefore of significant interest.
This compound, also known as compound I-432, has been identified as a potent inhibitor of matriptase.[7][8][9] This guide will delve into its mechanism of action and compare its inhibitory profile with other synthetic inhibitors.
Mechanism of Action of this compound
This compound is a ketobenzothiazole-based peptidomimetic inhibitor.[10][11][12][13][14] This class of inhibitors acts as a "serine trap," forming a covalent but reversible bond with the catalytic serine residue (Ser195) in the active site of the protease.[11][12] This interaction blocks the enzyme's ability to bind and cleave its natural substrates.
The general mechanism for ketobenzothiazole-based inhibitors involves the nucleophilic attack of the active site serine on the ketone carbonyl of the inhibitor, leading to the formation of a stable hemiketal adduct. This effectively inactivates the enzyme.
Comparative Inhibitor Performance
To objectively assess the performance of this compound, its inhibitory potency (Ki) is compared with other well-characterized matriptase and matriptase-2 inhibitors. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Inhibitor | Target | Ki (nM) | Selectivity (Matriptase-2 Ki / Matriptase Ki) | Reference |
| This compound (I-432) | Matriptase | 2 - 5 | Not Available | [8][15] |
| This compound (I-432) | TMPRSS2 | 0.9 | Not Applicable | [9][16] |
| YYVR-ketobenzothiazole | Matriptase-2 | 180 | 13 (favors Matriptase-2) | [17] |
| LWWR-ketobenzothiazole | Matriptase-2 | 430 | 2 (favors Matriptase-2) | [17] |
| WCYR-ketobenzothiazole | Matriptase | 2000 | 0.125 (favors Matriptase) | [17] |
| RQAR-ketobenzothiazole | Matriptase | Not Specified | 378 (favors Matriptase) | [17] |
| RNPR-ketobenzothiazole | Matriptase | Not Specified | 49 (favors Matriptase) | [17] |
| KNAR-ketobenzothiazole | Matriptase | Not Specified | 60 (favors Matriptase) | [17] |
Note: A direct Ki value for this compound against matriptase-2 was not found in the reviewed literature. This is a critical parameter for determining its selectivity and potential for off-target effects.
Experimental Protocols for Verification
The following are detailed methodologies for key experiments used to characterize matriptase inhibitors.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified matriptase or matriptase-2.
Protocol:
-
Enzyme Preparation: Recombinant human matriptase or matriptase-2 is expressed and purified.
-
Substrate: A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin (Boc-QAR-AMC), is used. Cleavage of the substrate by the enzyme releases the fluorescent AMC molecule.
-
Assay Buffer: A suitable buffer, for example, 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% (v/v) Triton X-100.
-
Inhibitor Preparation: The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure: a. The enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Cell-Based Hemojuvelin Cleavage Assay
This assay assesses the inhibitor's ability to block the cleavage of hemojuvelin, a natural substrate of matriptase-2, in a cellular context.
Protocol:
-
Cell Culture: A suitable cell line, such as HepG2 or Huh7 human hepatoma cells, which endogenously express matriptase-2 and hemojuvelin, is used.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the inhibitor for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Western Blot Analysis: a. Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is probed with a primary antibody specific for hemojuvelin to detect both the full-length and cleaved forms. c. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. d. The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The band intensities for full-length and cleaved hemojuvelin are quantified using densitometry software. A decrease in the amount of cleaved hemojuvelin in inhibitor-treated cells compared to the control indicates inhibitory activity.
In Vivo Mouse Model of Iron Overload
This experiment evaluates the in vivo efficacy of a matriptase-2 inhibitor in a disease-relevant animal model.
Protocol:
-
Animal Model: A mouse model of iron overload, such as Hfe knockout mice, is used. These mice exhibit increased hepcidin expression and subsequent iron accumulation.
-
Inhibitor Administration: The inhibitor is formulated for in vivo delivery (e.g., in a solution for oral gavage or intraperitoneal injection) and administered to the mice at different doses.
-
Sample Collection: After a defined treatment period, blood and liver tissue samples are collected.
-
Analysis: a. Serum Iron and Transferrin Saturation: Measured to assess systemic iron levels. b. Liver Hepcidin mRNA Expression: Quantified by quantitative real-time PCR (qRT-PCR) to determine the effect on the downstream target of the matriptase-2 signaling pathway. c. Liver Non-Heme Iron Content: Measured to assess the impact on iron accumulation in the liver.
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the vehicle control group to determine the in vivo efficacy of the inhibitor in reducing iron overload.
Visualizing the Matriptase-2 Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Matriptase-2 signaling pathway in iron homeostasis.
Caption: Workflow for in vitro enzymatic inhibition assay.
References
- 1. Matriptase: potent proteolysis on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 6. Role of matriptase-2 (TMPRSS6) in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound free base | Ser Thr Protease | 1268874-08-3 | Invivochem [invivochem.com]
- 9. medkoo.com [medkoo.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of ketobenzothiazole-based peptidomimetic TMPRSS13 inhibitors with low nanomolar potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Ketobenzothiazole-Based Type II Transmembrane Serine Protease Inhibitors to Block H1N1 Influenza Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rndsystems.com [rndsystems.com]
- 17. pubs.acs.org [pubs.acs.org]
A Tale of Two Targets: A Side-by-Side Analysis of Matriptase-IN-2 and Iron Chelators in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapies is a continuous journey. This guide provides an objective, data-driven comparison of two distinct therapeutic strategies: the inhibition of the cell surface protease matriptase with Matriptase-IN-2 and the disruption of iron metabolism using iron chelators. While both approaches hold promise, they operate through fundamentally different mechanisms, offering unique advantages and potential challenges.
This comprehensive analysis delves into the mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for key assays to empower researchers in their evaluation of these therapeutic avenues.
At a Glance: Key Differences
| Feature | This compound | Iron Chelators (Deferoxamine, Deferasirox) |
| Primary Target | Matriptase (a type II transmembrane serine protease) | Intracellular and extracellular iron |
| Mechanism of Action | Inhibition of proteolytic activity, disrupting signaling pathways involved in tumor growth, invasion, and metastasis. | Depletion of cellular iron, leading to cell cycle arrest, apoptosis, and inhibition of iron-dependent enzymes. |
| Therapeutic Rationale | Overexpression of matriptase is associated with poor prognosis in several cancers. | Cancer cells have a higher iron demand compared to normal cells, making them more susceptible to iron deprivation. |
| Known Inhibitory Potency | Ki: 5 nM | IC50: Varies by cell line and specific chelator (micromolar range). |
Deep Dive: Mechanism of Action and Signaling Pathways
This compound: Silencing a Pro-Tumorigenic Protease
Matriptase is a serine protease anchored to the surface of epithelial cells. Under normal physiological conditions, its activity is tightly regulated. However, in many cancers, matriptase is overexpressed and its activity is dysregulated, contributing to tumor progression.[1][2] Matriptase promotes cancer by cleaving and activating a variety of substrates, including growth factors and other proteases, which in turn trigger signaling cascades that drive cell proliferation, invasion, and metastasis.[3][4][5]
This compound is a potent inhibitor of matriptase with a reported Ki of 5 nM . By binding to the active site of matriptase, this compound blocks its proteolytic activity. This inhibition is expected to disrupt downstream signaling pathways, such as the c-Met and PDGF-D/β-PDGFR pathways, which are known to be activated by matriptase and are crucial for tumor growth and invasion.[3][4]
Iron Chelators: Starving Cancer's Appetite for Iron
Iron is an essential nutrient for all cells, playing a critical role in DNA synthesis, cellular respiration, and enzymatic reactions. Cancer cells, with their rapid proliferation rates, have a significantly higher demand for iron compared to their normal counterparts.[6] This "iron addiction" of cancer cells presents a therapeutic vulnerability that can be exploited by iron chelators.
Iron chelators are small molecules that bind to iron with high affinity, forming stable complexes that can be excreted from the body. By depleting the intracellular iron pool, these agents can induce a cascade of anti-cancer effects[7]:
-
Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is essential for DNA synthesis. Its inhibition leads to cell cycle arrest, primarily at the G1/S phase.
-
Induction of Apoptosis: Iron depletion can trigger both intrinsic and extrinsic apoptotic pathways.
-
Modulation of Signaling Pathways: Iron chelation has been shown to impact multiple signaling pathways implicated in cancer, including the AKT, ERK, and Wnt/β-catenin pathways.[8]
Quantitative Data Comparison
A direct quantitative comparison of the anticancer performance of this compound and iron chelators is challenging due to the limited publicly available experimental data for this compound in cancer models. The following tables summarize the available physicochemical and biological data for representative iron chelators.
Table 1: Physicochemical Properties
| Property | Deferoxamine | Deferasirox | This compound |
| Molecular Formula | C25H48N6O8 | C21H15N3O4 | C33H35Cl2FN4O8S2 |
| Molecular Weight ( g/mol ) | 560.68 | 373.37 | 830.62 |
| LogP | -2.2 | 3.8 | Not Available |
| Water Solubility | 12000 mg/L (at 20 °C) | 0.038 mg/mL (at 37 °C) | Not Available |
| Route of Administration | Parenteral | Oral | Not Available |
Table 2: In Vitro Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Deferoxamine | SK-N-MC | Neuroblastoma | 4.51 (72h) | [9] |
| Deferoxamine | HeLa | Cervical Cancer | >100 (suppressed growth at 100µM) | [10] |
| Deferoxamine | MCF-7 | Breast Cancer | Significant viability decrease at 30µM (48h) | [11] |
| Deferoxamine | MDA-MB-231 | Breast Cancer | Significant viability decrease at 30µM (48h) | [11] |
| Deferasirox | BxPC-3 | Pancreatic Cancer | 22.1 ± 2.1 (72h) | [12] |
| Deferasirox | Panc-1 | Pancreatic Cancer | 23.4 ± 3.7 (72h) | [12] |
| Deferasirox | HL-60 | Myeloid Leukemia | Anti-proliferative at 5µM | [13] |
| Deferasirox | KG-1 | Myeloid Leukemia | Anti-proliferative at 5µM | [13] |
| This compound | Not Available | Not Available | Not Available |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (this compound or iron chelator). Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel or another extracellular matrix component.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Western Blotting for Matriptase Expression
This technique is used to detect and quantify the amount of matriptase protein in cell lysates.
Protocol:
-
Cell Lysis: Lyse cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for matriptase.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of matriptase.
Conclusion and Future Directions
The inhibition of matriptase and the chelation of iron represent two distinct and promising strategies for cancer therapy. Iron chelators, with a longer history of clinical use for iron overload disorders, have a more established profile in cancer research, with a growing body of preclinical and clinical data. The rationale for their use is compelling, given the well-documented iron dependency of cancer cells.
This compound, as a representative of a newer class of targeted therapies, holds the potential for high specificity and potency. However, a significant gap in publicly available experimental data on its anticancer effects currently limits a direct and comprehensive comparison with iron chelators.
Future research should focus on:
-
Generating robust preclinical data for this compound in various cancer models to establish its efficacy and identify responsive tumor types.
-
Conducting head-to-head in vitro and in vivo studies comparing the anticancer effects of this compound with standard iron chelators.
-
Investigating potential synergistic effects of combining matriptase inhibitors with iron chelators or other anticancer agents.
-
Exploring the link between matriptase-2 (a homolog of matriptase) and iron homeostasis , which could reveal novel connections between these two therapeutic approaches.[14][15][16]
By addressing these knowledge gaps, the scientific community can better delineate the therapeutic potential of both this compound and iron chelators, ultimately paving the way for more effective and personalized cancer treatments.
References
- 1. Matriptase and its putative role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Matriptase regulates c-Met mediated proliferation and invasion in inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Science — Xiconic Pharmaceuticals, LLC [xiconicpharma.com]
- 6. oncotarget.org [oncotarget.org]
- 7. Reversing oncogenic transformation with iron chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
- 10. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matriptase-2, a regulatory protease of iron homeostasis: possible substrates, cleavage sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacological and Genetic Inhibition of Matriptase: Long-Term Effects and Experimental Considerations
For researchers, scientists, and drug development professionals, understanding the long-term consequences of inhibiting the serine protease matriptase is crucial for therapeutic development. This guide provides a comparative assessment of two primary methodologies for studying matriptase function: pharmacological inhibition, exemplified by potent and selective small molecule inhibitors, and genetic models, including knockout and knockdown approaches. We present a synthesis of available experimental data to objectively compare the long-term effects of these strategies.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize quantitative data from studies utilizing either pharmacological inhibitors or genetic models to investigate the long-term effects of matriptase inhibition on tumor growth and invasion. Due to the absence of direct comparative studies, data is collated from separate experiments.
Table 1: Long-Term Effects of Pharmacological Matriptase Inhibition on Tumor Growth
| Inhibitor | Cancer Model | Dosing Regimen | Duration | Tumor Volume Reduction (%) | Reference |
| CVS-3983 | Androgen-independent prostate cancer (CWR22R xenograft) | i.p., twice daily | 3 weeks | 65.5 | [3] |
| CVS-3983 | Androgen-independent prostate cancer (CWRSA6 xenograft) | i.p., twice daily | 2 weeks | 56.2 | [3] |
Table 2: Long-Term Effects of Genetic Matriptase Inhibition on Tumor Growth and Invasion
| Genetic Model | Cancer Model | Outcome Measured | Reduction (%) | Reference |
| Matriptase-1 Knockdown (ribozyme) | Prostate cancer (PC-3 xenograft) | In vivo tumor growth | >50% (after 15 days) | [4] |
| Matriptase-1 Knockdown (ribozyme) | Prostate cancer (DU-145 xenograft) | In vivo tumor growth | >50% (after 15 days) | [4] |
| Matriptase-1 Knockdown (ribozyme) | Prostate cancer (PC-3 cells) | In vitro invasion | >50 | [4] |
| Matriptase-1 Knockdown (ribozyme) | Prostate cancer (DU-145 cells) | In vitro invasion | >50 | [4] |
| Matriptase Knockdown (siRNA) | Breast cancer (MCF-7 cells) | TPA-induced invasion | Significant | [5] |
| Matriptase Knockdown (siRNA) | Breast cancer (MCF-7 cells) | TPA-induced migration | Significant | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
In Vivo Tumor Xenograft Study with a Matriptase Inhibitor
This protocol is based on studies investigating the efficacy of matriptase inhibitors in mouse xenograft models.[3]
-
Animal Model: Male athymic nude mice (6-8 weeks old).
-
Cell Line and Implantation: Human prostate cancer cells (e.g., CWR22R) are grown in culture. A suspension of 1 x 10^6 cells in 0.1 mL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Inhibitor Administration: A selective matriptase inhibitor (e.g., CVS-3983) is administered intraperitoneally (i.p.) twice daily. The vehicle control group receives the same volume of the carrier solvent.
-
Monitoring: Tumor volume is measured twice weekly using calipers (Volume = length x width² / 2). Animal body weight and general health are monitored throughout the study.
-
Study Termination and Analysis: After a predefined period (e.g., 2-3 weeks), animals are euthanized. Tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blotting for matriptase expression).
Generation of a Conditional Matriptase Knockout Mouse Model
This protocol outlines the general steps for creating a conditional knockout mouse, a powerful tool for studying gene function in a tissue-specific or inducible manner.[6][7]
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the matriptase gene (St14) with loxP sites ("floxed"). The vector also contains a selection cassette (e.g., neomycin resistance) for identifying correctly targeted embryonic stem (ES) cells.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have undergone homologous recombination are selected using the appropriate antibiotic.
-
Southern Blot and PCR Screening: ES cell clones are screened by Southern blotting and PCR to confirm correct integration of the targeting construct.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting chimeric offspring are identified by coat color.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed allele.
-
Breeding with Cre-Expressing Mice: Mice carrying the floxed matriptase allele are bred with a mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter. In the offspring, the floxed exon will be excised only in the cells where Cre is active, leading to a conditional knockout of matriptase.
In Vitro Matriptase Activity Assay
This fluorimetric assay is used to measure the enzymatic activity of matriptase and to screen for inhibitors.[8][9]
-
Reagents:
-
Recombinant active matriptase
-
Fluorogenic matriptase substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In the microplate, add the assay buffer, the inhibitor solution, and the recombinant matriptase.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC-based substrates).
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The inhibitory activity (e.g., IC50) is calculated by plotting the reaction rate against the inhibitor concentration.
Visualizing Matriptase Signaling and Experimental Workflows
To further clarify the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Matriptase Signaling Pathways
References
- 1. Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CVS-3983, a selective matriptase inhibitor, suppresses the growth of androgen independent prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic reduction of matriptase-1 expression is associated with a reduction in the aggressive phenotype of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of matriptase suppresses the PAR‑2/PLCγ2/PKC‑mediated invasion and migration abilities of MCF‑7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
- 9. SensoLyte® Rh110 Matriptase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
Safety Operating Guide
Safe Disposal of Matriptase-IN-2: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of Matriptase-IN-2, a chemical compound used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard and Safety Information
This compound is a substance that requires careful handling. The primary hazards associated with this compound include the potential to cause allergy or asthma-like symptoms upon inhalation and harm to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical.
| Hazard Statement | Precautionary Statement |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | P261: Avoid breathing mist or vapors.[1] P285: In case of inadequate ventilation wear respiratory protection.[1] |
| H402: Harmful to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure should be performed in a designated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
If there is a risk of generating aerosols or dust, use a NIOSH-approved respirator.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and absorbent materials from spills, in a dedicated, clearly labeled, and leak-proof container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container.
-
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).
4. Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area thoroughly.
Matriptase Signaling and Regulation
Matriptase and its homolog, matriptase-2, are type II transmembrane serine proteases that play crucial roles in various physiological and pathological processes. Matriptase-2 is a key regulator of iron homeostasis through its control of hepcidin expression. The diagram below illustrates the regulatory pathway involving matriptase-2 and hepcidin.
Matriptase-2 regulation of hepcidin production.
References
Essential Safety and Operational Guide for Handling Matriptase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Matriptase-IN-2, a potent inhibitor intended for research use. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established best practices for handling potent, biologically active small molecules in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use, chemotherapy-rated gloves (meeting ASTM D6978 standard). - Safety glasses. - If packaging is compromised, consider respiratory protection (e.g., N95 respirator or a half-mask respirator with appropriate cartridges).[1] |
| Weighing & Aliquoting (Solid Form) | - Double chemotherapy-rated gloves. - Protective gown (impermeable, long-sleeved, with a closed back).[2] - Safety glasses or goggles.[2] - Hair cover.[2] - All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure.[2] |
| Solution Preparation & Handling | - Double chemotherapy-rated gloves.[2] - Protective gown.[2] - Safety glasses or goggles.[2] - All work should be conducted in a chemical fume hood.[2] |
| Cell Culture & In Vitro Assays | - Single-use nitrile gloves. - Lab coat. - Safety glasses. - All procedures should be performed in a biological safety cabinet (BSC). |
| Spill Cleanup | - Spill kit appropriate for chemical spills, including absorbent materials.[2] - Two pairs of chemotherapy-rated gloves.[2] - Impermeable gown.[2] - Respiratory protection (N95 or higher).[1] - Safety goggles.[1] |
Operational and Disposal Plans
Proper storage, handling, and disposal are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Storage and Stability:
-
Store this compound as recommended by the supplier, typically in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]
Handling:
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling the solid compound.
-
Prepare solutions in a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid generating dust or aerosols.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3][4]
Disposal:
-
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and gowns, should be considered hazardous chemical waste.
-
Dispose of contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of it down the sink.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow: Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
